Adenosine 3',5'-diphosphate (sodium salt)
Description
Properties
CAS No. |
75431-54-8 |
|---|---|
Molecular Formula |
C10H15N5NaO10P2 |
Molecular Weight |
450.19 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
GEFUCMXYJFHBOL-MCDZGGTQSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] |
Pictograms |
Irritant |
sequence |
A |
Synonyms |
3',5'-ADP 3'-phosphoadenosine 5'-phosphate adenosine 3',5'-bisphosphate adenosine 3',5'-diphosphate adenosine 3'-phosphate-5'-phosphate adenosine 3'-phosphate-5'-phosphate, disodium salt adenosine 3'-phosphate-5'-phosphate, monosodium salt |
Origin of Product |
United States |
Foundational & Exploratory
Adenosine 3',5'-diphosphate: A Pivotal Cellular Regulator from Metabolic Byproduct to Signaling Molecule
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Adenosine 3',5'-diphosphate (PAP), long considered merely a byproduct of sulfotransferase reactions, has emerged as a critical regulator of diverse cellular processes. This guide provides a comprehensive technical overview of the multifaceted functions of PAP, moving beyond its established role in sulfur metabolism to its intricate involvement in RNA processing, stress signaling, and disease pathogenesis. We will delve into the enzymatic pathways governing PAP homeostasis, its mode of action as a signaling molecule through the inhibition of key enzymes, and its potential as a therapeutic target. This document is intended to serve as a foundational resource for researchers in cell biology, pharmacology, and drug development, providing both theoretical understanding and practical methodologies for the study of this increasingly important nucleotide.
Introduction: The Dual Identity of Adenosine 3',5'-diphosphate
Adenosine 3',5'-diphosphate (PAP) is a nucleotide present in all domains of life, characterized by a ribose sugar linked to an adenine base and phosphate groups at both the 3' and 5' positions.[1] For decades, the significance of PAP was largely confined to its role as the de-sulfated product of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfuryl group donor in reactions catalyzed by sulfotransferases (SULTs).[2][3] These reactions are fundamental to a vast array of biological processes, including the detoxification of xenobiotics, the regulation of hormones, and the modification of macromolecules.[4] However, an accumulating body of evidence has revealed that PAP is not an inert byproduct but a potent signaling molecule in its own right, capable of modulating fundamental cellular activities. This guide will explore this dual identity, providing a detailed examination of PAP's synthesis, degradation, and its far-reaching functional implications.
The Core Biochemistry of PAP: A Balance of Synthesis and Degradation
The intracellular concentration of PAP is meticulously controlled by the interplay of its synthesis via sulfotransferase reactions and its degradation by specific phosphatases. Understanding this metabolic flux is crucial for appreciating its cellular functions.
Synthesis: The Inevitable Consequence of Sulfation
The primary route of PAP synthesis is through the action of sulfotransferases (SULTs). These enzymes catalyze the transfer of a sulfonate group (SO₃⁻) from PAPS to an acceptor molecule, yielding a sulfated product and PAP.[2][4]
Reaction: PAPS + Acceptor Molecule ---(SULT)---> Sulfated Product + PAP
The availability of PAPS is often the rate-limiting step in sulfation, making the enzymes involved in its synthesis—ATP sulfurylase and APS kinase—critical upstream regulators of PAP production.[3] The diversity of substrates for SULTs, ranging from endogenous small molecules like steroids and neurotransmitters to drugs and other xenobiotics, means that PAP generation is a continuous and widespread cellular process.[2]
Degradation: Maintaining Homeostasis
The accumulation of PAP can be toxic to cells, necessitating efficient clearance mechanisms.[1] The primary enzymes responsible for PAP degradation are 3'(2'),5'-bisphosphate nucleotidases. In mammals, the key enzyme is Bisphosphate 3'-nucleotidase 1 (BPNT1), the homolog of the well-characterized Arabidopsis enzyme SAL1.[5][6] These enzymes catalyze the hydrolysis of PAP to adenosine monophosphate (AMP) and inorganic phosphate (Pi).[7]
Reaction: PAP + H₂O ---(BPNT1/SAL1)---> AMP + Pi
The activity of these phosphatases is critical for maintaining low basal levels of PAP. Notably, BPNT1 is sensitive to lithium, a drug used in the treatment of bipolar disorder, suggesting a potential link between PAP metabolism and neurological function.[8]
Below is a diagram illustrating the core metabolic pathways of PAP.
Figure 2: The SAL1-PAP retrograde signaling pathway in plants.
Molecular Mechanism of XRN Inhibition by PAP
The inhibitory effect of PAP on XRNs is direct and potent. Biochemical studies have characterized PAP as a nanomolar inhibitor of human XRN1, with an IC50 of 36 ± 10 nM. [9]The binding affinity (KD) of PAP for human XRN1 and XRN2 is also in the low nanomolar range, at 12 ± 1 nM and 14 ± 4 nM, respectively. [9] The structural basis for this inhibition has been elucidated by the crystal structure of human XRN1 in complex with PAP (PDB ID: 9E70). [10]The PAP molecule binds within the active site of the enzyme, where it interacts with key residues involved in catalysis and substrate binding. Although a crystal structure of XRN2 with PAP is not yet available, the high degree of structural similarity between the active sites of XRN1 and XRN2 suggests a conserved mechanism of inhibition. [10]
Figure 3: Simplified model of XRN exoribonuclease inhibition by PAP.
Cellular Functions and Implications in Mammalian Systems
While the signaling role of PAP is best characterized in plants, emerging evidence points to its significance in mammalian cells, particularly in the context of gene expression, stress response, and cancer.
Regulation of Gene Expression
PAP can influence gene expression through its interaction with poly(A) polymerases (PAPs), enzymes that add poly(A) tails to mRNA precursors. The regulation of PAPs is complex, involving multiple isoforms and signaling pathways. [2][11]While direct regulation of poly(A) polymerase activity by Adenosine 3',5'-diphosphate is not well-documented, the modulation of RNA stability via XRN inhibition by PAP provides an indirect but powerful mechanism to control gene expression levels.
Role in Cancer
The involvement of PAP in cancer is multifaceted. Prostatic Acid Phosphatase (PAP), an enzyme with PAP-like phosphatase activity, is a well-known biomarker for prostate cancer. [12]Its expression is upregulated in advanced and castration-resistant prostate cancer, and it is being explored as a therapeutic target. [10]Notably, some PAP isoforms can generate adenosine in the tumor microenvironment, which has immunosuppressive effects. [13][14] Furthermore, the inhibition of XRN1 by PAP has implications for cancer therapy. XRN1 has been identified as a potential vulnerability in certain cancer cell lines, and its inhibition can lead to increased apoptosis. [9][15]This suggests that targeting the PAP-XRN axis could be a novel therapeutic strategy.
Oxidative Stress Response
In mammalian cells, the link between PAP and oxidative stress is an area of active investigation. The regulation of the transcription factor Pap1 in fission yeast by oxidative stress, which involves its nuclear localization, provides a model for how PAP-related signaling might function in higher eukaryotes. Given that sulfotransferase activity is crucial for detoxifying many compounds that can induce oxidative stress, it is plausible that fluctuations in PAP levels play a role in the cellular response to such insults. [11]
Methodologies for Studying PAP
Advancements in analytical techniques have been pivotal in uncovering the functions of PAP. This section outlines key experimental protocols for researchers.
Quantification of Intracellular PAP
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular PAP levels. [2] Step-by-Step Protocol for PAP Quantification by LC-MS/MS:
-
Cell Lysis and Metabolite Extraction:
-
Culture cells to the desired confluency and apply experimental conditions (e.g., stress induction).
-
Rapidly wash cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
-
Lyse cells and extract metabolites using a cold solvent mixture, typically 80% methanol. The cold temperature is critical to quench enzymatic activity.
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation:
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis, often a mixture of water and acetonitrile.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate PAP from other metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).
-
Detect and quantify PAP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for PAP.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a PAP standard.
-
Quantify the amount of PAP in the samples by comparing their peak areas to the standard curve, normalized to the internal standard and cell number or protein concentration.
-
Sulfotransferase Activity Assays
Measuring the activity of SULTs can provide insights into the rate of PAP production. A common method is a phosphatase-coupled assay that detects the inorganic phosphate released from PAP.
Protocol for a Phosphatase-Coupled Sulfotransferase Assay:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing:
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Acceptor substrate for the SULT of interest
-
PAPS (the sulfate donor)
-
A PAP-specific phosphatase (e.g., gPAPP)
-
-
-
Enzyme Initiation:
-
Initiate the reaction by adding the sulfotransferase enzyme (recombinant or from a cell lysate).
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period. The SULT will produce PAP, which is then immediately hydrolyzed by the phosphatase to AMP and Pi.
-
-
Phosphate Detection:
-
Stop the reaction and add a malachite green-based reagent, which forms a colored complex with inorganic phosphate.
-
-
Measurement:
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
-
Calculation:
-
Determine the amount of phosphate produced by comparing the absorbance to a phosphate standard curve. This is directly proportional to the amount of PAP generated by the SULT.
-
PAP as a Therapeutic Target
The burgeoning understanding of PAP's role in disease, particularly cancer, has highlighted its potential as a therapeutic target.
Targeting PAP Metabolism
Strategies to modulate PAP levels could have therapeutic benefits. Inhibition of BPNT1, for instance, would lead to PAP accumulation, which could be beneficial in cancers where XRN1 is a vulnerability. [8]Conversely, in situations where PAP contributes to an immunosuppressive tumor microenvironment, enhancing its degradation could be advantageous.
Exploiting the PAP-XRN Axis
The development of small molecule inhibitors that mimic PAP's binding to the active site of XRNs is a promising avenue for cancer therapy. Such inhibitors could potentiate the effects of other anticancer agents by disrupting RNA metabolism and inducing apoptosis in susceptible cancer cells. [9] Table 1: Key Proteins in PAP Metabolism and Signaling
| Protein | Function | Cellular Location | Relevance |
| Sulfotransferases (SULTs) | Catalyze the transfer of a sulfonate group from PAPS, producing PAP. | Cytosol, Golgi | Drug metabolism, hormone regulation, PAP synthesis. |
| BPNT1 (SAL1 homolog) | Degrades PAP to AMP and Pi. | Cytosol, Mitochondria, Chloroplasts (plants) | PAP homeostasis, lithium sensitivity. [6] |
| XRN Exoribonucleases (XRN1, XRN2) | 5'-3' exoribonucleases involved in RNA degradation and processing. | Nucleus, Cytoplasm | RNA quality control, gene expression, PAP targets. |
| Prostatic Acid Phosphatase (PAP) | Phosphatase activity; can generate adenosine. | Secreted, Cell membrane | Prostate cancer biomarker and therapeutic target. [10] |
| Poly(A) Polymerases (PAPs) | Synthesize the poly(A) tail of mRNAs. | Nucleus | Regulation of gene expression. [2] |
Future Directions and Conclusion
The field of PAP biology is rapidly evolving. While significant strides have been made in understanding its fundamental roles, many questions remain. Future research should focus on:
-
Comprehensive profiling of intracellular PAP concentrations in various mammalian tissues and disease states to better understand its physiological and pathological relevance.
-
Elucidation of the full spectrum of PAP's molecular targets beyond XRNs to uncover novel signaling pathways.
-
Development of selective and potent modulators of PAP metabolizing enzymes for therapeutic applications.
-
Further investigation into the crosstalk between PAP signaling and other cellular pathways , such as those involved in metabolism, stress response, and immunity.
References
-
Lockbaum, G.J., Lynes, M.M., Sickmier, E.A., Grigoriu, S., Boriack-Sjodin, P.A. (2025). Human XRN1 with Adenosine-3',5'-Bisphosphate (pAp) Bound. RCSB PDB. [Link]
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Toone, W. M., Kuge, S., Samuels, M., Morgan, B. A., Toda, T., & Jones, N. (1998). Regulation of the fission yeast transcription factor Pap1 by oxidative stress: requirement for the nuclear export factor Crm1 (Exportin) and the stress-activated MAP kinase Sty1/Spc1. Genes & Development, 12(10), 1453–1463. [Link]
- Weinshilboum, R. M., & Otterness, D. M. (1994). Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 8(1), 22–29.
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Mellman, D. L., Gonzales, M. L., & Shiekhattar, R. (2008). The Novel Poly(A) Polymerase Star-PAP is a Signal-Regulated Switch at the 3′-end of mRNAs. Cell Cycle, 7(15), 2296–2300. [Link]
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Iborra, F. J., & Dusserre, E. (2007). PAP1 signaling involves MAPK signal transduction. Cellular Signalling, 19(4), 830–838. [Link]
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D'Arrigo, P., Rizza, G., Iacobelli, V., & D'Santos, C. (2021). Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines. Frontiers in Cell and Developmental Biology, 9, 641829. [Link]
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Yam, L., & Yee, D. S. (2011). Prostatic acid phosphatase expression in human tissues. BMC clinical pathology, 11, 6. [Link]
- Lockbaum, G. J., Lynes, M. M., Sickmier, E. A., Grigoriu, S., Boriack-Sjodin, P. A., et al. (2025). Characterization of exoribonuclease XRN1 as a cancer target and identification of adenosine-3',5'-bisphosphate as a potent enzyme inhibitor.
-
Human Metabolome Database. (2005). Adenosine 3',5'-diphosphate (HMDB0000061). HMDB. [Link]
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National Center for Biotechnology Information. Gene ResultBPNT1 3'(2'), 5'-bisphosphate nucleotidase 1 [ (human)]. NCBI. [Link]
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Lockbaum, G. J., Lynes, M. M., Sickmier, E. A., Grigoriu, S., Boriack-Sjodin, P. A., et al. (2025). Characterization of exoribonuclease XRN1 as a cancer target and identification of adenosine-3',5'-bisphosphate as a potent enzyme inhibitor. PubMed. [Link]
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Frederick, J. P., & York, J. D. (2015). Tissue-specific regulation of 3'-nucleotide hydrolysis and nucleolar architecture. The Journal of biological chemistry, 290(31), 19163–19173. [Link]
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Chan, K. X., Mabbitt, P. D., Phua, S. Y., Mueller, J. W., Nisar, N., Gigolashvili, T., ... & Pogson, B. J. (2016). The Arabidopsis SAL1-PAP Pathway: A Case Study for Integrating Chloroplast Retrograde, Light and Hormonal Signaling in Modulating Plant Growth and Development?. Frontiers in plant science, 7, 1863. [Link]
- Cookson, R., & C. R. H. Raetz. (2008). A structural and biochemical basis for PAPS-independent sulfuryl transfer by aryl sulfotransferase from uropathogenic Escherichia coli. Proceedings of the National Academy of Sciences, 105(49), 19169-19174.
-
Estavillo, G. M., Crisp, P. A., Pornsiriwong, W., Wirtz, M., Collinge, D., ... & Pogson, B. J. (2011). Evidence for a SAL1-PAP chloroplast retrograde pathway that functions in drought and high light signaling in Arabidopsis. The Plant cell, 23(11), 3992–4012. [Link]
-
Lee, J., C. H. Kim, and D. S. Kim. (2016). Inhibition of Lithium-Sensitive Phosphatase BPNT-1 Causes Selective Neuronal Dysfunction in C. elegans. Current Biology, 26(14), 1891-1898. [Link]
-
D'Arcy, M. (2021). Adenosine Triphosphate (ATP), Energy for Your Cells, but Inflammatory Towards Cancer. Canopy. [Link]
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Reactome. Adenosine 3',5'-bisphosphate (PAP) + H2O => AMP + orthophosphate. Reactome. [Link]
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Labiotech.eu. (2022). Study findings could lead to new anti-cancer drugs. Labiotech.eu. [Link]
Sources
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- 3. Does excessive adenosine 5'-triphosphate formation in cells lead to malignancy? A hypothesis on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for a SAL1-PAP Chloroplast Retrograde Pathway That Functions in Drought and High Light Signaling in Arabidopsis [openresearch-repository.anu.edu.au]
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An In-depth Technical Guide on the Role of 3'-Phosphoadenosine-5'-Phosphate (PAP) in Sulfotransferase (SULT) Enzyme Kinetics
Introduction
Sulfation, a critical Phase II biotransformation reaction, is catalyzed by the superfamily of sulfotransferase (SULT) enzymes.[1][2] These enzymes mediate the transfer of a sulfuryl group (-SO₃) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a vast array of acceptor substrates, including hormones, neurotransmitters, drugs, and xenobiotics.[3][4][5] This modification typically increases the water solubility of substrates, facilitating their excretion and modulating their biological activity.[1] Given their profound impact on pharmacology and physiology, a deep understanding of SULT enzyme kinetics is paramount for researchers in drug development, toxicology, and molecular biology.
A pivotal, yet often underestimated, aspect of SULT kinetics is the role of the reaction byproduct, 3'-phosphoadenosine-5'-phosphate (PAP). PAP is not merely an inert product; it is a potent inhibitor of the SULT enzyme, significantly influencing reaction velocity and equilibrium. This guide provides a comprehensive technical exploration of the SULT catalytic cycle, the mechanistic details of PAP-mediated inhibition, and field-proven methodologies for the accurate characterization of SULT kinetics in the presence of this crucial regulatory molecule.
The Sulfotransferase Catalytic Cycle: A Tale of Two Nucleotides
The catalytic activity of SULT enzymes is fundamentally a two-substrate reaction involving the sulfuryl group donor, PAPS, and an acceptor substrate (e.g., a phenol, alcohol, or amine).[6][7] The reaction can be summarized as:
Acceptor-XH + PAPS → Acceptor-X-SO₃ + PAP
While early studies debated the precise order of substrate binding, a growing body of evidence from kinetic and structural analyses suggests that many SULTs follow a random sequential Bi-Bi mechanism.[5][8] This implies that either PAPS or the acceptor substrate can bind to the free enzyme to form a binary complex, followed by the binding of the second substrate to form a productive ternary complex (E•PAPS•Substrate).
Within this ternary complex, the sulfuryl group is transferred from PAPS to the acceptor substrate. Following catalysis, the products—the sulfated substrate and PAP—are released, regenerating the free enzyme. The rate-limiting step for many SULTs is often the slow release of the PAP product, a characteristic that underpins its inhibitory nature.[9]
Caption: Random sequential Bi-Bi kinetic mechanism for a typical SULT enzyme.
PAP: More Than a Product, A Potent Inhibitor
The accumulation of PAP during the sulfation reaction leads to significant product inhibition, a key regulatory feature of SULT kinetics. This inhibition is a direct consequence of PAP competing with PAPS for binding to the enzyme's nucleotide-binding site.
Mechanism of PAP Inhibition
PAP is structurally very similar to PAPS, lacking only the 5'-phosphosulfate group. This similarity allows it to bind with high affinity to the same active site pocket. The binding of PAP is non-productive and effectively sequesters the enzyme in an inactive state, preventing the binding of the essential co-substrate, PAPS.
Furthermore, detailed kinetic studies on several SULT isoforms, such as SULT2A1, have revealed the formation of a non-productive, "dead-end" ternary complex: E•PAP•Substrate .[3][10] This complex forms when an acceptor substrate binds to the E•PAP binary complex. The trapping of the enzyme in this dead-end complex is a major contributor to the substrate inhibition often observed with SULTs at high acceptor concentrations, as it further slows the already rate-limiting release of the nucleotide.[3][9]
Caption: PAP inhibits SULTs by forming binary and dead-end ternary complexes.
Kinetic Implications
PAP typically acts as a competitive inhibitor with respect to PAPS. In a kinetic analysis where the acceptor substrate concentration is fixed and PAPS concentration is varied, the presence of PAP will increase the apparent Michaelis constant (Kₘ) for PAPS, while the maximum velocity (Vₘₐₓ) remains unchanged. The inhibition constant (Kᵢ) for PAP quantifies its binding affinity to the free enzyme and is a critical parameter for characterizing the potency of this inhibition.
| Kinetic Parameter | Description | Impact of PAP Inhibition |
| Vₘₐₓ | Maximum reaction rate at saturating substrate concentrations. | Unchanged (in classic competitive inhibition) |
| Kₘ (for PAPS) | PAPS concentration at which the reaction rate is half of Vₘₐₓ. | Increases |
| Kᵢ (for PAP) | Inhibition constant; dissociation constant for the E•PAP complex. | A measure of the inhibitor's potency. Lower Kᵢ indicates stronger inhibition. |
Experimental Design for SULT Kinetic Analysis
Accurate determination of SULT kinetic parameters requires careful experimental design that accounts for the effects of PAP. The choice of assay technology depends on the available resources, desired throughput, and the nature of the substrate.
Common SULT Activity Assays
A variety of methods are employed to measure SULT activity, each with distinct advantages and limitations.[11]
-
Radiometric Assays : Historically the gold standard, these assays use [³⁵S]PAPS and measure the incorporation of the radiolabel into the sulfated product.[11][12] They are highly sensitive and universally applicable but can be tedious and require handling of radioactive materials.[11][13]
-
Photometric/Colorimetric Assays : These assays often use a chromogenic substrate, like p-nitrophenol (PNP), where the sulfation reaction can be coupled to a change in absorbance.[11][14] They are convenient and suitable for high-throughput screening but are substrate-specific.
-
Fluorescence-Based Assays : Similar to photometric assays, these methods utilize fluorogenic substrates or coupled enzyme systems that produce a fluorescent signal, offering high sensitivity.[11]
-
LC-MS/MS Assays : Liquid chromatography-tandem mass spectrometry offers high specificity and sensitivity, allowing for the direct measurement of the sulfated product.[15] This method is powerful for complex mixtures and for substrates that are not amenable to other assay formats.
Step-by-Step Protocol: Determining PAP Inhibition Kinetics (Kᵢ)
This protocol outlines a general workflow for determining the Kᵢ of PAP for a specific SULT enzyme using a model substrate like p-nitrophenol (PNP) and a photometric assay.
Objective: To determine the inhibition constant (Kᵢ) of PAP and the mode of inhibition with respect to the co-substrate, PAPS.
Materials:
-
Purified recombinant SULT enzyme
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
PAP (3'-phosphoadenosine-5'-phosphate)
-
PNP (p-nitrophenol) or other suitable acceptor substrate
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)[16]
-
Stop Solution (e.g., ice-cold acetonitrile)[16]
-
96-well microplate and plate reader
Workflow:
-
Enzyme and Substrate Titration (Initial Optimization):
-
Determine the optimal enzyme concentration and incubation time to ensure the reaction velocity is linear (typically <15% substrate turnover). This is crucial for measuring initial rates accurately.
-
Determine the apparent Kₘ for PAPS in the absence of PAP by measuring initial velocities across a range of PAPS concentrations (e.g., 0.1x to 10x the expected Kₘ) while keeping the PNP concentration fixed and saturating.
-
-
Inhibition Assay Setup:
-
Design a matrix of experiments in a 96-well plate. You will vary the concentration of PAPS across the x-axis and the concentration of the inhibitor, PAP, across the y-axis.
-
PAPS Concentrations: Use a range of concentrations bracketing the previously determined apparent Kₘ (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ).
-
PAP Concentrations: Use several fixed concentrations of PAP, including a zero-PAP control. A good starting point is a range around the expected Kᵢ (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, 5x Kᵢ).
-
Keep the concentration of the acceptor substrate (PNP) constant and saturating (e.g., >5x its Kₘ).
-
-
Reaction Execution:
-
To each well, add the reaction buffer, PNP, and the specified concentration of PAP.
-
Pre-incubate the plate at 37°C for 3-5 minutes to equilibrate the temperature.[16]
-
Initiate the reaction by adding the specified concentration of PAPS.
-
Incubate at 37°C for the predetermined linear time (e.g., 30-60 minutes).[16]
-
Terminate the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength for the product.
-
-
Data Analysis:
-
Convert absorbance readings to product concentration using a standard curve.
-
Calculate the initial reaction velocity (v) for each condition.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/v vs. 1/[PAPS]) for each fixed PAP concentration.
-
Analyze the plot: For competitive inhibition, the lines will intersect on the y-axis, indicating Vₘₐₓ is unchanged, while the x-intercepts (and thus the apparent Kₘ) will change.
-
The Kᵢ value can be determined from a secondary plot of the slope of each line from the Lineweaver-Burk plot versus the inhibitor [PAP] concentration, or by using non-linear regression fitting of the raw velocity data to the competitive inhibition equation.
-
Caption: Workflow for determining the kinetic parameters of PAP inhibition.
Overcoming PAP Inhibition in Assays: PAPS Regeneration Systems
In many applications, particularly for the preparative biosynthesis of sulfated compounds, PAP inhibition can severely limit product yield. To overcome this, in vitro PAPS regeneration systems can be coupled to the SULT reaction.[17][18] These systems continuously convert the inhibitory PAP byproduct back into the essential PAPS co-substrate.
A common and effective method uses aryl sulfotransferase IV (AST-IV) and p-nitrophenyl sulfate (PNPS) as a sacrificial sulfate donor.[14][18]
Regeneration Reaction: PAP + PNPS ---(AST-IV)--> PAPS + p-nitrophenol (PNP)
By including AST-IV and an excess of PNPS in the primary SULT reaction mixture, any PAP that is formed is immediately used to regenerate PAPS, thus maintaining a low concentration of the inhibitor and a high, steady concentration of the co-substrate.[17][18] This strategy drives the primary reaction toward completion and significantly improves yields.
Conclusion
3'-Phosphoadenosine-5'-phosphate (PAP) is a central figure in the kinetics of sulfotransferase enzymes, acting as a potent product inhibitor that critically regulates reaction rates. Its ability to compete with PAPS for the nucleotide-binding site and to form dead-end complexes with the acceptor substrate underscores the complexity of SULT catalysis. For researchers in drug metabolism and related fields, a thorough understanding of PAP's inhibitory mechanisms is not merely academic; it is essential for the design of robust and accurate enzyme assays, the correct interpretation of kinetic data, and the development of efficient biocatalytic systems. By employing rigorous experimental design, accounting for product inhibition, and utilizing tools such as PAPS regeneration systems, scientists can effectively dissect and harness the intricate and elegant chemistry of sulfation.
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Adenosine 3',5'-diphosphate as a signaling molecule in plants.
An In-Depth Technical Guide to Adenosine 3',5'-diphosphate (PAP) as a Signaling Molecule in Plants
Introduction: Unmasking a Key Retrograde Signal
In the intricate communication network that governs plant life, signals flow constantly between organelles and the nucleus to maintain cellular homeostasis and orchestrate responses to environmental cues. This communication, termed retrograde signaling, is vital for adapting to stresses like drought and high light, which directly impact organellar functions, particularly in the chloroplasts and mitochondria. For years, Adenosine 3',5'-diphosphate (PAP) was considered merely a byproduct of sulfur metabolism with no significant physiological role.[1][2] However, pioneering research has unmasked PAP as a critical, mobile signaling molecule that travels from the chloroplasts and mitochondria to the nucleus to regulate gene expression during stress.[1][3][4]
This technical guide provides an in-depth exploration of the SAL1-PAP signaling pathway, tailored for researchers, scientists, and drug development professionals. We will dissect the molecular mechanisms of PAP metabolism, its mode of action as a signaling agent, its physiological significance in stress tolerance, and its interplay with other hormonal pathways. Furthermore, this guide furnishes detailed, field-proven protocols and conceptual workflows to empower researchers to investigate this pathway with scientific rigor.
The Core Machinery: PAP Synthesis and Catabolism
The cellular concentration of PAP is the central determinant of its signaling activity. This level is exquisitely controlled by the balance between its synthesis in the cytosol and its degradation within the chloroplasts and mitochondria.
Biosynthesis: A Byproduct of Sulfation
PAP is generated in the cytosol as a byproduct of sulfotransferase (SOT) reactions.[2][5] In these reactions, the activated sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), is used to sulfate a wide range of acceptor molecules, including hormones and secondary metabolites. The transfer of the sulfo group from PAPS to an acceptor molecule releases PAP.[2][6]
Catabolism: The SAL1 Gateway
Under normal growth conditions, PAP is maintained at very low, non-signaling levels by the potent enzymatic activity of the SAL1 phosphatase (also known as FRY1).[2][7] SAL1 is a bifunctional phosphatase that resides in both the chloroplasts and mitochondria.[1][5][7] Its primary in vivo function is to dephosphorylate PAP into Adenosine Monophosphate (AMP) and inorganic phosphate, effectively quenching the signal.[2] The strict compartmentalization of PAP synthesis (cytosol) and degradation (organelles) necessitates a system of transporters to shuttle PAP into the chloroplasts and mitochondria for its removal.[5][7]
The Stress Trigger: Redox Inactivation of SAL1
The accumulation of PAP as a stress signal is initiated by the inactivation of SAL1. Abiotic stresses such as high light and drought lead to the production of reactive oxygen species (ROS) within the chloroplasts.[6][8] SAL1 acts as a direct sensor of this oxidative stress. ROS induces the formation of intramolecular disulfide bonds within the SAL1 protein, leading to its inactivation.[6] This redox-dependent inactivation of SAL1 is the critical switch that allows PAP levels to rise in the organelles and subsequently in the cytosol and nucleus, thereby initiating the signaling cascade.[1][6]
The SAL1-PAP Retrograde Signaling Pathway
The discovery of the SAL1-PAP pathway provided a definitive example of a metabolite acting as a mobile retrograde signal. The pathway can be understood as a sequence of events: stress perception, signal accumulation, signal translocation, and nuclear action.
Signal Translocation and Perception
Once PAP accumulates in the chloroplasts and mitochondria due to SAL1 inactivation, it is able to move between cellular compartments.[1][4] Genetic studies, where SAL1 was targeted to different subcellular compartments in a sal1 mutant background, demonstrated that lowering PAP levels in either the chloroplast or the nucleus was sufficient to reduce the expression of stress-responsive genes. This provides compelling evidence for PAP's mobility.[1][3]
Upon reaching the nucleus, PAP executes its signaling function by inhibiting 5' to 3' exoribonucleases (XRNs), specifically XRN2, XRN3, and XRN4.[1][3][4] These enzymes are responsible for the degradation of various RNA molecules. By inhibiting XRNs, PAP stabilizes the transcripts of numerous stress-responsive genes, leading to their enhanced expression.[1][9] This mode of action is supported by the observation that xrn mutants phenocopy many of the stress-related traits of sal1 mutants.[1][4]
Caption: The SAL1-PAP retrograde signaling pathway.
Physiological Roles and Crosstalk
The SAL1-PAP pathway is a central hub for integrating environmental stress signals with plant growth and development. Its influence extends beyond a simple stress response, showing significant crosstalk with other critical signaling networks, most notably the abscisic acid (ABA) pathway.
Abiotic Stress Tolerance
The primary physiological role of PAP signaling is to enhance tolerance to abiotic stresses. Mutants that accumulate high levels of PAP, such as sal1, exhibit remarkable drought tolerance.[2] This is achieved through a combination of factors, including more efficient water retention and the upregulation of a suite of stress-protective genes.[2] Similarly, PAP signaling is integral to the high-light stress response.[1][3]
Crosstalk with Abscisic Acid (ABA) Signaling
PAP signaling profoundly interacts with the ABA pathway, particularly in the regulation of stomatal closure, a key process for water conservation.[10][11][12] Remarkably, the accumulation of PAP can restore ABA sensitivity and stomatal closure in mutants that are otherwise insensitive to ABA, such as ost1 (OPEN STOMATA 1).[11][12]
This bypass mechanism works because PAP signaling activates a parallel pathway. While canonical ABA signaling relies on the kinase OST1 to activate the anion channel SLAC1 and the ROS-producing enzyme RBOHF in guard cells, PAP accumulation leads to the transcriptional upregulation of different Calcium-Dependent Protein Kinases (CPKs).[11][13] These PAP-induced CPKs can then directly phosphorylate and activate SLAC1 and a different ROS-producing enzyme, RBOHD.[13][14] This creates a robust, alternative route to induce stomatal closure, highlighting a sophisticated integration of retrograde and hormonal signals.
Caption: Crosstalk between PAP and ABA signaling in guard cells.
Regulation of Growth and Development
While beneficial for stress survival, constitutive high levels of PAP, as seen in sal1 mutants, can have a negative impact on plant growth, leading to smaller rosettes and delayed development.[2][10] This suggests that the SAL1-PAP pathway plays a crucial role in mediating the trade-off between growth and stress defense, ensuring that resources are allocated appropriately based on environmental conditions.
Methodologies for Studying PAP Signaling
Investigating the SAL1-PAP pathway requires a combination of biochemical, genetic, and physiological approaches. The protocols described here are foundational for any laboratory aiming to explore this signaling network.
Quantification of PAP in Plant Tissues
Principle: This protocol details the extraction and quantification of PAP from plant tissues using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, a sensitive method mentioned in the foundational research.[3] PAP is first extracted, derivatized with chloroacetaldehyde to form a fluorescent etheno-adenosine derivative, and then separated and quantified by HPLC.
Step-by-Step Methodology:
-
Tissue Harvesting: Flash-freeze 100-200 mg of plant tissue (e.g., Arabidopsis rosettes) in liquid nitrogen to halt metabolic activity. Grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Add 1 mL of 0.4 M perchloric acid to the frozen powder. Vortex vigorously and incubate on ice for 30 minutes.
-
Causality: Perchloric acid effectively precipitates proteins and denatures enzymes, preserving the nucleotide pool.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the soluble nucleotides.
-
Neutralization: Neutralize the extract by adding 5 M K₂CO₃ dropwise until the pH is between 6.0 and 7.0. A precipitate of KClO₄ will form. Incubate on ice for 15 minutes.
-
Causality: Neutralization is critical for the subsequent enzymatic and derivatization steps and for preventing acid-catalyzed degradation during storage.
-
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the KClO₄. The resulting supernatant contains the nucleotide extract.
-
Derivatization: Mix 100 µL of the extract with 100 µL of 2 M chloroacetaldehyde (freshly neutralized with NaOH) and 200 µL of a buffer (e.g., 0.25 M sodium citrate, pH 4.0). Incubate at 80°C for 40 minutes in the dark.
-
Causality: Chloroacetaldehyde reacts with the adenine moiety of PAP to form a highly fluorescent etheno-derivative, enabling sensitive detection.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution program with two mobile phases:
-
Solvent A: 50 mM KH₂PO₄, pH 5.5
-
Solvent B: 100% Methanol
-
-
Monitor the eluate using a fluorescence detector with an excitation wavelength of ~275 nm and an emission wavelength of ~410 nm.
-
-
Quantification: Run a standard curve with known concentrations of derivatized PAP to quantify the amount in the plant samples. Express results per unit of fresh or dry weight.
Genetic Analysis of the SAL1-PAP Pathway
Principle: The use of genetic mutants is a powerful, self-validating system to dissect the function of the SAL1-PAP pathway. By comparing the phenotypes and molecular responses of wild-type plants with mutants deficient in PAP catabolism (sal1) or perception (xrn mutants), one can establish causal links between PAP accumulation and specific physiological outcomes.
Experimental Workflow:
-
Acquire and Validate Mutants: Obtain T-DNA insertion lines for SAL1 (e.g., sal1-8, alx8) and XRN genes (e.g., xrn2, xrn3, xrn4) from a stock center like ABRC.
-
Trustworthiness: Validate the homozygous nature of the insertion using PCR-based genotyping. Confirm the loss of full-length transcript using RT-qPCR. This ensures that any observed phenotype is directly linked to the gene disruption.
-
-
Phenotypic Analysis under Control Conditions: Grow wild-type, sal1, and xrn double/triple mutants under standard long-day conditions. Measure key developmental parameters such as rosette diameter, flowering time, and biomass.
-
Insight: This establishes the baseline phenotype and reveals the impact of constitutive PAP signaling on plant growth.
-
-
Impose Abiotic Stress: Subject cohorts of plants from each genotype to a controlled stress treatment.
-
Drought Stress: Withhold water from mature plants and monitor their survival rate and relative water content over time.
-
High Light Stress: Expose plants to a significantly higher light intensity (e.g., 1000-1500 µmol m⁻² s⁻¹) for a defined period.
-
-
Measure Physiological and Molecular Responses:
-
Stomatal Conductance: Use a porometer to measure the rate of gas exchange through stomata. This is a direct measure of a key drought-response trait.
-
Gene Expression Analysis: Harvest tissue from control and stressed plants. Extract RNA and perform RT-qPCR to measure the transcript levels of known stress-marker genes (e.g., APX2) and other genes of interest.
-
Logic: If a gene's expression is elevated in sal1 and xrn mutants under normal conditions and is further induced by stress, it is a strong candidate for being a downstream target of the PAP pathway.
-
-
Data Interpretation: Compare the responses across genotypes. The sal1 and xrn mutants are expected to show enhanced stress tolerance but potentially compromised growth, validating the role of the SAL1-PAP pathway in the growth-defense trade-off.
Caption: Experimental workflow for investigating PAP pathway targets.
Summary and Future Directions
Adenosine 3',5'-diphosphate has transitioned from an obscure metabolic byproduct to a recognized central player in plant stress signaling. The SAL1-PAP pathway represents a robust and elegant mechanism through which plants can sense organellar stress and mount a rapid, system-wide defense response at the level of nuclear gene expression. Its intricate crosstalk with hormonal pathways like ABA underscores the complexity and interconnectedness of plant signaling networks.
For researchers and drug development professionals, this pathway presents exciting opportunities. Modulating PAP levels or the activity of its downstream targets could offer novel strategies for developing crops with enhanced resilience to drought and other environmental challenges. Future research will likely focus on identifying the full spectrum of PAP-regulated genes, elucidating the specific roles of different XRNs, and discovering the transport proteins responsible for PAP's intercellular and intracellular movement. Understanding these components will provide a more complete picture of this vital signaling system.
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Adenosine 3',5'-diphosphate: A Linchpin in Cellular Metabolism and Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Adenosine 3',5'-diphosphate (A3'5'P), also known as 3'-phosphoadenosine 5'-phosphate (PAP), is a critical nucleotide metabolite situated at the crossroads of fundamental biochemical pathways.[1][2] Far from being a mere metabolic byproduct, A3'5'P is now recognized as a potent signaling molecule and a key regulator of diverse cellular processes. Its accumulation can be toxic, necessitating tight control over its synthesis and degradation.[1][3] This technical guide provides an in-depth exploration of the biochemical pathways involving A3'5'P, the enzymatic machinery governing its turnover, and its emerging roles in cellular signaling. We will delve into the mechanistic underpinnings of its function, offering field-proven insights for researchers and professionals in drug development seeking to understand and target these pathways.
Introduction: The Chemical Identity and Significance of Adenosine 3',5'-diphosphate
Adenosine 3',5'-diphosphate is a purine ribonucleoside bisphosphate, structurally distinguished by phosphate groups at both the 3' and 5' positions of the ribose sugar.[1][2] This unique structure differentiates it from its more commonly known relative, adenosine 5'-diphosphate (ADP), where a pyrophosphate group is attached to the 5' position.[1][4] The primary source of A3'5'P in most organisms is the sulfur assimilation pathway, where it is generated as a byproduct of sulfotransferase reactions that utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the universal sulfate donor.[5][6][7] The intracellular concentration of A3'5'P is meticulously regulated, as its accumulation has been shown to be detrimental to cellular function, in part through the inhibition of essential enzymes such as exoribonucleases and Poly(ADP-ribose) polymerase 1 (PARP-1).[5][8][9]
Core Biochemical Pathways Involving A3'5'P
The central role of A3'5'P is most evident in the context of sulfur metabolism, a pathway essential for the synthesis of sulfur-containing amino acids (cysteine and methionine), cofactors, and other vital biomolecules.[1][10]
The Sulfate Assimilation Pathway: A Hub of A3'5'P Metabolism
The journey of inorganic sulfate into biological systems is a multi-step process. In plants, fungi, and many bacteria, sulfate is first activated in a two-step reaction to form PAPS.[6][10]
-
ATP Sulfurylase: Catalyzes the reaction of ATP and inorganic sulfate to produce adenosine 5'-phosphosulfate (APS) and pyrophosphate.[7][11]
-
APS Kinase: Phosphorylates APS at the 3' position using another molecule of ATP to yield PAPS.[7][11]
PAPS then serves as the high-energy sulfate donor for a myriad of sulfotransferase enzymes, which catalyze the transfer of the sulfo group to a wide range of acceptor molecules. This transfer reaction releases A3'5'P as a byproduct.[5]
The subsequent fate of A3'5'P is a critical juncture in the pathway. It can be recycled back to AMP by 3'(2'),5'-bisphosphate nucleotidases or utilized in the reductive assimilation of sulfite.[3][12]
The Reductive Arm: Phosphoadenylyl-Sulfate Reductase (PAPS Reductase)
In many prokaryotes and plants, the sulfite required for cysteine biosynthesis is generated through the reduction of PAPS, a reaction catalyzed by PAPS reductase (also known as CysH).[13][14][15] This enzyme utilizes thioredoxin as a reductant in a reaction that consumes A3'5'P and sulfite to produce 3'-phosphoadenylyl sulfate and thioredoxin disulfide.[16][17][18]
The reaction can be summarized as: Adenosine 3',5'-bisphosphate + sulfite + thioredoxin disulfide ⇌ 3'-phosphoadenylyl sulfate + thioredoxin[17]
The CysH enzyme is a homodimer and its activity is crucial for the incorporation of sulfur into amino acids.[13]
Caption: Reductive assimilation of sulfate via PAPS reductase.
A3'5'P as a Signaling Molecule and Metabolic Regulator
Beyond its role in sulfur metabolism, A3'5'P has emerged as a critical signaling molecule, particularly in plants, where it functions as a retrograde signal from the chloroplast to the nucleus.[8][19]
Retrograde Signaling in Plants
Under conditions of high light and drought stress, A3'5'P accumulates in the chloroplasts due to the oxidative inactivation of its degrading enzyme, SAL1.[8][19] This accumulated A3'5'P is then transported to the nucleus where it inhibits exoribonucleases (XRNs), leading to widespread changes in the transcriptome and enhanced stress tolerance.[8][19]
Interaction with Abscisic Acid (ABA) Signaling
A3'5'P has been shown to act as a secondary messenger in the abscisic acid (ABA) signaling pathway, which governs stomatal closure and seed germination.[8][19] Elevated levels of A3'5'P can bypass canonical ABA signaling components to restore ABA-responsive gene expression and physiological responses in certain ABA-insensitive mutants.[8][19]
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An In-depth Technical Guide to Adenosine 3',5'-diphosphate Sodium Salt: A Multifaceted Molecule in Cellular Signaling
This guide provides a comprehensive technical overview of Adenosine 3',5'-diphosphate sodium salt, a pivotal nucleotide in biomedical research. Tailored for researchers, scientists, and drug development professionals, this document delves into its chemical identity, its critical roles as a P2Y1 receptor antagonist and a key player in sulfotransferase-mediated reactions, and practical experimental methodologies.
Section 1: Chemical Identity and Nomenclature
Adenosine 3',5'-diphosphate is a nucleotide derivative that is structurally distinct from the more commonly known Adenosine diphosphate (ADP), where the two phosphate groups are linked in a pyrophosphate chain at the 5' position of the ribose sugar. In Adenosine 3',5'-diphosphate, the phosphate groups are attached to the 3' and 5' positions of the ribose moiety.[1] The sodium salt form is frequently used in experimental settings for its stability and solubility.
Due to its chemical structure and varied contexts of study, this compound is known by several synonyms. A clear understanding of this nomenclature is crucial for navigating the scientific literature.
| Synonym | Abbreviation | Primary Context of Use |
| Adenosine 3',5'-bisphosphate | 3',5'-ADP | General biochemical and pharmacological studies.[2] |
| 3'-Phosphoadenosine 5'-phosphate | PAP | Predominantly in the context of sulfotransferase enzymology.[3] |
| 3'-Adenylic acid, 5'-(dihydrogen phosphate) | - | Formal chemical nomenclature. |
Chemical Identifiers:
Section 2: Mechanism of Action as a P2Y1 Receptor Antagonist
Adenosine 3',5'-diphosphate sodium salt is a well-established competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet aggregation and other physiological processes.[5][6]
The P2Y1 Receptor Signaling Cascade
The P2Y1 receptor is primarily coupled to the Gq class of G proteins.[7] Upon activation by its endogenous agonist, ADP, a signaling cascade is initiated, leading to platelet shape change and the initial phase of aggregation.[8] The key steps are as follows:
-
Agonist Binding: ADP binds to the P2Y1 receptor.
-
Gq Protein Activation: The receptor undergoes a conformational change, activating the associated Gq protein.
-
Phospholipase C (PLC) Activation: Activated Gq stimulates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2]
-
Cellular Response: The rise in intracellular Ca²⁺ concentration is a critical signal that initiates platelet shape change and aggregation.[8]
Antagonistic Action of Adenosine 3',5'-diphosphate
Adenosine 3',5'-diphosphate exerts its inhibitory effect by competing with ADP for the binding site on the P2Y1 receptor. By occupying the receptor without initiating the downstream signaling cascade, it effectively blocks the pro-aggregatory signals mediated by ADP. This competitive antagonism has been demonstrated in various experimental systems, including turkey erythrocyte membranes and human platelets.[8][9]
Caption: The PAPS-dependent sulfotransferase reaction.
Section 4: Experimental Protocols
The following section provides detailed methodologies for assessing the biological activity of Adenosine 3',5'-diphosphate sodium salt.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for studying platelet aggregation. [10][11]It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Materials:
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10-14 days. [2]* Anticoagulant: 3.2% or 3.8% sodium citrate. [5][12]* Adenosine 3',5'-diphosphate sodium salt (or other P2Y1 antagonists).
-
ADP (agonist).
-
Saline.
-
Light Transmission Aggregometer.
-
Centrifuge.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into sodium citrate tubes. [2] * To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature without the brake. [2][13] * Carefully aspirate the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. [2]The PPP will serve as the 100% aggregation reference. [2]
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP. [2] * Pre-warm the PRP and PPP samples to 37°C. [2] * Calibrate the aggregometer using the adjusted PRP for 0% light transmission and PPP for 100% light transmission. [2] * Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Incubate the PRP at 37°C with stirring (typically 900-1200 rpm) for 1-5 minutes. [2] * Add the desired concentration of Adenosine 3',5'-diphosphate sodium salt or vehicle (control) to the PRP and incubate for 1-2 minutes to allow for receptor binding. [2] * Initiate platelet aggregation by adding a submaximal concentration of ADP. [2] * Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The extent of aggregation is typically quantified as the maximum percentage change in light transmission.
-
Calculate the IC₅₀ value for Adenosine 3',5'-diphosphate sodium salt by performing a dose-response curve.
-
Caption: Workflow for Platelet Aggregation Assay using LTA.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon P2Y1 receptor stimulation and its inhibition by antagonists. It is often performed using a Fluorometric Imaging Plate Reader (FLIPR). [14][15] Materials:
-
Cells expressing the P2Y1 receptor (e.g., transfected HEK293 cells, 1321N1 astrocytoma cells, or platelets). [16][17]* Calcium indicator dye (e.g., Fluo-4 AM). [16]* Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS). [16]* Adenosine 3',5'-diphosphate sodium salt.
-
ADP (agonist).
-
FLIPR or other fluorescence plate reader.
-
96- or 384-well black-walled, clear-bottom plates.
Methodology:
-
Cell Preparation:
-
Seed the P2Y1-expressing cells into the microplates and culture overnight to allow for adherence.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Incubate the cells with the calcium indicator dye in the assay buffer at 37°C for 30-60 minutes in the dark. [16]
-
-
Assay Protocol:
-
Place the plate in the FLIPR instrument.
-
Record the baseline fluorescence for a short period.
-
Add varying concentrations of Adenosine 3',5'-diphosphate sodium salt to the wells and incubate for a defined period.
-
Add a fixed concentration of ADP to stimulate the P2Y1 receptor.
-
Record the fluorescence signal over time to measure the intracellular calcium mobilization.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Determine the IC₅₀ value of the antagonist by plotting the response against a range of antagonist concentrations.
-
Section 5: Quantitative Data Summary
The antagonist potency of Adenosine 3',5'-diphosphate and related compounds at the P2Y1 receptor has been quantified in various studies.
| Compound | Assay System | Potency (Ki or pA₂) | Reference |
| Adenosine 3',5'-bisphosphate | Sf9 cell membranes (human P2Y1-R) | Kᵢ = 900 nM | [18] |
| Adenosine 3',5'-bisphosphate | Turkey erythrocyte membranes | ~20-fold less potent than N⁶-methyl 2'-deoxyadenosine 3',5'-bisphosphate | [17] |
| Adenosine-3'-phosphate-5'-phosphate (A3P5P) | Human platelets | pA₂ = 5 | [5] |
| N⁶-methyl-2'-deoxyadenosine-3',5'-bisphosphate (MRS2179) | Sf9 cell membranes (human P2Y1-R) | Kᵢ = 84 nM | [18] |
| N⁶-methyl 2'-deoxyadenosine 3',5'-bisphosphate | Turkey erythrocyte membranes | pKₑ = 6.99 ± 0.13 | [9] |
Conclusion
Adenosine 3',5'-diphosphate sodium salt is a versatile and indispensable tool in biomedical research. Its well-characterized role as a selective P2Y1 receptor antagonist makes it invaluable for studies on platelet biology, thrombosis, and hemostasis. Concurrently, its identity as the product of sulfotransferase reactions places it at the heart of studies on drug metabolism, hormone regulation, and detoxification pathways. A thorough understanding of its nomenclature, mechanisms of action, and appropriate experimental application, as detailed in this guide, is paramount for researchers leveraging this multifaceted molecule to advance scientific knowledge and therapeutic development.
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Coward P. Measuring Ca²⁺ changes in multiwell format using the Fluorometric Imaging Plate Reader (FLIPR®). Methods Mol Biol. 2013;937:103-109.
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Cattaneo M, et al. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor. Biochem Pharmacol. 2004;68(10):1995-2001.
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Moro S, et al. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist. J Pharmacol Exp Ther. 2003;305(3):1035-1041.
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Gachet C. P2Y1 and P2Y12 receptors in platelet activation. Br J Haematol. 2001;112(4):824-833.
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Heptinstall S, et al. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood. Platelets. 2003;14(3):161-167.
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Jacobson KA, et al. Agonists and antagonists for P2 receptors. Curr Top Med Chem. 2006;6(12):1235-1250.
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Zhang H, et al. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. J Biomol Screen. 2012;17(4):535-542.
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Klaassen CD, Boles JW. Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation. FASEB J. 1997;11(6):404-418.
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Gonzalez-Lara LE, et al. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts. Cell Calcium. 2015;58(2):167-177.
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Tosh DK, et al. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology. Mol Pharmacol. 2014;85(4):607-616.
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An In-Depth Technical Guide to the Biological Significance of the 3',5'-Diphosphate Linkage
Abstract
The presence of phosphate groups at both the 3' and 5' positions of a ribose or inositol ring constitutes a critical structural motif in a variety of biologically significant molecules. Far from being a monolithic entity, the "3',5'-diphosphate linkage" manifests in diverse molecular contexts, from soluble nucleotide messengers and signaling lipids to the fundamental backbone of nucleic acids. This technical guide provides a comprehensive exploration of the synthesis, metabolism, and multifaceted biological roles of key molecules characterized by this diphosphate arrangement. We will delve into the intricate signaling pathways governed by 3'-phosphoadenosine-5'-phosphate (pAp) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), elucidating their profound impact on cellular homeostasis, stress responses, and disease pathogenesis. Furthermore, this guide will furnish detailed experimental protocols for the study of these molecules and explore the burgeoning therapeutic landscape of targeting their metabolic pathways.
Deconstructing the "3',5'-Diphosphate Linkage": A Matter of Molecular Context
The term "3',5'-diphosphate linkage" can be interpreted in several ways, each referring to a distinct molecular architecture with unique biological implications. It is crucial to differentiate between these contexts to fully appreciate their significance:
-
Soluble Nucleotides with 3' and 5' Phosphates: This category is exemplified by 3'-phosphoadenosine-5'-phosphate (pAp) , a molecule where a single ribose sugar is phosphorylated at both the 3' and 5' positions. These molecules often act as intracellular signaling messengers or byproducts of essential metabolic pathways.
-
Phosphoinositide Lipids: In these molecules, an inositol headgroup of a phospholipid is phosphorylated at various positions, including the 3' and 5' carbons. Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) is a key example, playing a vital role in membrane trafficking and signaling.
-
The 3',5'-Phosphodiester Bond: This is the fundamental covalent bond that forms the backbone of RNA and DNA. While it involves phosphates linking the 5' carbon of one nucleotide to the 3' carbon of the next, it is a continuous linkage forming a polymer, rather than a single molecule with two phosphates. The stability and enzymatic processing of these bonds are central to genetic information flow and RNA quality control.[1][2]
This guide will primarily focus on the first two categories, as they represent distinct signaling molecules whose biological roles are of significant interest to researchers and drug developers.
The Soluble Messenger: 3'-Phosphoadenosine-5'-Phosphate (pAp)
pAp is a ubiquitous 3'-phosphorylated nucleotide that plays a crucial role in cellular metabolism and stress signaling.[3] It is primarily generated as a byproduct of sulfation reactions.
Metabolism of pAp: A Tightly Regulated Balance
The intracellular concentration of pAp is meticulously controlled by the interplay of its synthesis from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and its degradation.
Synthesis: PAPS is the universal sulfur donor for sulfotransferase reactions.[4] In these reactions, the sulfonate group is transferred to an acceptor molecule, releasing pAp as a byproduct.[5]
Degradation: pAp is hydrolyzed to adenosine monophosphate (AMP) and inorganic phosphate by 3'(2'),5'-bisphosphate nucleotidases. In plants, the key enzyme is SAL1, which is localized to chloroplasts and mitochondria.[3]
The metabolic pathway of pAp is summarized in the diagram below:
Caption: Metabolic pathway of 3'-phosphoadenosine-5'-phosphate (pAp).
Biological Significance of pAp
pAp is not merely a metabolic byproduct; it functions as a critical signaling molecule, particularly in response to cellular stress.
-
Retrograde Signaling: In plants, pAp acts as a retrograde signal, moving from the chloroplasts to the nucleus to regulate gene expression in response to drought and high-light stress.[6]
-
Enzyme Inhibition: pAp has been shown to be a potent inhibitor of various enzymes, including exoribonucleases (XRNs), thereby influencing RNA metabolism and decay.[6]
-
ABA Signaling: pAp intersects with abscisic acid (ABA) signaling pathways to regulate stomatal closure and seed germination, highlighting its role in plant stress responses.[6]
Therapeutic Implications
The enzymes involved in pAp metabolism present potential targets for therapeutic intervention. For instance, inhibitors of pAp phosphatases could be explored for modulating stress responses in various contexts. Lithium, a known inhibitor of some pAp phosphatases, has been shown to impact cellular processes regulated by pAp.
The Signaling Lipid: Phosphatidylinositol 3,5-Bisphosphate (PtdIns(3,5)P2)
PtdIns(3,5)P2 is a low-abundance phosphoinositide that plays a crucial role in regulating membrane trafficking and cellular responses to stress. It is primarily found on the membranes of late endosomes and lysosomes.[7]
Synthesis and Turnover of PtdIns(3,5)P2
The levels of PtdIns(3,5)P2 are dynamically regulated by the coordinated action of a kinase and a phosphatase.
-
Synthesis: PtdIns(3,5)P2 is synthesized from phosphatidylinositol 3-phosphate (PI3P) by the lipid kinase PIKfyve (also known as Fab1 in yeast).[8]
-
Turnover: The turnover of PtdIns(3,5)P2 is mediated by the phosphatase FIG4 (Sac3 in yeast), which removes the phosphate from the 5' position, converting it back to PI3P.[9]
PIKfyve, FIG4, and a scaffolding protein, Vac14, form a complex that tightly regulates PtdIns(3,5)P2 levels.[10][11]
The synthesis and turnover of PtdIns(3,5)P2 are illustrated below:
Caption: Synthesis and turnover of Phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).
Cellular Functions of PtdIns(3,5)P2
PtdIns(3,5)P2 is a key regulator of endo-lysosomal function and membrane trafficking.
-
Membrane Trafficking: It is essential for the retrograde trafficking of proteins from the lysosome to the Golgi apparatus.[12][13] PtdIns(3,5)P2 is also required for the proper sorting of cargo into multivesicular bodies.[12]
-
Ion Homeostasis: PtdIns(3,5)P2 directly binds to and activates lysosomal cation channels, such as TRPML1, thereby regulating lysosomal pH and ion homeostasis.[9][14]
-
Stress Response: The levels of PtdIns(3,5)P2 rapidly increase in response to various cellular stresses, including osmotic stress, where it plays a role in vacuolar fission.
PtdIns(3,5)P2 in Disease and as a Therapeutic Target
Dysregulation of PtdIns(3,5)P2 metabolism is associated with several human diseases, including neurodegenerative disorders and Charcot-Marie-Tooth disease.[9] The central role of PIKfyve in PtdIns(3,5)P2 synthesis makes it an attractive therapeutic target.[9] Inhibitors of PIKfyve, such as apilimod, have been investigated for their potential in treating various diseases, including cancer and viral infections.[9]
Experimental Methodologies
The study of molecules with 3',5'-diphosphate linkages requires specialized techniques for their detection and quantification, as well as for elucidating their cellular functions.
Quantification of pAp and PtdIns(3,5)P2
| Method | Analyte | Principle | Advantages | Disadvantages |
| Mass Spectrometry (LC-MS/MS) | pAp, PtdIns(3,5)P2 | Separation by liquid chromatography followed by mass-to-charge ratio detection for high-specificity quantification.[15][16][17] | High sensitivity and specificity; can quantify multiple analytes simultaneously. | Requires specialized equipment and expertise; sample preparation can be complex. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | PtdIns(3,5)P2 | Utilizes specific antibodies to detect and quantify the target molecule. | High throughput; relatively simple to perform. | Antibody specificity can be a concern; may have lower sensitivity than MS. |
| Radioactive Labeling | PtdIns(3,5)P2 | Cells are labeled with radioactive precursors (e.g., ³²P-orthophosphate), lipids are extracted and separated by TLC, and radioactivity is quantified. | Highly sensitive. | Involves handling of radioactive materials; laborious. |
Protocol: Quantification of pAp by LC-MS/MS
-
Cell Lysis and Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells with a methanol/acetonitrile/water (2:2:1) solution.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Sample Preparation:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase or HILIC column for separation.
-
Perform mass spectrometry in negative ion mode, using multiple reaction monitoring (MRM) to detect the specific parent-to-fragment ion transition for pAp.
-
Quantify pAp levels by comparing the peak area to a standard curve of known pAp concentrations.
-
Protocol: Analysis of PtdIns(3,5)P2-Dependent Membrane Trafficking
-
Cell Culture and Transfection:
-
Culture cells of interest (e.g., HeLa or COS-7) on glass-bottom dishes.
-
Transfect cells with a fluorescently tagged cargo protein that is known to traffic through the late endosome/lysosome pathway (e.g., GFP-CD63).
-
-
Pharmacological Inhibition of PIKfyve:
-
Treat cells with a specific PIKfyve inhibitor (e.g., YM201636 or apilimod) or a vehicle control (DMSO) for a defined period.
-
-
Live-Cell Imaging:
-
Image the cells using a confocal microscope.
-
Observe the localization of the fluorescent cargo protein. Inhibition of PIKfyve is expected to cause the accumulation of the cargo in enlarged endosomes or vacuoles.
-
-
Image Analysis:
-
Quantify the size and number of vesicles containing the fluorescent cargo in treated versus control cells using image analysis software.
-
Therapeutic Targeting of 3',5'-Diphosphate Metabolism
The enzymes that regulate the levels of pAp and PtdIns(3,5)P2 are emerging as promising targets for drug development.
| Target Enzyme | Associated Molecule | Therapeutic Rationale | Potential Indications |
| PIKfyve | PtdIns(3,5)P2 | Inhibition of PIKfyve disrupts endo-lysosomal trafficking, which can be detrimental to cancer cells and can block viral entry.[9] | Cancer, Neurodegenerative diseases, Viral infections |
| pAp Phosphatases (e.g., prostatic acid phosphatase) | pAp | Inhibition may modulate stress responses and cellular signaling pathways. Some forms are highly expressed in certain cancers.[18][19] | Cancer, Inflammatory diseases |
| PP2A | General Phosphatase | While not specific to 3',5'-diphosphate linkages, PP2A inhibitors are being explored in cancer therapy and affect numerous signaling pathways.[20][21] | Cancer, Neurodegenerative diseases |
Conclusion
The 3',5'-diphosphate structural motif, present in diverse molecules such as the soluble nucleotide pAp and the signaling lipid PtdIns(3,5)P2, is of profound biological significance. These molecules are not mere metabolic intermediates but are central players in intricate signaling networks that govern fundamental cellular processes, including membrane trafficking, stress responses, and gene expression. A thorough understanding of their metabolism and function is paramount for elucidating the complexities of cellular regulation and for the development of novel therapeutic strategies targeting a wide array of human diseases. The continued development of sophisticated analytical techniques and specific molecular probes will undoubtedly uncover further layers of complexity and new avenues for therapeutic intervention in the fascinating biology of 3',5'-diphosphate-containing molecules.
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Gene PIKFYVE: Function, Mutations, and Role in Disease . (n.d.). GeneCards. Retrieved from [Link]
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PIKFYVE General Information . (n.d.). Sino Biological. Retrieved from [Link]
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Dong, X. P., et al. (2010). PI(3,5)P2 controls membrane trafficking by direct activation of mucolipin Ca2+ release channels in the endolysosome . Nature Communications, 1, 38. Retrieved from [Link]
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Fouret, G., et al. (2017). Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways . International Journal of Molecular Sciences, 18(3), 645. Retrieved from [Link]
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PIKFYVE - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
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PIKFYVE - 1-phosphatidylinositol 3-phosphate 5-kinase - Homo sapiens (Human) . (n.d.). UniProt. Retrieved from [Link]
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Efe, J. A., et al. (2005). PtdIns(3,5)P2 is required for delivery of endocytic cargo into the multivesicular body . Molecular Biology of the Cell, 16(7), 3176–3187. Retrieved from [Link]
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Fouret, G., et al. (2017). Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways . International Journal of Molecular Sciences, 18(3), 645. Retrieved from [Link]
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Dissecting the Role of SAL1 in Metabolizing the Stress Signaling Molecule 3′-Phosphoadenosine 5′-Phosphate in Different Cell Compartments . (2022, January 20). Frontiers in Plant Science. Retrieved from [Link]
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Phosphatidylinositol 4,5-bisphosphate - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
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What are PP2A inhibitors and how do they work? . (2024, June 21). Patsnap Synapse. Retrieved from [Link]
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Transmembrane prostatic acid phosphatase: a therapeutic target in advanced prostate cancer . (2017). Oncotarget, 8(39), 64836–64847. Retrieved from [Link]
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Kinetic Studies of Newly Patented Aminoalkanol Derivatives with Potential Anticancer Activity as Competitive Inhibitors of Prostate Acid Phosphatase . (2021). Molecules, 26(11), 3293. Retrieved from [Link]
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Emerging Roles of Human Prostatic Acid Phosphatase . (2010). Biomolecules and Therapeutics, 18(1), 21–30. Retrieved from [Link]
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PI5P and PI(3,5)P2: Minor, but essential phosphoinositides . (2014). BioEssays, 36(2), 152–160. Retrieved from [Link]
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A chloroplast retrograde signal, 3'-phosphoadenosine 5'-phosphate, acts as a secondary messenger in abscisic acid signaling in stomatal closure and germination . (2017). eLife, 6, e23361. Retrieved from [Link]
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3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
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5′ and 3′ modifications controlling RNA degradation: from safeguards to executioners . (2018). Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1762), 20180160. Retrieved from [Link]
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Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes . (2015). The FEBS Journal, 282(24), 4657–4674. Retrieved from [Link]
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Why nature chose phosphate to modify proteins . (2012). Philosophical Transactions of the Royal Society B: Biological Sciences, 367(1602), 2513–2519. Retrieved from [Link]
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Targeting PP2A for cancer therapeutic modulation . (2022). Translational Lung Cancer Research, 11(11), 2321–2336. Retrieved from [Link]
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Prostatic acid phosphatase expression in human tissues . (2011). The Prostate, 71(4), 378–385. Retrieved from [Link]
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A protein complex that regulates PtdIns(3,5)P2 levels . (2008). The EMBO Journal, 27(24), 3221–3234. Retrieved from [Link]
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A protein complex that regulates PtdIns(3,5)P2 levels . (2009). The EMBO Journal, 27(24), 3221–3234. Retrieved from [Link]
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A High Throughput Assay to Identify Small Molecule Modulators of Prostatic Acid Phosphatase . (2009). Current Chemical Genomics, 3, 42–50. Retrieved from [Link]
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PI(3,5)P 2 binding specificity. (A–D) Representative images and... . (n.d.). ResearchGate. Retrieved from [Link]
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Harnessing Phytochemicals and Nanotechnology Synergy for Molecular, Epigenetic, and Microbiota-Driven Regulation in Type 2 Diabetes Mellitus . (2023). International Journal of Molecular Sciences, 24(22), 16457. Retrieved from [Link]
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Characterization of Polyphosphates by Electrospray Mass Spectrometry . (1998). Journal of the American Society for Mass Spectrometry, 9(12), 1251–1256. Retrieved from [Link]
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Immunotherapeutic Strategies for Prostate Cancer: A Comprehensive Review . (2023). Cancers, 15(13), 3409. Retrieved from [Link]
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RNA polymerase: linear competitive inhibition by bis-(3' to 5')-cyclic dinucleotides,NpNp . (1982). Nucleic Acids Research, 10(18), 5647–5658. Retrieved from [Link]
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A feasibility study to identify proteins in the residual Pap test fluid of women with normal cytology by mass spectrometry-based proteomics . (2012). Journal of Proteomics, 75(17), 5395–5403. Retrieved from [Link]
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Advantages and challenges associated with bisulfite-assisted nanopore direct RNA sequencing for modifications . (2023). Chemical Science, 14(35), 9405–9415. Retrieved from [Link]
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Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry . (2023). Methods in Enzymology, 686, 1–15. Retrieved from [Link]
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Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics . (2014). International Journal of Molecular Sciences, 15(11), 20557–20583. Retrieved from [Link]
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Development of isotope-enriched phosphatidylinositol-4- and 5-phosphate cellular mass spectrometry probes . (2021). Chemical Science, 12(2), 652–657. Retrieved from [Link]
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Theoretical investigations of prostatic acid phosphatase . (2004). Proteins: Structure, Function, and Bioinformatics, 57(3), 563–575. Retrieved from [Link]
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RNA polymerase: linear competitive inhibition by bis-(3' to 5')-cyclic dinucleotides,NpNp . (1982). Nucleic Acids Research, 10(18), 5647–5658. Retrieved from [Link]
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Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry . (2016). Analytical Chemistry, 88(12), 6308–6315. Retrieved from [Link]
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Non-canonical 3′-5′ Extension of RNA with Prebiotically Plausible Ribonucleoside 2′,3′-Cyclic Phosphates . (2014). Journal of the American Chemical Society, 136(12), 4480–4483. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Utilizing Adenosine 3',5'-diphosphate in Sulfotransferase Assays
Introduction: The Critical Role of Sulfotransferases and the Significance of Adenosine 3',5'-diphosphate (PAP)
Sulfotransferases (SULTs) are a vital superfamily of Phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonate group (SO₃⁻) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a vast array of acceptor molecules.[1] This process, known as sulfation or sulfonation, is crucial for the detoxification of xenobiotics, the regulation of hormones and neurotransmitters, and overall cellular homeostasis.[2][3] The products of this reaction are a sulfated substrate and Adenosine 3',5'-diphosphate (PAP).[4]
While PAPS is the indispensable co-substrate for the forward reaction, its product, PAP, is not merely a byproduct. PAP is a known potent inhibitor of sulfotransferase activity, and its accumulation can significantly regulate the rate of sulfation in vivo.[4][5] Understanding the dynamics of PAP production and its inhibitory effects is therefore paramount for researchers in drug metabolism, toxicology, and cell signaling.
This comprehensive guide provides detailed protocols and expert insights on how to incorporate Adenosine 3',5'-diphosphate into sulfotransferase assays. We will explore two primary applications: first, as a key analyte for determining SULT activity through a coupled-enzyme approach, and second, as a tool for characterizing the inhibitory profile of the enzyme.
The Sulfotransferase Reaction: A Tale of Two Adenosine Diphosphates
It is critical to distinguish between the two key adenosine diphosphate molecules in a sulfotransferase assay:
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS): The high-energy universal sulfate donor. The availability of PAPS is often the rate-limiting factor for sulfation reactions.
-
Adenosine 3',5'-diphosphate (PAP): The product of the sulfotransferase reaction following the transfer of the sulfonate group. PAP is a competitive inhibitor of SULTs.[4]
The fundamental reaction catalyzed by sulfotransferases is as follows:
Substrate + PAPS --(Sulfotransferase)--> Sulfated Substrate + PAP
The kinetic mechanism for many SULTs is a steady-state-ordered Bi-Bi reaction, where PAPS binds to the enzyme first, followed by the substrate. The sulfated substrate is released first, followed by the release of PAP.[4] The slow release of PAP can be a rate-limiting step, and the formation of a dead-end ternary complex (Enzyme-PAP-Substrate) is a common cause of substrate inhibition observed in many SULTs.[4][5]
Visualizing the Sulfotransferase Catalytic Cycle
Figure 1: The ordered Bi-Bi kinetic mechanism of a sulfotransferase. This diagram illustrates the sequential binding of PAPS and the substrate to the enzyme, followed by the release of the sulfated product and finally PAP.
Part 1: Quantifying Sulfotransferase Activity by Measuring PAP Production
A modern and highly effective method for determining SULT activity is the phosphatase-coupled assay. This continuous, non-radioactive method relies on the enzymatic conversion of the PAP product into a detectable signal. The principle is straightforward: a specific phosphatase is added to the SULT reaction mixture, which hydrolyzes the 3'-phosphate group from PAP to produce Adenosine 5'-monophosphate (AMP) and inorganic phosphate (Pi). The released inorganic phosphate is then quantified using a sensitive colorimetric reagent, such as Malachite Green.[6]
This assay is considered "universal" because it can be applied to any sulfotransferase that uses PAPS as a co-substrate, regardless of the nature of the acceptor substrate.[6]
Visualizing the Phosphatase-Coupled Assay Workflow
Figure 2: Workflow of the phosphatase-coupled sulfotransferase assay. The production of PAP in the primary reaction is stoichiometrically linked to the generation of a colored product, allowing for quantitative measurement of SULT activity.
Protocol: Phosphatase-Coupled Sulfotransferase Assay
This protocol is adapted for a 96-well microplate format and is based on commercially available kits and published methodologies.[6][7]
1. Reagent Preparation:
-
1X Assay Buffer: Prepare a buffer suitable for both the sulfotransferase and the coupling phosphatase. A common buffer is 50 mM Tris, 15 mM MgCl₂, pH 7.5.[7]
-
PAPS Solution: Prepare a concentrated stock solution of PAPS (e.g., 10 mM) in deionized water and store in aliquots at -20°C. Dilute to the desired final concentration in 1X Assay Buffer just before use.
-
Acceptor Substrate Solution: Dissolve the chosen substrate (e.g., 4-Methylumbelliferone, 1-Naphthol) in a suitable solvent (e.g., DMSO) to create a high-concentration stock. Dilute in 1X Assay Buffer to the desired final concentration.
-
Sulfotransferase Enzyme: Dilute the SULT enzyme to the desired concentration in 1X Assay Buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.[8]
-
Coupling Phosphatase: Dilute a PAP-specific 3'-phosphatase (e.g., gPAPP) to an optimized concentration in 1X Assay Buffer.
-
Phosphate Standard: Prepare a serial dilution of a known phosphate standard (e.g., KH₂PO₄) in 1X Assay Buffer to generate a standard curve.[7]
-
Malachite Green Reagent: Prepare fresh as per the manufacturer's instructions. This is typically a two-part reagent.[6]
2. Assay Procedure:
-
Prepare the Reaction Master Mix: In a single tube, combine the 1X Assay Buffer, Coupling Phosphatase, and the Acceptor Substrate.
-
Set up the Plate:
-
Standards: Add 50 µL of each phosphate standard dilution to separate wells.
-
Samples: Add the appropriate volume of the Reaction Master Mix to the sample wells.
-
Negative Control: Prepare a well with the Reaction Master Mix but without the SULT enzyme to measure background phosphate levels.
-
-
Initiate the Reaction: Add the SULT enzyme to the sample wells to initiate the reaction. The total reaction volume is typically 50 µL.[6]
-
Incubation: Cover the plate and incubate at 37°C for a predetermined time (e.g., 20-60 minutes). The incubation time should be optimized to remain within the linear range of the assay.[8]
-
Stop and Develop Color:
-
Stop the reaction and develop the color by adding the Malachite Green reagents according to the manufacturer's protocol.[7] This typically involves sequential addition of Reagent A and Reagent B.
-
-
Read Absorbance: Measure the absorbance at approximately 620 nm using a microplate reader.
3. Data Analysis:
-
Standard Curve: Plot the absorbance values of the phosphate standards against their known concentrations to generate a standard curve.
-
Calculate Phosphate Released: Use the standard curve to determine the amount of inorganic phosphate (Pi) released in each sample well.
-
Determine SULT Activity: The amount of Pi released is directly proportional to the amount of PAP produced, which reflects the sulfotransferase activity. Activity can be expressed as pmol of product formed per minute per mg of protein.
| Component | Stock Concentration | Volume per Well | Final Concentration |
| 1X Assay Buffer | 1X | Varies | 1X |
| Acceptor Substrate | 10X Final | 5 µL | 1X |
| PAPS | 10X Final | 5 µL | 1X |
| Coupling Phosphatase | 100 ng/µL | 0.5 µL | 1 ng/µL |
| SULT Enzyme | 10X Final | 5 µL | 1X |
| Total Volume | 50 µL | ||
| Table 1: Example reaction setup for a phosphatase-coupled SULT assay. Note: Concentrations of substrates and enzymes must be optimized empirically. |
Part 2: Characterizing PAP as a Sulfotransferase Inhibitor
Given that PAP is a product of the SULT reaction, it acts as a product inhibitor. Understanding the potency of this inhibition (i.e., determining the inhibition constant, Ki) is crucial for building accurate kinetic models of drug metabolism. A common method to achieve this is to measure the initial reaction rates at various concentrations of both the substrate and the inhibitor (PAP).
Protocol: Determining the Inhibitory Constant (Ki) of PAP
This protocol uses a standard SULT assay format, where the formation of a sulfated product is measured directly. A common method is to use a radiolabeled co-substrate, [³⁵S]PAPS, and measure the incorporation of the radiolabel into the substrate.[9]
1. Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Potassium Phosphate, pH 7.0.
-
[³⁵S]PAPS: Radiolabeled PAPS. The specific activity should be known.
-
Acceptor Substrate: A suitable substrate for the SULT being studied (e.g., dopamine for SULT1A3).[9]
-
Adenosine 3',5'-diphosphate (PAP): The inhibitor. Prepare a series of dilutions to test a range of concentrations.
-
Sulfotransferase Enzyme: A purified, recombinant SULT enzyme.
-
Stop Solution: e.g., an acidic solution to quench the reaction.
-
Scintillation Cocktail: For quantifying radioactivity.
2. Assay Procedure:
-
Set up the Assay Matrix: Prepare a matrix of reaction tubes or a 96-well plate. The matrix will test a range of acceptor substrate concentrations against a range of PAP concentrations. Include a "no inhibitor" control for each substrate concentration.
-
Reaction Mix: For each reaction, combine the assay buffer, a fixed concentration of [³⁵S]PAPS, and the desired concentrations of acceptor substrate and PAP.
-
Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the Reaction: Add the SULT enzyme to each reaction to start the assay.
-
Incubation: Incubate at 37°C for a time period within the linear range of the reaction (e.g., 10-20 minutes).
-
Terminate the Reaction: Stop the reaction by adding the stop solution.
-
Separate Product from Substrate: This is a critical step in radiometric assays. Methods include thin-layer chromatography (TLC), affinity chromatography, or immobilization techniques to separate the sulfated product from the unreacted [³⁵S]PAPS.[9]
-
Quantify Radioactivity: Measure the radioactivity of the isolated product using a liquid scintillation counter.[9]
3. Data Analysis:
-
Calculate Initial Velocities: Convert the measured radioactivity (counts per minute) into the rate of product formation (e.g., pmol/min) for each reaction condition.
-
Generate Double-Reciprocal Plots: Create a Lineweaver-Burk (double-reciprocal) plot (1/velocity vs. 1/[Substrate]) for each concentration of PAP.
-
Determine Inhibition Type and Ki:
-
If the lines on the Lineweaver-Burk plot intersect on the y-axis, the inhibition is competitive .
-
If the lines are parallel, the inhibition is uncompetitive .
-
If the lines intersect to the left of the y-axis, the inhibition is non-competitive or mixed .
-
The Ki can be determined from replots of the slopes or y-intercepts of the primary Lineweaver-Burk plot against the inhibitor [PAP] concentration. Alternatively, use non-linear regression analysis software (e.g., GraphPad Prism) to fit the data directly to the appropriate inhibition model.[8]
-
| Parameter | Recommended Range | Purpose |
| Acceptor Substrate Conc. | 0.2 x Km to 5 x Km | To accurately determine Vmax and Km |
| PAP (Inhibitor) Conc. | 0 x Ki to 10 x Ki (approx.) | To observe a clear inhibitory effect |
| [³⁵S]PAPS Conc. | Fixed, near its Km | To ensure it is not rate-limiting |
| Enzyme Conc. | Empirically determined | To ensure linear kinetics |
| Incubation Time | 10 - 30 minutes | To measure initial velocity |
| Table 2: Key parameters for a PAP inhibition study. Km and Ki values may need to be estimated from pilot experiments. |
Conclusion
Adenosine 3',5'-diphosphate is a central molecule in the study of sulfotransferase enzymes. By leveraging its role as the reaction product, researchers can employ elegant phosphatase-coupled assays for a universal and high-throughput measurement of SULT activity. Furthermore, by using PAP as an inhibitory tool, detailed kinetic studies can be performed to elucidate the enzyme's mechanism and regulatory properties. The protocols and principles outlined in this guide provide a robust framework for incorporating PAP into your sulfotransferase research, enabling deeper insights into this critical enzyme family.
References
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- BenchChem. (n.d.). The Central Role of PAPS in Sulfotransferase Reactions: A Technical Guide. BenchChem.
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- Tyapochkin, E., Cook, P. F., & Chen, G. (2009). para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS. Journal of Biological Chemistry, 284(43), 29288-29295.
- Cook, I., Wang, T., & Leyh, T. S. (2013). Structure, dynamics and selectivity in the sulfotransferase family. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(12), 5486-5494.
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- Lai, J., Yang, G., Cao, Y., Zhang, X., Li, Y., Liu, B., Yang, Y., & Xu, M. (2023). Comprehensive analysis of sulfotransferase activity using LC-MS/MS. Pharmaron.
- Robbins, P. W., & Lipmann, F. (1958). Separation of the two enzymatic phases in active sulfate synthesis. Journal of Biological Chemistry, 233(3), 681-685.
- Honke, K. (2014). Enzyme assay of sulfotransferase for cerebroside.
- Foldes, A., & Meek, J. L. (1973). Rat brain phenolsulfotransferase--partial purification and some properties. Biochimica et Biophysica Acta, 327(2), 365-74.
- R&D Systems. (n.d.).
- R&D Systems. (n.d.). Universal Sulfotransferase Activity Kit [Manual]. R&D Systems.
- He, M., An, C., & Guo, G. L. (2022). Inhibition of p53 sulfoconjugation prevents oxidative hepatotoxicity and acute liver failure.
- Hirahara, Y., Tsuda, M., Wada, Y., & Honke, K. (2000). cDNA cloning, genomic cloning, and tissue-specific regulation of mouse cerebroside sulfotransferase. European Journal of Biochemistry, 267(7), 1909-1917.
- Coughtrie, M. W. (2016). Inhibition of sulfotransferases by xenobiotics. Toxicology Letters, 258, 15-22.
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Enzymatic Synthesis of Adenosine 3',5'-Diphosphate (pAp): A Detailed Protocol and Application Guide
Abstract
Adenosine 3',5'-diphosphate (pAp), also known as 3'-phosphoadenosine 5'-phosphate (PAP), is a critical nucleotide metabolite that serves as the universal product of all sulfotransferase-catalyzed reactions. Its accumulation can cause feedback inhibition of these enzymes, making it a molecule of significant interest in cellular regulation, signaling, and drug development. This application note provides a robust and detailed protocol for the enzymatic synthesis of pAp. The described method leverages the natural catalytic activity of a sulfotransferase enzyme, utilizing the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), and a suitable sulfate acceptor. This guide offers a comprehensive walkthrough of the reaction setup, purification via anion-exchange chromatography, and final product verification, designed for researchers in biochemistry and drug discovery.
Introduction and Scientific Background
Adenosine 3',5'-diphosphate (pAp) is a key nucleotide metabolite in virtually all eukaryotic organisms. It is the co-product generated when a sulfotransferase (SULT) enzyme catalyzes the transfer of a sulfuryl group from the universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to an acceptor substrate, which can include proteins, lipids, carbohydrates, and xenobiotics.[1][2] The fundamental reaction is as follows:
PAPS + Acceptor Substrate → Sulfated Acceptor + pAp
Given its role as a product, pAp is a potent feedback inhibitor of many sulfotransferases.[3][4] Understanding its synthesis and function is therefore crucial for studying the regulation of sulfation pathways, which are implicated in processes ranging from hormone regulation and detoxification to cancer progression.
While chemical synthesis of pAp is possible, enzymatic methods offer superior specificity under mild, aqueous conditions, yielding a product with high purity and biological activity. The protocol detailed herein provides a reliable method for generating pAp by exploiting the forward reaction of a sulfotransferase, followed by a validated purification strategy.
Principle of the Method
The synthesis strategy is based on driving a sulfotransferase-catalyzed reaction to completion to generate stoichiometric amounts of pAp. A suitable sulfotransferase and a simple, commercially available sulfate acceptor (e.g., p-nitrophenol) are used with PAPS as the sulfate donor.
The core principle involves incubating the enzyme with its substrates until the PAPS is consumed. Subsequently, the reaction mixture, which contains the desired pAp, the sulfated product, unreacted substrates, and the enzyme, is subjected to purification. Anion-exchange chromatography is an ideal method for this purpose, as it effectively separates nucleotides based on their differing net negative charges at a given pH.[5][6][7] pAp, with its two phosphate groups, can be cleanly separated from the more highly charged PAPS (two phosphates and a sulfate group) and other reaction components.
Workflow and Pathway Diagrams
To visualize the entire process from reaction to final product, the following diagrams illustrate the experimental workflow and the underlying enzymatic pathway.
Caption: Experimental workflow for pAp synthesis.
Caption: Enzymatic reaction pathway for pAp synthesis.
Materials and Reagents
| Component | Description / Supplier | Storage Temp. |
| Enzyme | ||
| Aryl Sulfotransferase IV | Recombinant, e.g., from E. coli (various suppliers) | -80°C |
| Substrates & Controls | ||
| PAPS Lithium Salt | Sigma-Aldrich, >95% purity | -20°C |
| p-Nitrophenol | Sigma-Aldrich | Room Temp. |
| pAp Potassium Salt | Commercial standard for HPLC/analysis, Sigma-Aldrich | -20°C |
| Buffers & Solutions | ||
| Tris-HCl | pH 7.5, 1 M stock solution | 4°C |
| MgCl₂ | 1 M stock solution | Room Temp. |
| Dithiothreitol (DTT) | 1 M stock solution | -20°C |
| Purification Media | ||
| DEAE Sephacel or Q FF | Anion-exchange resin, Cytiva, Bio-Rad | 4°C |
| Ammonium Bicarbonate | For elution buffer, Sigma-Aldrich | Room Temp. |
| HPLC Analysis | ||
| Acetonitrile | HPLC Grade | Room Temp. |
| Potassium Phosphate | Monobasic, for HPLC buffer | Room Temp. |
Detailed Experimental Protocol
Part A: Enzymatic Synthesis of pAp
This part of the protocol describes setting up the enzymatic reaction. The goal is to fully convert the starting PAPS into pAp.
-
Reaction Buffer Preparation: Prepare 10 mL of 1x Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT. Prepare fresh DTT from a frozen stock just before use. The magnesium is a critical cofactor for many sulfotransferases, and DTT helps maintain the enzyme in its active, reduced state.[8]
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following components in the order listed. Prepare a master mix if running multiple reactions.
| Component | Stock Conc. | Volume for 1 mL Reaction | Final Conc. |
| Nuclease-Free Water | - | 765 µL | - |
| 1x Reaction Buffer | 10x (example) | 100 µL | 1x |
| p-Nitrophenol | 100 mM in water | 100 µL | 10 mM |
| PAPS Lithium Salt | 50 mM in water | 20 µL | 1 mM |
| Aryl Sulfotransferase | 1 U/µL | 15 µL | 15 U/mL |
| Total Volume | - | 1000 µL (1 mL) | - |
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours in a water bath or thermomixer. A longer incubation may be necessary depending on the specific activity of the enzyme batch. Progress can be monitored by taking small aliquots and analyzing via HPLC to check for the disappearance of the PAPS peak.
-
Reaction Termination: Terminate the reaction by heating the mixture at 95°C for 5 minutes. This heat-inactivates and precipitates the sulfotransferase enzyme.
-
Clarification: Centrifuge the terminated reaction at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein. Carefully collect the supernatant, which contains the pAp product, for purification.
Part B: Purification by Anion-Exchange Chromatography
This stage separates pAp from unreacted PAPS (if any), AMP (a potential degradation product), and other charged species.[5]
-
Column Preparation: Pack a small column (e.g., 1 x 10 cm) with DEAE Sephacel resin. Equilibrate the column with at least 5 column volumes (CV) of starting buffer (Buffer A: 20 mM Ammonium Bicarbonate, pH 8.0).
-
Sample Loading: Dilute the clarified supernatant from Part A 1:5 with Buffer A to reduce its ionic strength, ensuring efficient binding to the resin. Load the diluted sample onto the equilibrated column at a flow rate of ~1 mL/min.
-
Washing: Wash the column with 3-5 CV of Buffer A to remove unbound and weakly bound components, such as p-nitrophenol.
-
Elution: Elute the bound nucleotides using a linear gradient of sodium chloride or ammonium bicarbonate. For example, a linear gradient from 0% to 100% Buffer B (1 M Ammonium Bicarbonate, pH 8.0) over 10 CV is effective.[6]
-
Elution Profile Rationale: Nucleotides will elute based on their net negative charge. AMP (if present) will elute first, followed by pAp, and finally the more highly charged PAPS. Collect fractions (e.g., 1 mL each) and monitor the absorbance at 260 nm.
-
-
Fraction Pooling and Desalting: Analyze the fractions corresponding to the pAp peak by HPLC (as described in Part C). Pool the pure pAp fractions. The volatile ammonium bicarbonate buffer can be removed by repeated lyophilization (freeze-drying).
Part C: Product Verification and Quantification
-
HPLC Verification: The identity and purity of the synthesized pAp should be confirmed by High-Performance Liquid Chromatography.
-
Method: A common method is reverse-phase ion-pairing HPLC using a C18 column.
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 6.0.
-
Mobile Phase B: 100% Acetonitrile.
-
Procedure: Inject the purified sample and a commercial pAp standard. Compare the retention times. The synthesized product should co-elute with the standard. Purity can be assessed by integrating the peak area.
-
-
Quantification: Determine the concentration of the purified pAp solution using UV spectrophotometry.
-
Procedure: Measure the absorbance of the final solution at 260 nm (A₂₆₀).
-
Calculation: Use the Beer-Lambert law (A = εcl) with the known molar extinction coefficient (ε) for adenosine at pH 7.0, which is 15,400 M⁻¹cm⁻¹ .
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No pAp Yield | 1. Inactive enzyme. 2. Degraded PAPS substrate. 3. Incorrect buffer pH or missing cofactors. | 1. Use a fresh aliquot of enzyme; confirm activity with a control assay. 2. Use fresh PAPS; store desiccated at -20°C. 3. Verify pH of buffers and ensure MgCl₂ is added. |
| Incomplete Reaction | 1. Insufficient incubation time. 2. Insufficient enzyme. | 1. Extend incubation time to 8-12 hours or overnight. 2. Increase the amount of sulfotransferase in the reaction. |
| Poor Separation in IEX | 1. Sample ionic strength too high. 2. Improper column equilibration. 3. Gradient too steep. | 1. Ensure sample is adequately diluted in starting buffer before loading. 2. Equilibrate with at least 5 CV of Buffer A. 3. Use a shallower salt gradient for elution (e.g., over 20 CV). |
| pAp Peak Contaminated | Co-elution of similar species (e.g., PAPS). | Optimize the salt gradient for better resolution. A shallower gradient is key to separating pAp from PAPS.[5] |
Conclusion
This application note details a reliable and reproducible enzymatic method for synthesizing Adenosine 3',5'-diphosphate (pAp). By leveraging a sulfotransferase-catalyzed reaction, this protocol allows for the generation of high-purity pAp suitable for a wide range of research applications, including enzyme kinetics, inhibitor screening, and as an analytical standard. The combination of a straightforward enzymatic reaction with a robust anion-exchange purification workflow provides a practical alternative to complex chemical synthesis routes, empowering researchers to produce this critical metabolite in-house.
References
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Burkart, M. D., Izumi, M., Chapman, E., Lin, C. H., & Wong, C. H. (2000). Regeneration of PAPS for the Enzymatic Synthesis of Sulfated Oligosaccharides. Journal of Organic Chemistry. Available at: [Link]
-
Mandon, E. C., Milla, M. E., Kempner, E., & Hirschberg, C. B. (1994). Purification of the Golgi adenosine 3'-phosphate 5'-phosphosulfate transporter, a homodimer within the membrane. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Burkart, M. D., & Wong, C. H. (1999). Enzymatic Regeneration of 3'-Phosphoadenosine-5'-Phosphosulfate Using Aryl Sulfotransferase for the Preparative Enzymatic Synthesis of Sulfated Carbohydrates. Angewandte Chemie International Edition. Available at: [Link]
-
Chapman, E., et al. (2000). Regeneration of PAPS for the enzymatic synthesis of sulfated oligosaccharides. Journal of the American Chemical Society. Available at: [Link]
-
Fernando, P. H. P., et al. (1993). Preparation of 3'-Phosphoadenosine 5'-Phospho35S-sulfate Using ATP Sulfurylase and APS Kinase from Bacillus stearothermophilus: Enzymatic Synthesis and Purification. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]
-
Rice University. (n.d.). Day 4: Anion Exchange Chromatography. EDOC. Available at: [Link]
-
Krop, U., & Monks, K. (n.d.). Separation of proteins with anion exchange chromatography on Sepapure Q and DEAE. KNAUER. Available at: [Link]
-
Lanseta, E., et al. (2021). Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Reactome. (n.d.). Transport and metabolism of PAPS. Reactome Pathway Database. Available at: [Link]
-
Rath, V. L., et al. (2012). 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding. Journal of Biological Chemistry. Available at: [Link]
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Sexton, D. J., & beating, B. A. (2003). An RNA ligase-mediated method for the efficient creation of large, synthetic RNAs. RNA. Available at: [Link]
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Strott, C. A. (2002). Human 3'-phosphoadenosine 5'-phosphosulfate (PAPS) synthase: biochemistry, molecular biology and genetic deficiency. Expert reviews in molecular medicine. Available at: [Link]
-
Williams, A. (1998). Structure-activity studies of sulfate transfer: the hydrolysis and aminolysis of 3'-phosphoadenosine 5'-phosphosulfate (PAPS). Chemical Communications. Available at: [Link]
-
Cytiva. (2017). Tips for successful ion exchange chromatography. Cytiva. Available at: [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus. Available at: [Link]
-
GE Healthcare. (n.d.). Ion Exchange Chromatography. GE Healthcare. Available at: [Link]
-
Mueller, J. W., & Salsi, E. (2011). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. The FEBS Journal. Available at: [Link]
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Application Note: A Validated Ion-Pair Reversed-Phase HPLC Method for the Quantification of Adenosine 3',5'-diphosphate
Abstract
This application note presents a detailed, validated ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and reproducible quantification of Adenosine 3',5'-diphosphate (A3'5'P). A3'5'P, a key metabolite in sulfuryl group transfer reactions, is notoriously challenging to retain and resolve using conventional reversed-phase chromatography due to its high polarity. This protocol overcomes this challenge by employing a C18 stationary phase in conjunction with an ion-pairing agent in the mobile phase, enabling robust retention and separation. The method is suitable for the analysis of A3'5'P in various sample matrices, including enzymatic assays and biological extracts, following appropriate sample preparation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, a step-by-step protocol, and complete validation parameters in accordance with industry standards.
Introduction: The Significance of Adenosine 3',5'-diphosphate Quantification
Adenosine 3',5'-diphosphate (A3'5'P), also known as 3'-phosphoadenosine-5'-phosphate (PAP), is a critical molecule in cellular metabolism. It is the product of reactions utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a universal sulfuryl group donor, a process catalyzed by sulfotransferases (SULTs). These enzymes are vital in the detoxification of xenobiotics, the metabolism of drugs, and the regulation of hormones. Consequently, the accurate quantification of A3'5'P is essential for studying the kinetics of SULTs, screening for enzyme inhibitors, and understanding the broader implications of sulfation pathways in health and disease.
The inherent hydrophilicity of A3'5'P, owing to its multiple phosphate groups, presents a significant analytical challenge for traditional RP-HPLC methods, which rely on hydrophobic interactions for analyte retention.[1] This application note details an ion-pair RP-HPLC method that introduces a lipophilic counter-ion into the mobile phase. This agent forms a neutral, hydrophobic complex with the anionic A3'5'P, facilitating its retention on a nonpolar C18 stationary phase and enabling its separation from other charged and uncharged molecules in the sample.[2]
Method Principle: Ion-Pair Reversed-Phase Chromatography
Ion-pair chromatography is a powerful technique for the separation of ionic and highly polar compounds on reversed-phase columns.[3] The fundamental principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent consists of a molecule with a hydrophobic tail and an ionic head group. In the case of anionic analytes like A3'5'P, a cationic ion-pairing agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used.
The mechanism involves the formation of a neutral ion pair between the cationic reagent and the anionic analyte in the mobile phase. This newly formed complex exhibits increased hydrophobicity, allowing it to partition favorably onto the nonpolar stationary phase. Elution is then typically achieved by increasing the organic solvent concentration in the mobile phase, which disrupts the hydrophobic interactions and releases the ion pair from the column. The choice and concentration of the ion-pairing reagent are critical parameters that influence the retention and selectivity of the separation.[4]
Experimental Protocol
Materials and Reagents
-
Adenosine 3',5'-diphosphate (A3'5'P) standard (≥95% purity)
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Tetrabutylammonium hydrogensulfate (TBAHS), ion-pair reagent, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Perchloric acid (HClO₄), analytical grade
-
Potassium carbonate (K₂CO₃), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Prepare a 50 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in ultrapure water. Add 5 mM TBAHS as the ion-pairing reagent. Adjust the pH to 6.0 with a potassium hydroxide solution. Filter through a 0.22 µm membrane filter and degas.
-
Mobile Phase B (Organic Modifier): 100% Acetonitrile.
-
A3'5'P Stock Solution (1 mM): Accurately weigh and dissolve A3'5'P standard in ultrapure water to prepare a 1 mM stock solution. Store at -20°C in small aliquots. Aqueous solutions of adenosine phosphates are best stored frozen to minimize hydrolysis.[5]
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the A3'5'P stock solution with ultrapure water to achieve concentrations ranging from 1 µM to 100 µM.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 50 mM KH₂PO₄, 5 mM TBAHS, pH 6.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 98% A to 80% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm[6][7] |
| Injection Volume | 10 µL |
Sample Preparation (from Biological Matrix)
Proper sample preparation is crucial to remove interfering substances like proteins and to halt enzymatic activity that could alter A3'5'P levels.[8]
-
Quenching and Protein Precipitation: To 50 µL of biological sample (e.g., cell lysate, tissue homogenate), add an equal volume of ice-cold 0.6 M perchloric acid.[6][9]
-
Incubation: Vortex the mixture vigorously and incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize by adding a calculated amount of 2 M potassium carbonate. Monitor the pH to ensure it is near neutral.
-
Potassium Perchlorate Removal: Incubate on ice for 10 minutes to precipitate potassium perchlorate.
-
Final Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Method Validation
The developed HPLC method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for the intended application.
Linearity
The linearity of the method was evaluated by analyzing the calibration standards at six different concentrations. The peak area of A3'5'P was plotted against the corresponding concentration, and a linear regression analysis was performed.
| Parameter | Result |
| Concentration Range | 1 - 100 µM |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy and Precision
Accuracy was determined by a spike-recovery experiment, where known amounts of A3'5'P were added to a blank matrix and analyzed. Precision was evaluated by calculating the relative standard deviation (RSD) for replicate injections of quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Spiked Conc. (µM) | Recovery (%) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=18) |
| Low | 5 | 98.2 | < 2.0% | < 3.0% |
| Medium | 25 | 101.5 | < 1.5% | < 2.5% |
| High | 75 | 99.8 | < 1.0% | < 2.0% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak for A3'5'P.
| Parameter | Result |
| LOD (S/N ≥ 3) | 0.2 µM |
| LOQ (S/N ≥ 10) | 0.7 µM |
Visualizations
Experimental Workflow
Caption: A flowchart of the experimental workflow from sample preparation to data analysis.
Principle of Ion-Pair Chromatography
Caption: The formation of a hydrophobic ion pair enabling retention on a C18 column.
Conclusion
This application note provides a robust and reliable ion-pair RP-HPLC method for the quantification of Adenosine 3',5'-diphosphate. The detailed protocol and comprehensive validation data demonstrate that the method is accurate, precise, and sensitive, making it a valuable tool for researchers in academia and the pharmaceutical industry. The principles and steps outlined herein can be readily implemented to support studies involving sulfotransferase activity, drug metabolism, and other areas where the measurement of A3'5'P is critical.
References
-
Dombrovski, L., Dong, A., Bochkarev, A., et al. (2006). Crystal structures of human sulfotransferases SULT1B1 and SULT1C1 complexed with the cofactor product adenosine-3'- 5'-diphosphate (PAP). Proteins, 64(4), 1091-1094. Available at: [Link]
-
Tibbs, Z.E., Rohn-Glowacki, K.J., Crittenden, F., et al. (2015). Structural plasticity in the human cytosolic sulfotransferase dimer and its role in substrate selectivity and catalysis. Drug Metabolism and Pharmacokinetics, 30(1), 3-20. Available at: [Link]
-
Coolen, E. J., Arts, I. C., Swennen, E. L., et al. (2009). An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. Journal of Neuroscience Methods, 179(2), 268-274. Available at: [Link]
-
PubChem. (n.d.). Adenosine 3',5'-diphosphate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Adenosine Mono-, Di- and Triphosphate in Reversed-Phase Mixed-Mode with LC/MS Compatible Conditions. Retrieved from [Link]
-
FooDB. (2011). Showing Compound Adenosine 3',5'-diphosphate (FDB021887). Retrieved from [Link]
-
Zhang, T., Watson, D. G., & Az-ma, T. (2004). Determination of adenosine nucleotides in cultured cells by ion-pairing liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B, 805(1), 109-115. Available at: [Link]
-
Smolenski, R. T., Lachno, D. R., Ledingham, S. J., & Yacoub, M. H. (1990). Determination of sixteen nucleotides, nucleosides and bases in human plasma by gradient ion-pair high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 527(2), 414-420. Available at: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Adenosine. Retrieved from [Link]
-
Olshvang, E., He, J., Shan, H., et al. (2016). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A, 1459, 88-96. Available at: [Link]
-
HELIX Chromatography. (n.d.). Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Retrieved from [Link]
-
Malviya, R., Kumar, A., & Singh, R. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5482. Available at: [Link]
-
ResearchGate. (2015). What is the stability of Adenosine diphosphate (ADP) in water solution? Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]
-
Wang, J., Liu, P., & Li, T. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). Journal of Pharmaceutical and Biomedical Analysis, 131, 429-435. Available at: [Link]
-
Maksimova, E. R., Mardanov, A. V., Gnedenko, O. V., & Beletsky, A. V. (2019). HPLC–UV method for simultaneous determination of adenosine triphosphate and its metabolites in Mycobacterium smegmatis. Acta Chromatographica, 31(1), 39-44. Available at: [Link]
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Application of Adenosine Diphosphate Derivatives in Chromatography: A Guide for Researchers
This technical guide provides an in-depth exploration of the applications of adenosine diphosphate derivatives in chromatographic techniques. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the underlying principles and rationale behind protocol design. We will focus primarily on the utility of Adenosine 2',5'-diphosphate as a powerful tool in affinity chromatography for the purification of NADP⁺-dependent enzymes, and also discuss the broader applications of adenosine diphosphates in analytical separation techniques like ion-exchange and high-performance liquid chromatography.
Section 1: The Strategic Role of Adenosine Diphosphate in Affinity Chromatography
Affinity chromatography is a powerful purification technique based on the highly specific and reversible biological interaction between a target molecule and an immobilized ligand.[1][2] The success of this method hinges on the selection of a ligand that exhibits strong and selective binding to the protein of interest. For a large class of enzymes, particularly dehydrogenases and reductases, nucleotide cofactors such as Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) are essential for their catalytic activity. These enzymes possess a highly conserved binding site for NADP⁺.
This conserved feature is the key to their purification. Adenosine 2',5'-diphosphate (2',5'-ADP) is a structural analog of NADP⁺. By immobilizing 2',5'-ADP onto a solid support matrix like agarose or sepharose, we create an affinity resin that selectively captures NADP⁺-dependent enzymes from a complex biological mixture, such as a cell lysate.[3]
The Principle of Mimicry: Why 2',5'-ADP?
The specificity of this technique arises from the structural similarity between the immobilized 2',5'-ADP ligand and the natural cofactor, NADP⁺. The adenosine moiety and the phosphate groups at the 2' and 5' positions of the ribose ring are critical recognition elements for the enzyme's binding pocket. When a crude protein extract is passed over the 2',5'-ADP affinity column, enzymes with a binding site for NADP⁺ will recognize and bind to the immobilized ligand, while most other proteins will pass through the column unretained.[4][5]
The Importance of the Spacer Arm
To ensure effective binding, the 2',5'-ADP ligand is typically attached to the agarose matrix via a spacer arm.[6][7] This is a chain of atoms, often a 6-carbon hexyl group, that positions the ligand away from the surface of the matrix.[8] This separation is crucial to overcome steric hindrance, allowing the target enzyme's binding site to access the ligand without being obstructed by the matrix backbone.[9] The choice of spacer arm length and composition can significantly influence the binding efficiency and specificity of the purification.[10]
Caption: Principle of 2',5'-ADP Affinity Chromatography.
Section 2: Protocols for Affinity Purification of NADP⁺-Dependent Enzymes
This section provides a detailed, field-proven protocol for the purification of NADP⁺-dependent enzymes using a 2',5'-ADP agarose resin. The protocol is presented as a modular workflow, allowing for adaptation based on the specific properties of the target enzyme and the source material.
Essential Materials and Reagents
-
Affinity Resin: 2',5'-ADP Agarose or Sepharose (e.g., from Sigma-Aldrich, Cytiva).[3][11]
-
Chromatography Column: Appropriate size for the packed resin volume.
-
Buffers:
-
Binding/Equilibration Buffer: e.g., 50 mM Potassium Phosphate, pH 7.5. The pH should be chosen to ensure the target protein is stable and has the correct charge for binding.[3]
-
Wash Buffer: Typically the same as the Binding Buffer. A high ionic strength wash (e.g., Binding Buffer + 0.4 M Potassium Phosphate) can be used to remove non-specifically bound proteins.[3]
-
Elution Buffers (choose one strategy):
-
Regeneration Buffers:
-
-
Sample: Clarified cell lysate or partially purified protein fraction.
-
Ancillary Equipment: Peristaltic pump, fraction collector, UV spectrophotometer.
Experimental Workflow: A Step-by-Step Protocol
The purification process follows a logical sequence of capturing the target protein, removing impurities, and then recovering the purified protein in a concentrated form.
Caption: Standard workflow for enzyme purification.
Protocol Details:
-
Column Preparation: If using a freeze-dried powder, swell the required amount of 2',5'-ADP resin in distilled water (1 g of powder yields ~4 mL of resin).[12][5] Wash the swollen resin extensively with water and then with Binding Buffer to remove any preservatives. Pack the resin into a suitable column.
-
Equilibration: Equilibrate the packed column by washing with 5-10 column volumes (CV) of Binding Buffer. This ensures that the pH and ionic strength of the resin bed are optimal for protein binding.
-
Sample Application: Apply the clarified cell lysate to the column. The flow rate should be slow enough to allow for sufficient interaction time between the target enzyme and the immobilized ligand. A flow rate of 0.5-1.0 mL/min for a 10 mL column is a typical starting point.
-
Washing: After loading the sample, wash the column with 10-15 CV of Binding Buffer, or until the UV absorbance at 280 nm returns to baseline. This step is critical for removing all unbound and weakly interacting proteins.
-
Elution:
-
Competitive Elution (Recommended for high specificity): Apply a linear gradient of NADP⁺ (e.g., 0 to 0.6 mM) in Binding Buffer.[5] NADP⁺-dependent enzymes will elute at different points in the gradient, which can even allow for the separation of different isoenzymes.[4]
-
Ionic Strength Elution: Apply a step or linear gradient of a high-concentration salt solution (e.g., 0-1.0 M NaCl in Binding Buffer). This method is effective but may be less specific, as it disrupts general electrostatic interactions.[4]
-
-
Analysis and Pooling: Collect fractions throughout the elution process. Monitor the protein content of each fraction by measuring absorbance at 280 nm. Perform an enzyme activity assay on the fractions to identify those containing the active target protein. Pool the active fractions. Purity can be assessed using SDS-PAGE.
-
Column Regeneration and Storage: After elution, regenerate the column by washing with alternating high and low pH buffers (e.g., 3 CV of pH 8.5 buffer followed by 3 CV of pH 4.5 buffer, repeated three times).[4] This removes any tightly bound or denatured proteins. Finally, re-equilibrate the column with Binding Buffer and store it in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.[11]
Case Study: Rapid Purification of Multiple Enzymes
A study by Ciftci et al. demonstrated the power of this technique by purifying three different NADP⁺-dependent enzymes—glucose 6-phosphate dehydrogenase (G6PD), 6-phosphogluconate dehydrogenase (6PGD), and glutathione reductase (GR)—from rat kidney in a single chromatographic step using a 2',5'-ADP Sepharose 4B column.[13] By applying different elution buffers sequentially, they were able to achieve high purification folds and yields for all three enzymes.[13]
| Enzyme | Purification Fold | Yield (%) | Specific Activity (EU/mg protein) |
| G6PD | 531 | 88 | 32 |
| 6PGD | 494 | 73 | 25 |
| GR | 477 | 76 | 33 |
| Data summarized from a study on rat kidney enzymes.[13] |
Section 3: Analytical Applications of Adenosine Diphosphates in Chromatography
Beyond its use as an affinity ligand, adenosine diphosphate and its related nucleotides (AMP, ATP) are important analytes in their own right. Monitoring the cellular levels of these molecules is crucial for studying energy metabolism. Various chromatographic methods are employed for their separation and quantification.
Ion-Exchange Chromatography (IEC)
Historically, ion-exchange chromatography was a primary method for separating adenosine phosphates.[14][15] This technique separates molecules based on their net charge.[16] Since AMP, ADP, and ATP have different numbers of negatively charged phosphate groups at physiological pH, they can be effectively separated on an anion-exchange column. Elution is typically achieved by applying an increasing salt gradient, which displaces the more strongly charged molecules (ATP) after the less charged ones (AMP, ADP).
High-Performance Liquid Chromatography (HPLC)
Modern analysis of adenosine phosphates overwhelmingly relies on HPLC for its speed, resolution, and sensitivity.[17][18]
-
Reversed-Phase (RP-HPLC): This is a common method for nucleotide analysis.[19] While adenosine phosphates are polar, they can be retained on a hydrophobic C18 column. Separation is based on the principle that higher phosphorylation leads to increased polarity and thus shorter retention times.[19]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating polar compounds like ATP and its metabolites.[20]
A typical HPLC protocol for separating AMP, ADP, and ATP might involve a C18 column with an isocratic mobile phase of 50 mM potassium hydrogen phosphate at pH 6.80, with UV detection at 254 nm.[18][21] This approach allows for the simultaneous quantification of all three nucleotides, providing a clear snapshot of the cell's energy state.[18]
Section 4: Conclusion and Future Outlook
Adenosine diphosphate derivatives, particularly 2',5'-ADP, are indispensable tools in the field of protein purification. The use of 2',5'-ADP affinity chromatography provides a rapid, highly specific, and efficient one-step method for isolating NADP⁺-dependent enzymes, often achieving purification folds in the hundreds with excellent yields. The principles of specific ligand design, spacer arm optimization, and controlled elution conditions are cornerstones of this robust technique. Furthermore, the analytical separation of adenosine phosphates by IEC and HPLC remains critical for metabolic research. As our understanding of cellular pathways deepens, these chromatographic applications will continue to be essential for advancing biochemical and pharmaceutical research.
References
-
Mr. Basics. (2019). Affinity chromatography. YouTube. [Link]
-
Martín del Valle, E. M., & Galán, M. A. (2002). Effect of the Spacer Arm in Affinity Chromatography: Determination of Adsorption Characteristics and Flow Rate Effect. Industrial & Engineering Chemistry Research, 41(5), 1267–1273. [Link]
-
GenScript. Terminology of Molecular Biology for spacer arm. [Link]
-
O'Carra, P., Barry, S., & Griffin, T. (1973). Spacer-Arms in Affinity Chromatography: the Need for a More Rigorous Approach. Biochemical Society Transactions, 1(1), 289–290. [Link]
-
Faculty of Medical Sciences. Affinity Chromatography. [Link]
-
HELIX Chromatography. Quantitative UV HPLC Analysis of Adenosine Diphosphate and Adenosine Triphosphate on Amaze HA Mixed-Mode Column. [Link]
-
Cytiva. 2'5' ADP Sepharose 4B. [Link]
-
Scientific Laboratory Supplies. 2'5' ADP Sepharose™ 4B. [Link]
-
Ciftci, M., et al. (2011). Purification of rat kidney glucose 6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase, and glutathione reductase enzymes using 2',5'-ADP Sepharose 4B affinity in a single chromatography step. Protein Expression and Purification, 80(1), 195-200. [Link]
-
Valenti, C., et al. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules, 26(20), 6324. [Link]
-
UCL Discovery. Determination of ATP, ADP, AMP Levels by Reversed-Phase High Performance Liquid Chromatography in Cultured Cells. [Link]
-
Valenti, C., et al. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. PubMed. [Link]
-
G-Biosciences. Immobilized Adenosine 2′,5 - Diphosphate Resin. [Link]
-
Mora, L., et al. (2010). Hydrophilic interaction chromatographic determination of adenosine triphosphate and its metabolites. Food Chemistry, 123(4), 1282-1288. [Link]
-
Cohn, W. E., & Carter, C. E. (1950). The Separation of Adenosine Polyphosphates by Ion Exchange and Paper Chromatography. Journal of the American Chemical Society, 72(9), 4273–4275. [Link]
-
Krishna, G., et al. (1971). A new simple method for separation of adenosine 3',5'-cyclic monophosphate from other nucleotides and its use in the assay of adenyl cyclase. Analytical Biochemistry, 43(1), 227-239. [Link]
-
Pharma Tutor. (2021). A Review on Affinity Chromatography. [Link]
-
Khade, P., Veer, V., & Bhosale, A. (2021). Review on Affinity Chromatography. International Journal of Pharmaceutical Research and Applications, 6(3), 878-893. [Link]
-
Cytiva. 2'5' ADP Sepharose 4B. [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]
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- 5. Performing a Purification of NADP+-dependent dehydrogenases and other enzymes with affinity for NADP+ Using 2’5’ ADP Sepharose 4B and Red Sepharose CL-6B [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. genscript.com [genscript.com]
- 8. Adenosine 2′,5′-Diphosphate Resin [gbiosciences.com]
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Introduction: A Paradigm Shift in SULT Activity Measurement
An Application Note and Protocol for the Non-Radioactive Assay of Sulfotransferase (SULT) Activity using PAP Detection
Sulfotransferases (SULTs) are a superfamily of phase II drug-metabolizing enzymes crucial to the detoxification and regulation of a vast array of endogenous and xenobiotic compounds[1][2]. They catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor substrate, thereby increasing its water solubility and facilitating its excretion[2]. Given their profound impact on drug efficacy, hormone regulation, and carcinogenesis, the accurate measurement of SULT activity is paramount in drug discovery, toxicology, and biomedical research.
For decades, SULT activity assays have been dominated by radiometric methods that utilize ³⁵S-labeled PAPS[1][3]. While sensitive, these assays are fraught with challenges, including the high cost and short half-life of radiolabeled substrates, the need for specialized handling and disposal of radioactive waste, and often tedious separation procedures to distinguish the radiolabeled product from the excess substrate[1]. These limitations have spurred the development of safer, more cost-effective, and high-throughput compatible non-radioactive alternatives.
This application note details a universal, non-radioactive assay for determining the activity of any SULT enzyme. The methodology leverages the ubiquitous nature of the reaction product, 3'-phosphoadenosine-5'-phosphate (PAP), which is generated in every SULT-catalyzed reaction. By enzymatically coupling the production of PAP to a sensitive colorimetric readout, this assay provides a robust and broadly applicable platform for SULT enzyme kinetics and inhibitor screening.
Principle of the Assay: A Two-Step Enzymatic Cascade for Signal Amplification
The non-radioactive SULT activity assay is based on a coupled-enzyme system that quantitatively measures the amount of PAP produced during the sulfonation reaction[4][5]. The assay proceeds in two distinct steps:
-
The Sulfotransferase Reaction: The SULT enzyme of interest catalyzes the transfer of a sulfonate group from PAPS to a specific acceptor substrate. This reaction yields a sulfated product and an equimolar amount of PAP.
-
PAP Detection and Signal Generation: A coupling phosphatase, which is highly specific for PAP, is introduced into the reaction. This enzyme selectively hydrolyzes the 3'-phosphate group from PAP, releasing inorganic phosphate (Pi). The amount of Pi generated is directly proportional to the amount of PAP produced by the SULT enzyme. The released Pi is then detected by a malachite green-based reagent, which forms a colored complex with inorganic phosphate, resulting in a measurable increase in absorbance at approximately 620 nm[4][5].
This elegant two-step process provides a continuous and highly sensitive method for monitoring SULT activity without the need for radioactivity or complex separation techniques.
Figure 1: Principle of the phosphatase-coupled non-radioactive SULT assay.
Materials and Reagents
-
SULT Enzyme (e.g., recombinant human SULT1A1, SULT2A1)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Acceptor Substrate (specific to the SULT enzyme being assayed)
-
Coupling Phosphatase (specific for PAP)[5]
-
Malachite Green Reagent A (Ammonium molybdate in 3 M sulfuric acid)[4]
-
Malachite Green Reagent B (Malachite green oxalate and polyvinyl alcohol)[4]
-
Phosphate Standard (1 mM KH₂PO₄)[4]
-
Assay Buffer (e.g., 50 mM Tris, 15 mM MgCl₂, pH 7.5)[4]
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 620 nm
Experimental Protocol
This protocol is designed for a 96-well microplate format and can be adapted for other formats. It is recommended to perform all reactions in triplicate.
1. Reagent Preparation
-
Phosphate Standard Curve: Prepare a series of phosphate standards by serially diluting the 1 mM Phosphate Standard in Assay Buffer to final concentrations ranging from 0 to 50 µM.
-
SULT Enzyme Working Solution: Dilute the SULT enzyme stock to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/µL range.
-
PAPS Working Solution: Prepare a working solution of PAPS in Assay Buffer. The final concentration in the assay should be at or near the Km for the SULT enzyme being tested.
-
Acceptor Substrate Working Solution: Prepare a working solution of the acceptor substrate in Assay Buffer. The optimal concentration will vary depending on the substrate and SULT enzyme.
-
Malachite Green Working Reagent: Prepare the Malachite Green working reagent by mixing 3 parts of Malachite Green Reagent A with 1 part of Malachite Green Reagent B. This should be prepared fresh daily.
2. Assay Procedure
Figure 2: Experimental workflow for the non-radioactive SULT activity assay.
-
Assay Setup: To each well of a 96-well plate, add the following in the specified order:
-
Assay Buffer
-
Acceptor Substrate Working Solution
-
SULT Enzyme Working Solution
-
Include appropriate controls:
-
No Enzyme Control: Omit the SULT enzyme to measure background PAPS hydrolysis.
-
No Substrate Control: Omit the acceptor substrate.
-
No PAPS Control: Omit PAPS to determine the background from the enzyme preparation and substrate.
-
-
-
Initiate SULT Reaction: Start the reaction by adding the PAPS Working Solution to all wells. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
PAP to Pi Conversion: Add the Coupling Phosphatase to each well and incubate for an additional 20 minutes at 37°C to convert all PAP to Pi.
-
Color Development: Add the Malachite Green Working Reagent to each well. Incubate at room temperature for 20 minutes to allow for color development.
-
Measurement: Measure the absorbance of each well at 620 nm using a microplate reader.
Data Analysis
-
Phosphate Standard Curve: Plot the absorbance at 620 nm versus the concentration of the phosphate standards. Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the phosphate concentration.
-
Calculate Pi Concentration: Use the standard curve equation to determine the concentration of Pi produced in each experimental well.
-
Calculate SULT Activity: The specific activity of the SULT enzyme can be calculated using the following formula:
Specific Activity (nmol/min/mg) = [(Pi concentration in nmol/mL) x (Reaction Volume in mL)] / [(Incubation Time in min) x (Amount of SULT enzyme in mg)]
Assay Validation and Performance Characteristics
| Parameter | Method | Expected Outcome |
| Linearity | Perform the assay with varying concentrations of SULT enzyme or for different incubation times. | The rate of PAP production should be linear with respect to enzyme concentration and time within a defined range. |
| Sensitivity | Determine the limit of detection (LOD) and limit of quantification (LOQ) from the phosphate standard curve. | The assay should be sensitive enough to detect picomole levels of PAP. |
| Precision | Calculate the intra-assay and inter-assay coefficients of variation (CV). | CVs should typically be less than 15%. |
| Specificity | Run the assay in the absence of PAPS or the acceptor substrate. | Minimal signal should be detected, confirming the reaction is dependent on both components. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background in "No Enzyme" Control | - Spontaneous hydrolysis of PAPS. - Contamination of reagents with inorganic phosphate. | - Prepare PAPS solution fresh. - Use high-purity water and reagents. - Ensure the coupling phosphatase is specific for PAP and has low activity towards PAPS[5]. |
| Low Signal or No Activity | - Inactive SULT enzyme. - Suboptimal assay conditions (pH, temperature). - Incorrect concentration of PAPS or substrate. - Presence of an inhibitor in the sample. | - Verify enzyme activity with a positive control. - Optimize assay buffer pH and incubation temperature. - Perform substrate and PAPS titration experiments to determine optimal concentrations. - Test for inhibitors by spiking a known active sample. |
| High Well-to-Well Variability | - Inaccurate pipetting. - Incomplete mixing of reagents. - Edge effects in the microplate. | - Use calibrated pipettes and proper technique. - Gently mix the plate after adding each reagent. - Avoid using the outer wells of the plate or fill them with buffer. |
| Precipitate Formation after Adding Malachite Green | - High concentration of certain buffer components or detergents. | - Test for compatibility of all assay components with the malachite green reagent. - Consider using a different buffer system. |
References
-
Paul, A., et al. (2011). Recent advances in sulfotransferase enzyme activity assays. Analytical and Bioanalytical Chemistry, 401(1), 89-101. [Link]
-
Glatt, H., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Pharmacology, 13, 829560. [Link]
-
Chapman, E., et al. (2010). Recent advances in sulfotransferase enzyme activity assays. Analytical and Bioanalytical Chemistry. [Link]
-
Glatt, H., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. ResearchGate. [Link]
-
Kopp, A., et al. (2008). A sensitive, single-tube assay to measure the enzymatic activities of influenza RNA polymerase and other poly(A) polymerases: application to kinetic and inhibitor analysis. Nucleic Acids Research, 36(17), e109. [Link]
-
Coughtrie, M. W. H. (2021). Enzyme Kinetics of PAPS-Sulfotransferase. In Methods in Molecular Biology (Vol. 2319, pp. 29-41). Springer. [Link]
-
Kopp, A., et al. (2008). Kinetics of yeast PAP activity in the poly(A) SPA assay. ResearchGate. [Link]
-
Dodds, J. N., et al. (2017). Optical visualization and quantification of enzyme activity using dynamic droplet lenses. Proceedings of the National Academy of Sciences, 114(15), 3843-3848. [Link]
-
Wang, Y., et al. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Omega, 6(4), 2821-2828. [Link]
-
Shama, S., et al. (2024). Portable Raspberry Pi Platform for Automated Interpretation of Lateral Flow Strip Tests. ChemRxiv. [Link]
Sources
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- 2. Enzyme Kinetics of PAPS-Sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
Application Note: Preparation and Handling of Adenosine 3',5'-diphosphate (A3p5p) Stock Solutions
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions of Adenosine 3',5'-diphosphate sodium salt. Adherence to these protocols is critical for ensuring the integrity and reproducibility of experimental results, particularly in studies involving sulfotransferase (SULT) kinetics and related metabolic pathways.
Introduction
Adenosine 3',5'-diphosphate (A3p5p), also known as 3'-phosphoadenosine 5'-phosphate (PAP), is a crucial nucleotide in cellular biochemistry. It is the metabolic byproduct of the universal sulfonate donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) following the transfer of a sulfuryl group to a substrate, a reaction catalyzed by sulfotransferase (SULT) enzymes[1][2][3]. This process, known as sulfonation, is vital for the metabolism of a vast array of endogenous molecules (like hormones and neurotransmitters) and xenobiotics (such as drugs and toxins), generally increasing their water solubility and facilitating their excretion[4]. Consequently, A3p5p is an indispensable tool for in vitro kinetic studies of SULTs, often used as a product inhibitor to elucidate enzyme mechanisms[5][6].
Given its central role in these assays, the correct preparation of A3p5p stock solutions is paramount. Factors such as purity, concentration accuracy, and solution stability can significantly impact experimental outcomes. This guide provides a detailed, field-proven protocol designed to ensure the reliability and consistency of your A3p5p stock solutions.
Physicochemical Properties & Critical Handling
Understanding the properties of Adenosine 3',5'-diphosphate sodium salt is the first step toward its proper handling. The compound is typically supplied as a crystalline solid or powder[1][2][7].
| Property | Value | Source(s) |
| CAS Number | 75431-54-8 | [1][2][7] |
| Synonyms | Adenosine 3',5'-bisphosphate, 3',5'-ADP, PAP | [1][2][7] |
| Molecular Formula | C₁₀H₁₅N₅O₁₀P₂ · 2Na | [1][2][7] |
| Formula Weight | ~473.2 g/mol | [1][2][7] |
| Purity | ≥95% (assay dependent) | [1][2][7] |
| Solubility (Water) | ≥25 mg/mL | [5] |
| Solubility (PBS, pH 7.2) | ~10 mg/mL | [1][2][7] |
| λmax | 260 nm | [1][7] |
Critical Handling of Solid Compound:
-
Storage: The solid compound is stable for years when stored under the correct conditions. Always store the vial tightly sealed at -20°C[1][5][7].
-
Hygroscopicity: The material is hygroscopic and sensitive to moisture and air[8]. Absorption of water can lead to degradation and inaccurate weighing.
-
Scientist's Note: Before opening, always allow the vial to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would compromise its integrity.
-
Protocol for Preparation of Aqueous Stock Solutions
This protocol details the preparation of a 10 mM aqueous stock solution, a common starting concentration for serial dilutions in enzyme kinetic assays.
Materials and Equipment
-
Adenosine 3',5'-diphosphate sodium salt (solid)
-
Nuclease-free, ultrapure water (Type I or equivalent)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Optional: 0.22 µm syringe filter for sterilization
Pre-Protocol Considerations: The "Why"
-
Choice of Solvent: While soluble in buffers like PBS[1][2][7], preparing the initial high-concentration stock in ultrapure water is recommended to avoid introducing salts that may interfere with downstream applications. The pH of unbuffered solutions of related nucleotides like ATP is mildly acidic, and stability is highest between pH 6.8 and 7.4[9][10]. For most applications, the small volume of stock added to a buffered assay solution will not significantly alter the final pH.
-
Solution Stability: The paramount consideration is the limited stability of A3p5p in aqueous solution. It is strongly recommended to prepare solutions fresh for each experiment. One major supplier explicitly advises against storing the aqueous solution for more than one day[7].
-
Rationale: Nucleotides in solution are susceptible to non-enzymatic hydrolysis. This recommendation ensures maximal activity and concentration accuracy, eliminating a significant source of experimental variability.
-
Step-by-Step Protocol
-
Equilibration: Remove the vial of A3p5p from the -20°C freezer and place it on the benchtop. Allow it to warm to ambient temperature for 15-20 minutes before opening.
-
Calculation: Determine the mass of A3p5p powder needed. For a 10 mM stock solution (10 mmol/L or 0.01 mol/L):
-
Mass (g) = Concentration (mol/L) × Volume (L) × Formula Weight ( g/mol )
-
Example for 1 mL (0.001 L) of a 10 mM stock: Mass = 0.01 mol/L × 0.001 L × 473.2 g/mol = 0.004732 g = 4.73 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh the calculated amount of A3p5p powder into a sterile microcentrifuge tube. Perform this step efficiently to minimize exposure to air.
-
Dissolution:
-
Add the calculated volume of ultrapure water (e.g., 1 mL for 4.73 mg) to the tube.
-
Close the cap tightly and vortex gently for 15-30 seconds until the solid is completely dissolved. The solution should be clear and colorless.
-
-
Sterilization (Optional): If the stock solution will be used in sterile applications like cell culture, it can be passed through a 0.22 µm syringe filter into a new sterile tube. Note that this may result in a minor loss of volume and concentration.
-
Immediate Use: Proceed with your experiment immediately. If there is a short delay, keep the stock solution on ice.
Workflow Visualization
Caption: Workflow for preparing A3p5p stock solutions.
Stock Solution Validation and Storage
Quality Control
For applications requiring precise concentration determination, the stock solution can be validated using UV-Vis spectrophotometry. Dilute a small aliquot of the stock solution in a suitable buffer (e.g., 100 mM phosphate, pH 7.0) and measure the absorbance at 260 nm. The concentration can be calculated using the Beer-Lambert law (A = εcl) with the molar extinction coefficient (ε) of ~15.4 mM⁻¹cm⁻¹[10].
Storage and Stability: A Critical Note
As stated previously, the primary recommendation is to use A3p5p solutions on the day of preparation [7]. Do not store aqueous solutions, even at -20°C, for extended periods.
-
Rationale for Fresh Preparation: While some nucleotides can be stored frozen as aliquots, the lack of specific stability data for A3p5p and the explicit supplier recommendation necessitate a cautious approach. Hydrolysis of the phosphate groups can occur over time, leading to the formation of AMP and altering the effective concentration of your reagent. Preparing fresh solutions is a simple and effective control to ensure experimental reproducibility.
A3p5p in its Biological Context: The Sulfonation Pathway
A3p5p is the direct product of the SULT-catalyzed reaction. Understanding this context highlights its importance as a product inhibitor in kinetic assays. The enzyme transfers the sulfuryl group from PAPS to a substrate, releasing the sulfonated product and A3p5p (PAP).
Caption: The role of A3p5p as a product in the SULT pathway.
Conclusion
The biological significance of Adenosine 3',5'-diphosphate sodium salt necessitates a rigorous and validated approach to its use in research. By understanding its chemical properties, particularly its sensitivity to moisture and limited stability in solution, researchers can prepare high-quality stock solutions. The cardinal rule is to prepare solutions fresh for each experiment. This practice, detailed in the protocol above, is the most effective way to eliminate solution instability as a variable, thereby ensuring the accuracy and reproducibility of your scientific findings.
References
-
Perry, G. A. (n.d.). ADP Stock. Retrieved from the University of Missouri. [Link]
-
Wikipedia. (2024). Adenosine triphosphate. [Link]
-
Wang, T., Cook, I., & Leyh, T. S. (2014). 3′-Phosphoadenosine 5′-Phosphosulfate Allosterically Regulates Sulfotransferase Turnover. Biochemistry, 53(42), 6598–6605. [Link]
-
Klaassen, C. D., & Boles, J. W. (1997). Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation. FASEB journal, 11(6), 404–418. [Link]
-
Coughtrie, M. W. (2016). Human Sulfotransferases and Their Role in Chemical Metabolism. Toxicological Sciences, 153(1), 1–3. [Link]
-
Scientific Laboratory Supplies. (n.d.). Adenosine 3,5-diphosphate sodi | A5763-25MG. [Link]
-
Loba Chemie. (2025). ADENOSINE-5'-DIPHOSPHORIC ACID DISODIUM SALT FOR BIOCHEMISTRY Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. (n.d.). Gene Result: SULT1A3 sulfotransferase family 1A member 3. [Link]
-
XenoTech. (n.d.). Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Adenosine 3',5'-diphosphate (sodium salt) | CAS 75431-54-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Adenosine 3 ,5 -diphosphate = 96 75431-54-8 [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Quantification of Prostatic Acid Phosphatase (PAP) Activity in Cell Lysates
Introduction
Prostatic Acid Phosphatase (PAP), also known as ACPP, is a non-specific phosphomonoesterase optimally active in acidic environments (pH 4.0-6.0). Historically, its levels in serum were used as a biomarker for prostatic carcinoma[1]. While largely succeeded in diagnostics by prostate-specific antigen (PSA), PAP remains a crucial enzyme in research. It is involved in various cellular processes, and its dysregulation is implicated in prostate cancer progression where it can suppress the body's immune response[2]. Therefore, accurate quantification of PAP activity in cell lysates is essential for fundamental research and for screening potential therapeutic inhibitors in drug development.
This guide provides a comprehensive, field-tested protocol for determining PAP activity in cell lysates using a colorimetric assay based on the hydrolysis of p-nitrophenyl phosphate (pNPP). We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow.
Assay Principle
The quantification of PAP activity is based on a straightforward enzymatic reaction. PAP catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl phosphate (pNPP), into p-nitrophenol (pNP) and inorganic phosphate.[3][4] Under alkaline conditions, which are created by the addition of a stop solution, the pNP product is converted to a p-nitrophenolate ion, which is a vibrant yellow color.[3][5] The intensity of this yellow color, measured by absorbance at 405 nm, is directly proportional to the amount of pNP produced and, consequently, to the PAP activity in the sample.[3][6]
To ensure the measured activity is specific to PAP, a parallel reaction is run in the presence of L-(+)-tartrate, a potent and specific inhibitor of PAP.[7][8][9] The difference between the total acid phosphatase activity and the activity in the presence of tartrate yields the specific PAP activity.
Figure 1: Principle of the colorimetric pNPP assay for PAP activity.
PART 1: Sample Preparation & Protein Quantification
The quality of the cell lysate is paramount for any enzymatic assay. The goal is to efficiently lyse the cells to release active PAP while preventing its degradation.
Critical Step: Cell Lysate Preparation
Expertise & Experience: The choice of lysis method is critical. Harsh detergents like SDS will denature the enzyme, resulting in zero activity. Therefore, a mild, non-denaturing lysis buffer is required. Physical methods like sonication or freeze-thaw cycles are effective for mechanical disruption.[10] All steps must be performed at 4°C (on ice) to minimize the activity of proteases that are inevitably released during lysis.[11]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100.
-
Protease Inhibitor Cocktail (commercial, e.g., Sigma-Aldrich P8340)
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Protocol:
-
Cell Harvest:
-
Adherent Cells: Wash the cell monolayer twice with ice-cold PBS. Do not use trypsin, as it can damage cell surface proteins.[11] Add 1 mL of ice-cold Lysis Buffer per 10 cm dish. Scrape the cells and transfer the suspension to a pre-chilled microfuge tube.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the pellet once with ice-cold PBS. Resuspend the pellet in Lysis Buffer (e.g., 1 mL per 10-20 million cells).
-
-
Add Inhibitors: Immediately add Protease Inhibitor Cocktail to the Lysis Buffer just before use, following the manufacturer's recommended dilution. This is a crucial step to prevent the degradation of your target enzyme.
-
Lysis: Incubate the cell suspension on ice for 30 minutes, with gentle vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Collect Supernatant: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your cell lysate. Store on ice for immediate use or aliquot and store at -80°C for long-term stability.
Trustworthiness: Normalization with BCA Protein Assay
Expertise & Experience: It is impossible to compare PAP activity between different samples (e.g., treated vs. untreated cells) without normalizing the activity to the total protein concentration in each lysate. This accounts for any variability in cell number or lysis efficiency. The Bicinchoninic Acid (BCA) assay is a robust method for this purpose.
Materials:
-
BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. 23225)
-
Bovine Serum Albumin (BSA) standards
-
96-well clear flat-bottom plate
-
Microplate reader
Protocol (Microplate Procedure):
-
Prepare Standards: Prepare a serial dilution of BSA standards (e.g., from 2000 µg/mL to 25 µg/mL) using the same Lysis Buffer as your samples for the blank and dilutions.[13]
-
Prepare Working Reagent (WR): Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[14][15]
-
Assay Setup: Pipette 25 µL of each standard and unknown lysate sample into separate wells of the 96-well plate. It is highly recommended to run all samples and standards in triplicate.
-
Reaction: Add 200 µL of the WR to each well. Mix the plate on a shaker for 30 seconds.[15]
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.[13][15]
-
Read Absorbance: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[13]
-
Calculation: Subtract the average blank absorbance from all standard and sample readings. Plot the standard curve (Absorbance vs. Protein Concentration) and determine the protein concentration of your lysates using the linear regression equation from the curve.
PART 2: PAP Enzymatic Activity Assay
This protocol is designed for a 96-well plate format for higher throughput.
Materials & Reagents
-
Assay Buffer: 0.1 M Sodium Citrate, pH 5.5.
-
Substrate Solution: 50 mM p-Nitrophenyl Phosphate (pNPP). Dissolve pNPP disodium salt in Assay Buffer. Prepare fresh and protect from light.
-
Inhibitor Stock: 2 M L-(+)-tartaric acid in dH₂O.
-
Stop Solution: 3 M Sodium Hydroxide (NaOH).
-
p-Nitrophenol (pNP) Standard: 1 mM pNP in Assay Buffer (for standard curve).
-
Clarified cell lysates (from Part 1).
-
96-well clear flat-bottom plate.
-
Multichannel pipette.
-
Incubator set to 37°C.
-
Microplate reader capable of reading absorbance at 405 nm.
Self-Validating System: pNP Standard Curve
Expertise & Experience: To convert your final absorbance readings into a specific amount of product formed (nmol), a standard curve using the product itself (pNP) is essential. This makes the assay quantitative and allows for the calculation of specific activity.
Protocol:
-
In a 96-well plate, prepare pNP standards by diluting the 1 mM stock as shown in the table below.
-
Add Stop Solution to bring the total volume to 200 µL, which mimics the final assay conditions.
| Standard | Volume of 1 mM pNP Stock (µL) | Volume of Assay Buffer (µL) | Final pNP (nmol/well) |
| S0 (Blank) | 0 | 100 | 0 |
| S1 | 2 | 98 | 2 |
| S2 | 4 | 96 | 4 |
| S3 | 8 | 92 | 8 |
| S4 | 12 | 88 | 12 |
| S5 | 16 | 84 | 16 |
| S6 | 20 | 80 | 20 |
Step-by-Step Assay Protocol
-
Sample Preparation: Dilute your cell lysates with Assay Buffer to a concentration that falls within the linear range of the assay. A good starting point is 20-50 µg of total protein per reaction. You will need two wells per sample: one for total activity and one for the non-PAP activity (with inhibitor).
-
Assay Plate Setup:
-
Total Activity Wells: Add 40 µL of Assay Buffer to each well.
-
Inhibitor Wells: Add 40 µL of Assay Buffer containing 20 mM L-(+)-tartrate (prepare by diluting the 2 M stock 1:100 in Assay Buffer).
-
Add 50 µL of your diluted cell lysate to the corresponding wells.
-
Include a "No Enzyme" control containing 90 µL of Assay Buffer.
-
-
Pre-incubation: Pre-warm the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the 50 mM pNPP Substrate Solution to all wells. The final volume is 100 µL and the final pNPP concentration is 5 mM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal time may vary depending on the enzyme concentration and should be determined empirically to ensure the reaction remains in the linear phase.
-
Stop Reaction: Terminate the reaction by adding 100 µL of 3 M NaOH Stop Solution to all wells. The yellow color will develop and be stable.[3]
-
Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
Figure 2: Complete experimental workflow for PAP quantification.
PART 3: Data Analysis & Interpretation
-
Correct for Blank: Subtract the absorbance of the "No Enzyme" control from all sample readings.
-
Determine Amount of pNP Produced: Use the linear regression equation from your pNP standard curve (y = mx + c, where y is absorbance and x is nmol of pNP) to calculate the nmol of pNP produced in each well.
-
Calculate Total Activity:
-
Activity (nmol/min) = (nmol of pNP produced) / (Incubation Time in min)
-
-
Calculate PAP-Specific Activity:
-
PAP Activity = (Total Activity) - (Activity in presence of L-Tartrate)
-
-
Normalize to Protein Concentration:
-
Specific Activity (nmol/min/mg) = (PAP Activity) / (mg of protein in the well)
-
The mg of protein is calculated from your BCA assay results (e.g., if you added 50 µL of a 0.5 mg/mL lysate, you added 0.025 mg of protein).
-
Data Presentation Table
| Sample ID | Total Protein (µ g/well ) | Corrected Abs (Total) | Corrected Abs (+Tartrate) | pNP Produced (Total, nmol) | pNP Produced (+Tartrate, nmol) | PAP Activity (nmol/min) | Specific Activity (nmol/min/mg) |
| Control 1 | 25 | 0.850 | 0.150 | 10.5 | 1.8 | 0.145 | 5.8 |
| Treated 1 | 25 | 0.450 | 0.145 | 5.5 | 1.7 | 0.063 | 2.5 |
| Your Sample |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No/Very Low Activity | Enzyme denatured (harsh lysis, improper storage). | Use non-denaturing lysis buffer. Keep samples on ice. Store lysates at -80°C. |
| Incorrect assay pH. | Ensure Assay Buffer is at the correct pH (5.5 for PAP). | |
| Degraded pNPP substrate. | Prepare pNPP solution fresh for each experiment and protect from light. | |
| High Background | Spontaneous hydrolysis of pNPP. | Subtract the absorbance from the "No Enzyme" control. |
| Contaminated reagents. | Use fresh, high-quality reagents. | |
| Poor Reproducibility | Inaccurate pipetting. | Calibrate pipettes. Use a multichannel pipette for reagent addition. |
| Temperature fluctuations. | Ensure consistent incubation temperature. Pre-warm the plate and reagents. | |
| Readings outside linear range. | Adjust lysate concentration or incubation time to ensure absorbance falls within the linear range of the standard curve. |
References
-
ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP). Retrieved from [Link][5]
-
3H Biomedical. (n.d.). pNPP Phosphatase Assay. Retrieved from [Link][16]
-
BioAssay Systems. (2015). QuantiChromTM Acid Phosphatase Assay Kit (DACP-100). Retrieved from [Link][1]
-
Glew, R. H., et al. (1996). Treating prostate cancer with tartrate ions. U.S. Patent No. 5,763,490. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [2]
-
Lindqvist, Y., Schneider, G., & Vihko, P. (1993). Prostatic acid phosphatase: Structural aspects of inhibition by L-(+)-tartrate ions. Journal of Biological Chemistry, 268(28), 20744-20746. Retrieved from [Link][7]
-
Core Lab Supplies. (n.d.). Acid Phosphatase Reagent Set. Retrieved from [Link][17]
-
LaCount, M. W., et al. (2002). Structural origins of L(+)-tartrate inhibition of human prostatic acid phosphatase. The Journal of biological chemistry, 277(29), 26674–26681. Retrieved from [Link][8]
-
Various Authors. (2016). How do you use cell lysates for studying enzyme kinetics?. ResearchGate. Retrieved from [Link][18]
-
Mendz, G. L., & Hazell, S. L. (1995). Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts. Journal of microbiological methods, 21(1), 43-53. Retrieved from [Link][12]
-
Belfrage, P., & Evaldsson, U. (1965). On the Inhibition of Prostatic Phosphatase BY Tartrate. Scandinavian journal of clinical and laboratory investigation, 17(6), 556-560. Retrieved from [Link][9]
-
NUGI. (n.d.). BCA™ Protein Assay Kit. Retrieved from [Link][15]
Sources
- 1. bioassaysys.com [bioassaysys.com]
- 2. US5763490A - Treating prostate cancer with tartrate ions - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. neb.com [neb.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural origins of L(+)-tartrate inhibition of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 12. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. nugi-zentrum.de [nugi-zentrum.de]
- 16. 3hbiomedical.com [3hbiomedical.com]
- 17. corelabsupplies.com [corelabsupplies.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Plant Stress Responses Using 3'-Phosphoadenosine 5'-Phosphate (PAP)
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The escalating impact of climate change on global agriculture necessitates a deeper understanding of the molecular mechanisms underpinning plant stress tolerance. A key player in this intricate network is 3'-phosphoadenosine 5'-phosphate (PAP), a retrograde signaling molecule originating from the chloroplast that orchestrates a plant's response to adverse environmental conditions such as drought and high light intensity. This comprehensive guide provides an in-depth exploration of the SAL1-PAP signaling pathway and offers detailed, field-proven protocols for its investigation. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This document is intended to empower researchers to dissect the role of PAP in plant stress biology and to explore its potential for developing stress-resilient crops.
Introduction: The Central Role of PAP in Plant Stress Signaling
Plants, as sessile organisms, have evolved sophisticated signaling networks to perceive and respond to environmental stresses. A critical component of this response is retrograde signaling, a communication pathway from organelles like chloroplasts and mitochondria to the nucleus, which leads to the reprogramming of gene expression. 3'-phosphoadenosine 5'-phosphate (PAP) has emerged as a crucial retrograde signal that accumulates in response to drought and high light stress[1][2][3].
PAP is a byproduct of sulfur metabolism, and its cellular levels are tightly regulated by the SAL1 (also known as FRY1) phosphatase, an enzyme dually localized to chloroplasts and mitochondria[1][4][5]. Under optimal growth conditions, SAL1 actively degrades PAP into adenosine monophosphate (AMP) and inorganic phosphate, maintaining low basal levels of PAP[5]. However, under stress conditions that lead to the production of reactive oxygen species (ROS) in the chloroplasts, SAL1 is inactivated through oxidation[6]. This inactivation allows for the rapid accumulation of PAP in the chloroplasts[6][7].
Accumulated PAP is then transported out of the chloroplast and into the nucleus, where it functions as a signaling molecule[1][8][9]. In the nucleus, PAP inhibits the activity of 5'-3' exoribonucleases (XRNs), leading to the stabilization of specific mRNAs and the subsequent upregulation of stress-responsive genes[1][5][10]. This signaling cascade ultimately contributes to physiological adaptations, such as stomatal closure, which enhances drought tolerance[7][11]. The SAL1-PAP signaling pathway also intersects with key phytohormone signaling pathways, including that of abscisic acid (ABA), to fine-tune the plant's stress response[5][7].
Constitutive accumulation of PAP, as seen in sal1 mutants, confers significant drought tolerance but often comes at the cost of impaired growth and altered morphology[4][12][13]. This highlights the importance of tightly regulating PAP levels for a balanced growth-defense tradeoff. Understanding and manipulating the SAL1-PAP pathway, therefore, presents a promising avenue for the genetic improvement of crop resilience to environmental stressors.
The SAL1-PAP Signaling Pathway: A Visual Representation
The following diagram illustrates the core components and regulatory steps of the SAL1-PAP signaling pathway in response to abiotic stress.
Sources
- 1. Video: Efficient Agroinfiltration of Plants for High-level Transient Expression of Recombinant Proteins [jove.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 7. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 8. A procedure for Dex-induced gene transactivation in Arabidopsis ovules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bsw3.naist.jp [bsw3.naist.jp]
- 10. researchgate.net [researchgate.net]
- 11. Exogenous treatment of Arabidopsis seedlings with lyso-phospholipids for the inducible complementation of lipid mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Common interferences in sulfotransferase assays using PAP.
Welcome to the technical support center for sulfotransferase (SULT) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of SULT enzyme assays, with a particular focus on potential interferences when detecting the reaction product, 3'-phosphoadenosine-5'-phosphate (PAP). Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and accuracy of your experimental results.
Introduction to Sulfotransferase Assays
Sulfotransferases are a critical family of Phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonyl group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor substrate.[1][2] This process, known as sulfonation, plays a pivotal role in the detoxification of xenobiotics, as well as the regulation of endogenous molecules like hormones and neurotransmitters.[2] The reaction yields a sulfated substrate and 3'-phosphoadenosine-5'-phosphate (PAP). Consequently, the detection of PAP is a common strategy for measuring SULT activity.
While conceptually straightforward, SULT assays are susceptible to various interferences that can lead to erroneous data, such as false positives or negatives. This guide will equip you with the knowledge to identify, understand, and overcome these common experimental hurdles.
Troubleshooting Guide: Common Interferences in PAP-Based SULT Assays
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I'm observing a high background signal in my no-enzyme control wells. What is the likely cause and how can I fix it?
A1: A high background signal in the absence of the SULT enzyme is a common issue that can mask true enzyme activity and reduce the assay window. The primary culprits are often related to the reagents and assay conditions.
Underlying Causes and Solutions:
-
Contaminated Reagents: Buffers or stock solutions may be contaminated with inorganic phosphate if you are using a phosphatase-coupled assay that detects phosphate release from PAP.[3] Ensure all your reagents are freshly prepared with high-purity water and filtered if necessary.
-
Light-Sensitive Substrates: If using a fluorogenic or colorimetric detection method, the substrate itself may be unstable and degrade over time, leading to a signal increase independent of enzyme activity.[4] Protect your reagents from light and prepare them fresh for each experiment.
-
Non-Enzymatic Reaction: The substrate may be inherently unstable at the assay pH or temperature, leading to spontaneous breakdown.
-
Improper Plate Washing: In plate-based assays, insufficient washing can leave behind unbound detection reagents, contributing to a high background. Ensure your washing steps are thorough and optimized.
Step-by-Step Troubleshooting Protocol:
-
Reagent Purity Check: Prepare fresh buffers and substrate solutions. Run a control plate with only the detection reagents and buffer to assess for contamination.
-
Substrate Stability Test: Incubate the substrate in the assay buffer under standard assay conditions (time, temperature, light exposure) without the enzyme. Measure the signal at the beginning and end of the incubation period to check for non-enzymatic signal generation.
-
Optimize Washing Steps (for plate-based assays): Increase the number of washing cycles and the volume of wash buffer. Ensure complete aspiration of the wash buffer between steps.[4]
Q2: My known SULT inhibitor is showing weak or no activity in my assay. What could be the problem?
A2: When a well-characterized inhibitor fails to perform as expected, it often points to issues with the assay conditions or the inhibitor itself, rather than a flaw in its mechanism of action.
Underlying Causes and Solutions:
-
Incorrect Enzyme Concentration: The concentration of the SULT enzyme may be too high, requiring a higher concentration of the inhibitor to achieve a significant effect.
-
Sub-optimal PAPS Concentration: The concentration of the cofactor PAPS can influence the apparent potency of inhibitors, especially for allosteric inhibitors of enzymes like SULT1A1.[5][6]
-
Inhibitor Degradation: The inhibitor may be unstable in the assay buffer or may have degraded during storage.
-
Promiscuous Inhibition Behavior: Some compounds exhibit non-specific inhibition, often through aggregation, which can be sensitive to assay conditions like detergent concentration.[7][8] If your "known inhibitor" is a promiscuous one, slight variations in your assay setup could abolish its apparent activity.
Step-by-Step Troubleshooting Protocol:
-
Enzyme Titration: Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate and falls within the dynamic range of your detection system.
-
PAPS Titration: If you suspect your inhibitor's activity might be sensitive to PAPS concentration, perform an IC50 determination at varying PAPS concentrations.
-
Inhibitor Quality Check: Use a fresh stock of the inhibitor. If possible, verify its identity and purity using an orthogonal method like LC-MS.
-
Detergent Test for Promiscuous Inhibitors: Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer. Promiscuous inhibitors that act via aggregation will often show a significant decrease in potency in the presence of detergent.[8]
Q3: I'm screening a compound library and have a high hit rate of potential inhibitors. How can I differentiate true inhibitors from false positives?
A3: A high hit rate in a screening campaign is often a red flag for the presence of promiscuous inhibitors or compounds that interfere with the assay technology itself. It is crucial to perform counter-screens to eliminate these artifacts early in the drug discovery process.[7]
Common Mechanisms of False Positives:
-
Promiscuous Inhibition by Aggregation: As mentioned previously, some compounds form aggregates that non-specifically sequester and inhibit enzymes.[7][8]
-
Redox Cycling: Certain chemical motifs can undergo redox cycling in the presence of reducing agents (like DTT, often present in enzyme storage buffers), generating reactive oxygen species such as hydrogen peroxide (H₂O₂).[9][10] H₂O₂ can then oxidize and inactivate the SULT enzyme, leading to apparent inhibition.[10]
-
Interference with Detection System: The compound may directly interfere with the detection method. For example, a fluorescent compound can cause interference in a fluorescence-based PAP detection assay. A compound that absorbs light at the same wavelength as the product of a colorimetric assay will also lead to false results.
Workflow for Identifying False Positives:
Caption: Workflow for triaging hits from a primary SULT inhibitor screen.
Detailed Protocols for Counter-Screens:
-
Promiscuous Inhibitor Counter-Screen:
-
Prepare two sets of assay reactions for your hit compounds.
-
In one set, include 0.01% Triton X-100 in the final reaction buffer.
-
The other set should be your standard assay conditions without the detergent.
-
Compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of detergent suggests promiscuous inhibition.[8]
-
-
Redox Cycling Counter-Screen:
-
Use a commercially available hydrogen peroxide detection kit.
-
Incubate your hit compounds in a buffer containing a reducing agent (e.g., DTT) at a concentration similar to that carried over from your enzyme stock.
-
Measure H₂O₂ production according to the kit manufacturer's instructions. Compounds that generate H₂O₂ are likely false positives acting through enzyme oxidation.[10]
-
Q4: My assay results are inconsistent and have poor reproducibility. What are the potential sources of variability?
Potential Sources of Variability and Solutions:
| Source of Variability | Recommended Solution |
| Pipetting Errors | Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions like enzyme stocks.[4] |
| Temperature Fluctuations | Use a water bath or incubator to maintain a consistent temperature during the reaction. Avoid placing plates on a cold benchtop.[11] |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously for all wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, which are more prone to evaporation. Alternatively, fill the outer wells with buffer or water. |
| Reagent Instability | Prepare fresh reagents for each experiment. Aliquot and freeze enzyme stocks to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
-
What are the different types of SULT assays?
-
SULT activity can be measured using various methods, including radiometric assays using [³⁵S]PAPS, colorimetric assays, fluorimetric assays, and LC-MS/MS-based methods that directly measure the formation of the sulfated product.[12][13] Each method has its own advantages and disadvantages in terms of sensitivity, throughput, and susceptibility to interference.
-
-
Can heavy metals interfere with my SULT assay?
-
Yes, heavy metal ions like mercury, cadmium, and lead can inhibit enzyme activity, often by interacting with cysteine residues in the protein.[11][14][15] If your samples or buffers are contaminated with heavy metals, you may observe lower than expected enzyme activity. Ensure you use high-purity water and reagents to minimize this risk.
-
-
What is substrate inhibition and how does it affect my results?
-
Substrate inhibition is a phenomenon where the enzyme activity decreases at high substrate concentrations.[16] This is a known characteristic of some SULT enzymes.[6] If you are observing a "hook" effect in your substrate titration curve, you may be seeing substrate inhibition. It is important to determine the optimal substrate concentration that gives maximal activity without causing inhibition.
-
-
How do I choose the right SULT isoform for my study?
References
-
Sun, J., Schheuer, C., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Pharmacology. [Link]
-
Pharmaron. (2024). Comprehensive analysis of sulfotransferase activity using LC-MS/MS. Pharmaron. [Link]
-
Various Authors. (2017). How do heavy metals affect enzyme activity? Quora. [Link]
-
Pohanka, M., et al. (2020). Application of the Enzymatic Electrochemical Biosensors for Monitoring Non-Competitive Inhibition of Enzyme Activity by Heavy Metals. Sensors (Basel). [Link]
-
Quyoom, S., & Khan, F. (2014). An Overview of Inhibition of Enzymatic Activity by Heavy Metal Ions. Chemical Science Review and Letters. [Link]
-
Cammack, R., et al. (2008). Considerations for the Specification of Enzyme Assays Involving Metal Ions. Beilstein-Institut. [Link]
-
Chapman, E., et al. (2012). Recent advances in sulfotransferase enzyme activity assays. Analytical and Bioanalytical Chemistry. [Link]
-
McGovern, S. L., et al. (2003). High-throughput assays for promiscuous inhibitors. Journal of Medicinal Chemistry. [Link]
-
RUDN University. (2020). Heavy Metals Make Soil Enzymes Weaker, Says a Soil Scientist from RUDN University. RUDN University. [Link]
-
Pharmaron. (n.d.). Sulfotransferase Phenotyping Assay For SULT Inhibition. Pharmaron. [Link]
-
Bio-Rad. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Bio-Rad. [Link]
-
Cook, I., et al. (2016). Design and Interpretation of Human Sulfotransferase 1A1 Assays. Drug Metabolism and Disposition. [Link]
-
Chapman, E., et al. (2012). Recent advances in sulfotransferase enzyme activity assays. ResearchGate. [Link]
-
Chapman, E., et al. (2012). Recent advances in sulfotransferase enzyme activity assays. PubMed. [Link]
-
Marshall, A. D., et al. (2004). Oxidative Modification of Rat Sulfotransferase 1A1 Activity in Hepatic Tissue Slices Correlates with Effects on the Purified Enzyme. Drug Metabolism and Disposition. [Link]
-
Becirevic, A., et al. (2020). Troubleshooting of RNA isolation methods in Papanicolaou HPV cervical smears. Periodicals of Engineering and Natural Sciences. [Link]
-
PCR Biosystems. (n.d.). My results contain a high background of non-specific amplicons or smears. What trouble-shooting suggestions do you have? PCR Biosystems. [Link]
-
Wu, Z. L., & Yang, Y. S. (2007). para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS. Biochemistry. [Link]
-
Cook, I., et al. (2016). Design and Interpretation of Human Sulfotransferase 1A1 Assays. PubMed. [Link]
-
Sun, J., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. ResearchGate. [Link]
-
Li, H., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. International Journal of Molecular Sciences. [Link]
-
Will, Y., et al. (2011). Chemical motifs that redox cycle and their associated toxicity. MedChemComm. [Link]
-
Burkart, M. D., & Wong, C. H. (1999). A Potent and Highly Selective Sulfotransferase Inhibitor. Bioorganic & Medicinal Chemistry. [Link]
-
Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? Current Opinion in Chemical Biology. [Link]
-
Suiko, M., et al. (2017). Inhibition of sulfotransferases by xenobiotics. Environmental Toxicology and Pharmacology. [Link]
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- 4. novateinbio.com [novateinbio.com]
- 5. Design and Interpretation of Human Sulfotransferase 1A1 Assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Promiscuous_Inhibitors_1 [macro.lsu.edu]
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- 18. pharmaron.com [pharmaron.com]
Guide for Researchers, Scientists, and Drug Development Professionals
Answering the user's request.## Technical Support Center: Purity Assessment of Adenosine 3',5'-diphosphate Sodium Salt
As a Senior Application Scientist, I understand that the integrity of your research is fundamentally linked to the quality of your reagents. Adenosine 3',5'-diphosphate (A3,5P), a key metabolite and product of the PAPS cofactor in sulfotransferase (SULT) catalyzed reactions, is no exception.[1][2] Its purity is paramount for accurate kinetic studies, structural biology, and any application where precise molecular interactions are being investigated.
This guide provides a comprehensive framework for assessing the purity of A3,5P sodium salt. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot issues and have full confidence in your results.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my A3,5P sodium salt sample?
Impurities in A3,5P typically fall into three categories:
-
Structurally Related Phosphates: Due to the synthesis or degradation processes, the most common impurities are other adenosine phosphates like Adenosine 5'-monophosphate (AMP), Adenosine 5'-diphosphate (ADP), and Adenosine 5'-triphosphate (ATP).
-
Precursors and Degradants: Adenosine itself can be present as a result of phosphatase activity or hydrolysis.
-
Process-Related Impurities: Residual solvents, inorganic salts (e.g., excess sodium chloride), and by-products from the manufacturing process may also be present.
Q2: My supplier provides a purity value of >95% by HPLC. Is that sufficient?
For most applications, a purity of >95% is acceptable.[1][3][4] However, "purity by HPLC" is method-dependent. The specific HPLC method used must have the resolution to separate A3,5P from its closely related impurities. For highly sensitive assays, such as enzyme kinetics where impurities could act as competitive inhibitors, it is best practice to verify the purity in-house using a well-characterized analytical method.
Q3: Can I simply use a UV spectrophotometer (like a NanoDrop) to check purity by assessing the A260/A280 ratio?
No, this is a common misconception. While a UV spectrophotometer is excellent for determining the concentration of a purified sample, it is not a reliable tool for assessing the purity of A3,5P. The A260/A280 ratio is primarily used to detect protein contamination in nucleic acid preps.[5] A3,5P and its most likely impurities (AMP, ADP, ATP, adenosine) all contain the same adenine chromophore and therefore have the same UV absorbance maximum at ~260 nm.[1][3] A spectrophotometer cannot distinguish between these compounds, and any contaminating adenosine phosphates will be counted towards the total concentration, leading to a significant overestimation of the amount of A3,5P.[6][7]
Q4: How important is it to know the exact sodium salt form (e.g., disodium) and water content?
This is critical for accurate solution preparation. The molecular weight of A3,5P disodium salt is 473.2 g/mol .[2] If your sample has a different salt form or contains significant amounts of water, using this molecular weight to calculate molar concentrations will be inaccurate. For precise quantitative work, it is advisable to use a Certificate of Analysis (CoA) that specifies the salt form and water content (determined by Karl Fischer titration) or to have it determined independently.
Troubleshooting Guide: Navigating Your Analysis
This section addresses specific issues you may encounter during the analytical workflow.
Issue 1: Unexpected or "Ghost" Peaks in Your HPLC Chromatogram
-
Observation: You see peaks in your chromatogram that do not correspond to your A3,5P or known standards.
-
Causality & Troubleshooting Steps:
-
Sample Degradation: A3,5P is unstable in acidic conditions and less stable at room temperature over extended periods.[3] Ensure your sample has been stored properly at -20°C or below and that solutions are prepared fresh.[4]
-
Mobile Phase Contamination: Microbial growth or degradation of buffers can introduce artifacts. Always use high-purity solvents and freshly prepared mobile phases.[8]
-
Carryover from Previous Injection: If a previous sample was highly concentrated, it might not have been fully eluted. Run a blank injection (injecting only your mobile phase) to see if the ghost peaks persist.
-
System Contamination: Check for leaks or contamination in the pump, injector, or tubing. A systematic check of system components can help isolate the source.[9]
-
Issue 2: Drifting or Unstable HPLC Retention Times
-
Observation: The retention time for your main A3,5P peak is not consistent between runs.
-
Causality & Troubleshooting Steps:
-
Insufficient Column Equilibration: This is the most common cause. Ion-pair and HILIC methods require longer equilibration times than standard reverse-phase chromatography.[8] Ensure you flush the column with at least 10-20 column volumes of the initial mobile phase before your first injection.
-
Temperature Fluctuations: Column temperature significantly affects retention. Use a thermostatically controlled column compartment to maintain a constant temperature.
-
Inconsistent Mobile Phase Preparation: Small variations in pH or buffer concentration can cause significant shifts, especially for ionizable compounds like A3,5P. Prepare mobile phases carefully and consistently.
-
Column Aging: Over time, the stationary phase can degrade or become contaminated, leading to changes in retention. If other factors are ruled out, it may be time to replace the column.
-
Issue 3: Mass Spectrometry (MS) Signal is Weak or Shows Unexpected Masses
-
Observation: You have difficulty detecting the correct molecular ion for A3,5P or see many unidentifiable masses.
-
Causality & Troubleshooting Steps:
-
Ionization Suppression: High concentrations of non-volatile salts (like sodium phosphate from an HPLC buffer) can suppress the ESI signal. If coupling HPLC to MS, ensure your mobile phase is MS-compatible (e.g., using volatile buffers like ammonium acetate).
-
Incorrect Ionization Mode: A3,5P has multiple phosphate groups that are readily deprotonated. It will ionize far more efficiently in negative ion mode (ESI-).[10][11]
-
In-Source Fragmentation: The compound may be fragmenting in the ionization source. Try reducing the cone or fragmentor voltage to obtain a stronger molecular ion signal.[12]
-
Adduct Formation: In addition to the deprotonated molecule [M-H]⁻, you may see adducts with sodium [M-2H+Na]⁻ or other ions from your solvent system. This is normal but can complicate spectral interpretation.
-
Core Experimental Protocols
A dual-method approach using HPLC for separation and quantification, and Mass Spectrometry for identity confirmation, provides a self-validating and trustworthy assessment of purity.
Protocol 1: Purity Determination by Ion-Pair Reverse-Phase HPLC
This method is the gold standard for separating and quantifying adenosine phosphates.[13]
Principle: The negatively charged phosphate groups of A3,5P make it too polar to be retained on a standard C18 reverse-phase column. An ion-pairing reagent (a large organic cation) is added to the mobile phase to form a neutral, hydrophobic complex with the analyte, allowing it to be retained and separated based on the number of phosphate groups.
Materials:
-
HPLC system with UV detector and gradient capability.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate buffer with 5 mM tetrabutylammonium bromide, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Sample: A3,5P sodium salt (~1 mg/mL in water).
-
Standards: AMP, ADP, ATP (~1 mg/mL each in water).
Procedure:
-
System Setup: Set the UV detector to 260 nm.[14]
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Standard Injections: Inject 10 µL of each standard individually to determine their characteristic retention times. The expected elution order is AMP -> ADP -> ATP, reflecting increasing polarity.[13]
-
Sample Injection: Inject 10 µL of the A3,5P sample.
-
Gradient Elution: Run a linear gradient from 0% to 25% Mobile Phase B over 20 minutes.
-
Data Analysis: Integrate the peak areas of all peaks in the chromatogram. Calculate purity as: % Purity = (Area of A3,5P Peak / Total Area of All Peaks) * 100
Data Presentation: Example HPLC Purity Analysis
| Compound Identification | Retention Time (min) | Peak Area (mAU*s) | Purity (% Area) |
| AMP | 6.1 | 15,230 | 0.7 |
| Adenosine 3',5'-diphosphate | 11.5 | 2,125,600 | 97.8 |
| ADP | 13.2 | 21,740 | 1.0 |
| Unknown Impurity | 15.8 | 9,800 | 0.5 |
| Total | 2,172,370 | 100.0 |
Protocol 2: Identity Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)
Principle: This technique confirms the molecular weight of the main component in your sample, providing definitive proof of its identity.
Materials:
-
Mass spectrometer with an ESI source.
-
Sample: A3,5P sodium salt (~10 µg/mL in 50:50 acetonitrile:water).
Procedure:
-
MS Setup: Set the instrument to negative ionization mode (ESI-).[11]
-
Infusion: Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire data over a mass range of m/z 100-600.
-
Data Analysis: The molecular formula of the free acid form of A3,5P is C₁₀H₁₅N₅O₁₀P₂. The monoisotopic mass is 427.03 g/mol . Look for the following ions:
-
[M-H]⁻: m/z 426.02 (singly deprotonated molecule)
-
[M-2H]²⁻: m/z 212.51 (doubly deprotonated molecule)
-
Visualized Workflows and Logic
Caption: A typical workflow for HPLC-based purity assessment of A3,5P.
Caption: Logic of a self-validating purity assessment strategy.
References
-
Leutert, M., et al. (2019). A Review of Tandem Mass Spectrometry Characterization of Adenosine Diphosphate-Ribosylated Peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Gauthier, C., et al. (2021). Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). Adenosine 3',5'-diphosphate. Retrieved from [Link]
-
Lazzarino, G., et al. (2015). Determination of ATP, ADP, AMP Levels by Reversed-Phase High Performance Liquid Chromatography in Cultured Cells. In Mitochondrial Regulation. UCL Discovery. Retrieved from [Link]
-
Kopf, S., et al. (2023). Reliable Determination of ATP and Its Metabolites by LC-MS Using Blood Collection Tubes with and without Ectonucleotidase Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Human Metabolome Database. (2005). Adenosine 3',5'-diphosphate (HMDB0000061). Retrieved from [Link]
-
de Abreu, R.A., et al. (2004). Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. Journal of Chromatography B. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
QIAGEN. (n.d.). DNA Spectrophotometer: Purity & Concentration. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Kopp, M., et al. (2021). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
BMG LABTECH. (n.d.). DNA purity ratio – fast and easy absorbance-based evaluation of nucleic acid quality. Retrieved from [Link]
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- 2. caymanchem.com [caymanchem.com]
- 3. ≥95% (HPLC), bacterial, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. ≥96%, synthetic (inorganic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. How do I determine the concentration, yield and purity of a DNA sample? [promega.com]
- 7. DNA Spectrophotometer: Purity & Concentration | QIAGEN [qiagen.com]
- 8. realab.ua [realab.ua]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples [frontiersin.org]
- 12. A Review of Tandem Mass Spectrometry Characterization of Adenosine Diphosphate-Ribosylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
Stability of Adenosine 3',5'-diphosphate in different buffer systems.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Adenosine 3',5'-diphosphate (pAp). Here, you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of pAp throughout your experiments.
Introduction to pAp Stability
Adenosine 3',5'-diphosphate, also known as 3'-phosphoadenosine 5'-phosphate (pAp), is a critical molecule in cellular processes, notably as a product of sulfotransferase (SULT) activity where 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is the sulfate donor.[1] The accumulation or degradation of pAp can have significant biological effects, making its stability a crucial parameter in experimental design. The integrity of pAp is primarily threatened by the hydrolysis of its phosphodiester and phosphomonoester bonds, a process influenced by temperature, pH, and the composition of the buffer system.
Troubleshooting Guide: Common Issues with pAp Stability
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Unexpectedly low or absent pAp signal in my assay.
-
Potential Cause 1: Degradation during storage. Aqueous solutions of pAp are known to be unstable. Manufacturer recommendations suggest that solutions of pAp in PBS (pH 7.2) should not be stored for more than one day.[2] For related molecules like ADP, storage in an aqueous solution in the refrigerator is discouraged; freezing is the preferred method for stabilization.[3]
-
Solution:
-
Prepare fresh solutions: For optimal results, prepare pAp solutions fresh for each experiment.
-
Aliquot and freeze: If you must store pAp in solution, aliquot it into single-use volumes and store at -20°C or below. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[3] The solid form of pAp is stable for at least four years when stored at -20°C.[4]
-
-
-
Potential Cause 2: High temperature-induced hydrolysis. Like other adenosine phosphates, pAp is susceptible to thermal degradation. Studies on adenosine diphosphate (ADP) show that it is stable at room temperature (22-25°C) but degrades completely at temperatures of 50-55°C and above.[4][5]
-
Solution:
-
Maintain cold conditions: Keep pAp solutions on ice during experimental setup.
-
Avoid prolonged incubation at elevated temperatures: If your experimental protocol requires incubation at temperatures above 25°C, be aware of potential pAp degradation and consider this when interpreting your results.
-
-
-
Potential Cause 3: pH-mediated hydrolysis. The phosphodiester and phosphomonoester bonds in pAp are susceptible to hydrolysis at non-neutral pH.
-
Solution:
-
Maintain a neutral pH: Whenever possible, maintain your pAp solutions at a neutral pH (around 7.0-7.5).
-
Buffer selection: Use a buffer with good buffering capacity in your desired pH range. Be aware that the pH of some buffers, like Tris, is temperature-dependent.[6]
-
-
Issue 2: Inconsistent results between experiments using the same pAp stock.
-
Potential Cause 1: Inconsistent handling of frozen stocks. Repeatedly freezing and thawing a pAp stock solution can lead to progressive degradation, resulting in a lower effective concentration in later experiments.[3]
-
Solution:
-
Single-use aliquots: Prepare single-use aliquots of your pAp stock solution to avoid multiple freeze-thaw cycles.
-
-
-
Potential Cause 2: Presence of contaminating enzymes. If your experimental system (e.g., cell lysate) contains phosphatases or nucleotidases, these enzymes can enzymatically degrade pAp.[7][8]
-
Solution:
-
Include phosphatase inhibitors: If enzymatic degradation is suspected, consider adding a broad-spectrum phosphatase inhibitor cocktail to your reaction mixture.
-
Purify your system: If possible, purify the components of your assay to remove contaminating enzymes.
-
-
-
Potential Cause 3: Divalent cation-accelerated hydrolysis. The presence of divalent cations, such as Mg²⁺, can accelerate the hydrolysis of phosphodiester bonds.[3]
-
Solution:
-
Use chelating agents for storage: For long-term storage of pAp solutions, consider using a buffer containing a chelating agent like EDTA to sequester divalent cations.
-
Controlled addition of cations: If your experiment requires divalent cations, add them to the reaction mixture immediately before starting the assay.
-
-
Frequently Asked Questions (FAQs) about pAp Stability
Q1: What is the best way to store pAp?
A: For long-term storage, pAp should be stored as a solid at -20°C, where it is stable for at least four years.[4] If you need to store it in solution, prepare aliquots in a suitable buffer (see Q2) and store them at -80°C. Avoid repeated freeze-thaw cycles.[3] For daily use, freshly prepared solutions are highly recommended.
Q2: Which buffer system is best for maintaining pAp stability?
A: The choice of buffer can impact pAp stability. While direct comparative studies on pAp are limited, we can infer best practices from related compounds.
-
Phosphate Buffers (e.g., PBS): Phosphate ions can potentially catalyze the hydrolysis of phosphate bonds in some nucleotides.[9] However, PBS is a common buffer for biological assays due to its physiological pH and ionic strength.[10] Given the manufacturer's warning about limited stability in PBS, it is best for short-term use.[2]
-
Tris Buffers: Tris is a common biological buffer that is generally considered non-reactive with phosphate groups.[6] However, the pH of Tris buffers is sensitive to temperature changes, which could indirectly affect pAp stability.[6]
Recommendation: For short-term experiments, both Tris and PBS at a neutral pH are likely suitable. For storage of solutions, a Tris-based buffer with a chelating agent like EDTA may offer better long-term stability by sequestering divalent cations that can promote hydrolysis.
Q3: How does pH affect the stability of pAp?
A: The phosphodiester and phosphomonoester bonds in pAp are most stable at a neutral pH (around 7.0). Both acidic and alkaline conditions can promote hydrolysis.
Q4: Can I expect pAp to be stable during a long incubation at 37°C?
A: Based on data for related adenosine phosphates, significant degradation of pAp can be expected during prolonged incubation at 37°C.[4][5] It is advisable to perform a time-course experiment to assess the stability of pAp under your specific experimental conditions if long incubation times at elevated temperatures are necessary.
Data Summary: Factors Influencing pAp Stability
| Parameter | Condition | Expected Stability | Rationale & Citations |
| Physical Form | Solid | High (Years at -20°C) | Manufacturer data indicates long-term stability of the solid compound.[4] |
| Aqueous Solution | Low (Hours to days) | Manufacturer recommends against storing aqueous solutions for more than a day.[2] Hydrolysis of phosphodiester bonds occurs in aqueous environments. | |
| Temperature | -80°C | High | Deep freezing minimizes molecular motion and chemical reactions. |
| -20°C | Good | Standard temperature for long-term storage of many biochemicals.[4] | |
| 4°C | Low | Not recommended for storage of aqueous solutions of related nucleotides like ADP.[3] | |
| 25°C (Room Temp) | Very Low | Related adenosine phosphates show significant degradation above 25°C.[4][5] | |
| 37°C | Very Low | Accelerated hydrolysis is expected at physiological temperatures.[4][5] | |
| pH | Acidic (< 6.0) | Low | Acid-catalyzed hydrolysis of phosphodiester bonds. |
| Neutral (7.0 - 7.5) | Optimal | Phosphodiester bonds are generally most stable at neutral pH. | |
| Alkaline (> 8.0) | Low | Base-catalyzed hydrolysis of phosphodiester bonds. | |
| Buffer System | Tris-HCl | Generally Recommended | Tris is less likely to directly participate in phosphate bond hydrolysis. The pH of Tris is temperature-dependent.[6] |
| PBS | Use with Caution | Phosphate ions may catalyze hydrolysis.[9] Recommended for short-term use only.[2] | |
| Additives | Divalent Cations (e.g., Mg²⁺) | Decreased Stability | Can accelerate the hydrolysis of phosphodiester bonds.[3] |
| Chelating Agents (e.g., EDTA) | Increased Stability | Sequesters divalent cations, preventing them from promoting hydrolysis. | |
| Phosphatases/Nucleotidases | Decreased Stability | Enzymatic degradation of pAp.[7][8] |
Experimental Protocol: Assessing pAp Stability in Your System
This protocol provides a framework for determining the stability of pAp under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of pAp over time in a specific buffer system.
Materials:
-
Adenosine 3',5'-diphosphate (pAp)
-
Your chosen buffer system (e.g., Tris-HCl, PBS)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and a phosphate buffer)[11][12]
-
Quenching solution (e.g., perchloric acid, to stop the reaction)
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a stock solution of pAp in your chosen buffer at a known concentration.
-
Set up time-point samples: Aliquot the pAp solution into multiple tubes.
-
Incubate the samples at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At each time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and stop the degradation by adding a quenching solution.
-
Analyze the samples by HPLC:
-
Inject a standard amount of each quenched sample into the HPLC system.
-
Monitor the elution profile at 260 nm.
-
Quantify the peak area corresponding to pAp.
-
-
Calculate the percentage of pAp remaining at each time point relative to the zero time point.
-
Plot the percentage of intact pAp versus time to determine the degradation rate.
Visualizing Experimental Workflows
Workflow for Preparing and Storing pAp Solutions
Caption: Recommended workflow for pAp solution preparation and storage.
Logical Flow for Troubleshooting pAp Degradation
Caption: A logical guide to troubleshooting pAp degradation issues.
References
-
Kanavarioti, A., & Rosenbach, M. T. (n.d.). Catalysis of hydrolysis and nucleophilic substitution at the P-N bond of phosphoimidazolide-activated nucleotides in phosphate buffers. PubMed. [Link]
-
Costanzo, G., et al. (2024). Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings. Molecules, 30(17), 3587. [Link]
-
S. L. H., & al, et. (2016). RP-HPLC Method for Estimation and Stress Degradation Study of Paclitaxel as per ICH Guidelines. Journal of Chromatography & Separation Techniques. [Link]
-
Wikipedia. (2023). Phosphodiester bond. [Link]
-
Han, G. S., Siniossoglou, S., & Carman, G. M. (2007). Roles of phosphatidate phosphatase enzymes in lipid metabolism. Journal of Biological Chemistry, 282(49), 35275–35279. [Link]
-
Zhang, Y., & Li, P. (2015). Long-term stability of frozen platelet-rich plasma under −80 °C storage condition. Transfusion and Apheresis Science, 53(2), 234-238. [Link]
-
Han, G. S., & Carman, G. M. (2010). Phosphatidic Acid Phosphatase, a Key Enzyme in the Regulation of Lipid Synthesis. Journal of Biological Chemistry, 285(21), 15695–15699. [Link]
-
Zhang, Y., & Li, P. (2024). Long-term stability of frozen platelet-rich plasma under -80 °C storage condition. Regenerative Therapy, 26, 826–830. [Link]
-
Schalbart, P., Leducq, D., & Alvarez, G. (2013). Frozen products stabilisation by phase change material. 2nd IIR International Conference on Sustainability and the Cold Chain. [Link]
-
Han, G. S., Siniossoglou, S., & Carman, G. M. (2007). Roles of phosphatidate phosphatase enzymes in lipid metabolism. Journal of Biological Chemistry, 282(49). [Link]
-
Unknown. (n.d.). Solved: The phosphodiester bond that joins adjacent nucleotides in DNA. Atlas. [Link]
-
ResearchGate. (2015). What is the stability of Adenosine diphosphate (ADP) in water solution?. [Link]
-
Cai, W., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10846–10853. [Link]
-
ResearchGate. (n.d.). Mechanism of phosphomonoesters hydrolysis by PAP. [Link]
-
Han, G. S., Siniossoglou, S., & Carman, G. M. (2007). Roles of phosphatidate phosphatase enzymes in lipid metabolism. Journal of Biological Chemistry, 282(49), 35275–35279. [Link]
-
Zhang, Y., & Trissel, L. A. (2009). Physical instability of frozen pemetrexed solutions in PVC bags. Annals of Pharmacotherapy, 43(3), 464–468. [Link]
-
Chemistry LibreTexts. (2019). 13.10: Phosphoester Formation. [Link]
-
Berkowitz, O., et al. (2022). Dissecting the Role of SAL1 in Metabolizing the Stress Signaling Molecule 3′-Phosphoadenosine 5′-Phosphate in Different Cell Compartments. Frontiers in Plant Science, 12, 797931. [Link]
-
ResearchGate. (n.d.). Degradation of ATP through ADP to AMP at 808 C. (A) pH 4.0 (50 mM.... [Link]
-
Lanser, A. J., et al. (2005). Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes. The FEBS Journal, 272(13), 3235–3245. [Link]
-
ResearchGate. (n.d.). Enzymatic Hydrolysis of Adenosine 3',5'-Phosphoric Acid. [Link]
-
Bradham, L. S., & Woolley, D. W. (1964). A CHEMICAL METHOD FOR THE QUANTITATIVE DETERMINATION OF ADENOSINE 3',5'-PHOSPHATE. Biochimica et Biophysica Acta, 93, 475–482. [Link]
-
ResearchGate. (n.d.). Thermodynamics of the hydrolysis of adenosine 5'-triphosphate to adenosine 5'-diphosphate. [Link]
-
ResearchGate. (n.d.). HPLC analysis of the degradation kinetics of 5-monophosphate adenosine, as in Figs. 2 and 3. [Link]
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Patsnap Synapse. (2025). What Is the Role of Buffers in Biochemical Experiments?. [Link]
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Singh, S. K., et al. (2025). Protein stability and critical stabilizers in frozen solutions. Journal of Pharmaceutical Sciences, 114(6), 1937–1951. [Link]
-
Broadus, A. E., et al. (1970). Kinetic parameters and renal clearances of plasma adenosine 3',5'-monophosphate and guanosine 3',5'-monophosphate in man. The Journal of Clinical Investigation, 49(12), 2222–2236. [Link]
-
Wikipedia. (n.d.). 3'-Phosphoadenosine-5'-phosphosulfate. [Link]
-
Unknown. (n.d.). development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. YMER. [Link]
-
S. L. H., & al, et. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(7), 649–657. [Link]
-
Catalyst Chemistry. (n.d.). The Importance of Buffers in Natural Systems—Module 6 IQ3. [Link]
-
Defense Manpower Data Center. (2006). ASVAB Technical Bulletin No. 1. [Link]
-
Wellt Chemicals. (2024). Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?. [Link]
-
De La Cruz, E. M., & Gardel, M. L. (2000). Kinetics of adenosine 5'-triphosphate and adenosine 5'-diphosphate interaction with G-actin. Biochemistry, 39(48), 14940–14948. [Link]
-
Biology LibreTexts. (2026). 22.4: Biosynthesis and Degradation of Nucleotides. [Link]
-
Visikol. (2024). TBS vs PBS in Immunohistochemistry: Navigating the Buffers. [Link]
-
YMER. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETECTION AND QUANTIFICATION OF ATOGEPANT IN BULK DRUG AND P. [Link]
-
SAS Publishers. (n.d.). Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector. [Link]
-
ResearchGate. (2013). How do TBS (Tris) and PBS differ from each other?. [Link]
-
NCASI. (n.d.). Technical Bulletin No. 0191: Temperature Relationships in Aerobic Treatment and Disposal of Pulp and Paper Wastes. [Link]
Sources
- 1. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiester models for cleavage of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Roles of phosphatidate phosphatase enzymes in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of by-product adenosine diphosphate from 3'-phosphoadenosine-5'-phosphosulfate preparation using Nudix hydrolase NudJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TBS vs PBS in Immunohistochemistry: Navigating the Buffers | [visikol.com]
- 11. longdom.org [longdom.org]
- 12. pharmascholars.com [pharmascholars.com]
Technical Support Center: Troubleshooting Guide for Sulfotransferase Inhibition Assays
Welcome to the technical support center for sulfotransferase (SULT) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental process. By understanding the underlying principles and potential pitfalls, you can ensure the generation of robust and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high variability between my replicate wells. What are the likely causes and solutions?
High variability in replicate wells is a common issue that can obscure the true inhibitory effect of a compound. The root causes often lie in procedural inconsistencies or reagent instability.
Potential Causes & Solutions:
-
Inaccurate Pipetting: Small volumes of enzyme, substrate, or inhibitor solutions can be difficult to dispense accurately.
-
Solution: Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents to minimize pipetting steps and ensure uniform distribution.
-
-
Reagent Instability: The cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is notoriously unstable, particularly at room temperature.[1] SULT enzymes can also lose activity with improper storage or multiple freeze-thaw cycles.
-
Solution: Aliquot PAPS and enzyme stocks into single-use volumes and store them at -80°C. Thaw reagents on ice immediately before use and discard any unused portions of thawed aliquots.
-
-
Incomplete Mixing: Failure to adequately mix the reaction components can lead to localized concentration gradients and inconsistent reaction rates.
-
Solution: Gently mix the contents of each well after the addition of each reagent, especially after adding the enzyme or substrate to initiate the reaction. A brief, gentle vortex or trituration can be effective.
-
-
Edge Effects in Microplates: Wells on the outer edges of a microplate are more susceptible to temperature fluctuations and evaporation, which can alter reaction kinetics.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with buffer or water to create a humidity barrier.
-
Q2: My negative control (no inhibitor) shows low or no enzyme activity. How can I troubleshoot this?
A lack of activity in the negative control indicates a fundamental problem with the assay setup or components.
Potential Causes & Solutions:
-
Inactive Enzyme: The SULT enzyme may have lost its activity due to improper storage, handling, or expiration.
-
Solution: Always use a new aliquot of the enzyme for each experiment. Verify the activity of a new batch of enzyme with a known substrate and compare it to previous results.
-
-
Degraded PAPS: As the universal sulfate donor, PAPS is critical for the reaction.[1] Its degradation will halt the sulfonation process.
-
Solution: Use fresh, properly stored aliquots of PAPS. Consider purchasing smaller, more frequent batches to ensure freshness.
-
-
Incorrect Buffer Conditions: SULT enzymes have optimal pH and ionic strength requirements. The presence of certain ions, like magnesium, can also be crucial for the activity of some SULTs.[2][3]
-
Sub-optimal Substrate Concentration: Using a substrate concentration that is too low can result in a weak signal that is difficult to distinguish from the background.
-
Solution: Determine the Michaelis constant (Km) for your substrate under your specific assay conditions. For inhibition assays, it is generally recommended to use a substrate concentration at or near its Km value to ensure adequate sensitivity.[5]
-
Q3: I am seeing apparent inhibition in my vehicle control wells. What could be causing this solvent effect?
Organic solvents used to dissolve test compounds can significantly impact SULT activity, leading to false-positive results.
Potential Causes & Solutions:
-
Solvent-Induced Inhibition: Many common organic solvents, such as DMSO, acetonitrile, and methanol, can directly inhibit SULT enzymes, even at low concentrations.[6] For instance, acetonitrile at 0.4% (v/v) can inhibit SULT1A1 activity by approximately 40%.[6]
-
Solution: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 1%. It is crucial to include a vehicle control with the same solvent concentration as your test compound wells to accurately assess any solvent-related effects. Ethanol is often recommended as a preferred solvent vehicle.[6]
-
-
Solvent-Induced Protein Denaturation: High concentrations of organic solvents can denature the enzyme, leading to a loss of activity.
-
Solution: Always perform a solvent tolerance test to determine the maximum concentration of a particular solvent that does not significantly affect enzyme activity.
-
Table 1: Recommended Final Solvent Concentrations in SULT Assays
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | < 1% | Can inhibit certain SULT isoforms. |
| Acetonitrile | < 0.5% | Known to inhibit SULT1A1 and activate SULT1E1.[6] |
| Ethanol | < 1% | Generally has less effect on SULT activity compared to other solvents.[6] |
| Methanol | < 1% | Similar to ethanol in its effects on SULT activity.[6] |
Q4: My dose-response curve is not sigmoidal, or I am observing substrate inhibition. How should I interpret these results?
Non-standard dose-response curves can arise from various kinetic complexities inherent to SULT enzymes.
Potential Causes & Solutions:
-
Substrate Inhibition: At high concentrations, some substrates can bind to the enzyme in a non-productive manner, leading to a decrease in activity.[7][8] This phenomenon is well-documented for several SULT isoforms.[8]
-
Solution: Perform a substrate titration experiment to determine the optimal substrate concentration that gives a robust signal without causing inhibition. If substrate inhibition is observed, ensure your inhibition assays are conducted at substrate concentrations below the inhibitory range.
-
-
Complex Inhibition Mechanisms: Inhibition may not always follow a simple competitive or non-competitive model. The inhibitor might bind to multiple sites or interact with the enzyme in a more complex manner.
-
Solution: If a standard sigmoidal curve cannot be fitted to your data, consider using more complex kinetic models to analyze your results. Visual inspection of Lineweaver-Burk or other linearized plots can provide insights into the mechanism of inhibition.[9]
-
-
Compound-Specific Issues: The test compound itself may have properties that interfere with the assay, such as poor solubility at higher concentrations or intrinsic fluorescence that interferes with the detection method.
-
Solution: Check the solubility of your compound in the assay buffer. If using a fluorescence-based assay, run a control without the enzyme to check for any background fluorescence from the compound.
-
Experimental Workflow & Protocols
General Workflow for a Sulfotransferase Inhibition Assay
The following diagram illustrates a typical workflow for conducting a SULT inhibition assay, from initial setup to data analysis.
Caption: A generalized workflow for determining SULT inhibition.
Detailed Protocol: A Non-Radioactive HPLC-Based SULT Inhibition Assay
This protocol is a modified example based on a validated method for human SULT1E1 and can be adapted for other isoforms with appropriate optimization.[7]
1. Reagent Preparation:
- Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.[10]
- PAPS Solution: Prepare a stock solution of PAPS in the assay buffer. The final concentration in the assay should be optimized, often around its Km value.
- Substrate Solution: Prepare a stock solution of a suitable substrate (e.g., 1-hydroxypyrene for SULT1E1) in a minimal amount of organic solvent (e.g., ethanol).[7]
- Enzyme Solution: Dilute the recombinant human SULT enzyme to the desired concentration in the assay buffer. The optimal protein concentration should be determined to ensure the reaction is in the linear range.[10]
- Inhibitor Solutions: Prepare serial dilutions of the test compound in the same solvent used for the substrate.
2. Assay Procedure:
- To each well of a microplate, add the assay buffer, PAPS solution, and the inhibitor solution (or vehicle for controls).
- Pre-incubate the plate at 37°C for 5 minutes.[10]
- Initiate the reaction by adding the substrate solution to all wells.
- Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear phase.[10]
- Terminate the reaction by adding an equal volume of ice-cold acetonitrile.[11]
- Centrifuge the plate to pellet any precipitated protein.
3. HPLC Analysis:
- Transfer the supernatant to HPLC vials.
- Analyze the samples using a suitable HPLC method to separate the substrate from the sulfated product. A C18 reverse-phase column is commonly used.[7]
- Detect the substrate and product using an appropriate detector (e.g., fluorescence or UV-Vis).
4. Data Analysis:
- Calculate the amount of product formed in each well based on a standard curve.
- Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[12]
Troubleshooting Logic Path
When encountering unexpected results, a systematic approach to troubleshooting is essential. The following diagram outlines a logical path to identify and resolve common issues in SULT inhibition assays.
Caption: A decision tree for troubleshooting SULT inhibition assays.
References
-
Duan, W., et al. (2001). Solvent effect on cDNA-expressed human sulfotransferase (SULT) activities in vitro. Drug Metabolism and Disposition, 29(4 Pt 1), 496-501. [Link]
-
Chapman, E., et al. (2010). Recent advances in sulfotransferase enzyme activity assays. Drug Metabolism Reviews, 42(1), 80-92. [Link]
-
van der Zanden, M., et al. (2006). Development and validation of a fluorescence HPLC-based screening assay for inhibition of human estrogen sulfotransferase. Analytical Biochemistry, 357(1), 85-92. [Link]
-
Tibbs, Z. R., et al. (2011). Substrate inhibition in human hydroxysteroid sulfotransferase SULT2A1: studies on the formation of catalytically non-productive enzyme complexes. The Journal of Steroid Biochemistry and Molecular Biology, 124(1-2), 17-23. [Link]
-
Helfer, M., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Pharmacology, 13, 838848. [Link]
-
Cook, I., et al. (2015). Design and Interpretation of Human Sulfotransferase 1A1 Assays. Drug Metabolism and Disposition, 43(9), 1335-1344. [Link]
-
Pi, N., et al. (2009). Recent advances in sulfotransferase enzyme activity assays. Methods in Enzymology, 463, 205-223. [Link]
-
Pharmaron. Sulfotransferase Phenotyping Assay For SULT Inhibition. Pharmaron. [Link]
-
Windshügel, B., et al. (2013). In Silico Prediction of Human Sulfotransferase 1E1 Activity Guided by Pharmacophores from Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 53(7), 1754-1764. [Link]
-
Assay Genie. (n.d.). Human SULT1A1 (Sulfotransferase 1A1) ELISA Kit Technical Manual. Assay Genie. [Link]
-
Helfer, M., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers. [Link]
-
Helfer, M., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Refubium - Freie Universität Berlin. [Link]
-
Gamil, S., et al. (2024). Value of Sulfotransferase Enzyme Assay in Predicting Minoxidil Response in Patients with Androgenetic Alopecia. QJM: An International Journal of Medicine. [Link]
-
Hamers, T., et al. (2011). Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics. Environmental Science & Technology, 45(13), 5793-5799. [Link]
-
Cook, I., et al. (2013). High Accuracy in Silico Sulfotransferase Models. The Journal of Biological Chemistry, 288(48), 34836-34845. [Link]
-
Harris, R. M., & Waring, R. H. (2012). Sulfotransferase inhibition: potential impact of diet and environmental chemicals on steroid metabolism and drug detoxification. Current Drug Metabolism, 13(3), 269-275. [Link]
-
Cook, I., et al. (2015). Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism. Biochemistry, 54(44), 6712-6723. [Link]
-
Liu, Y., et al. (2020). Inhibition of Human Sulfotransferases by Phthalate Monoesters. Frontiers in Pharmacology, 11, 893. [Link]
-
Liu, Y., et al. (2020). Inhibition of Human Sulfotransferases by Phthalate Monoesters. Frontiers. [Link]
-
Coughtrie, M. W. (2016). Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation. Expert Opinion on Drug Metabolism & Toxicology, 12(11), 1307-1321. [Link]
-
Sharma, U., & Uetrecht, J. (2023). Potential Involvement of Sulfotransferase in the Mechanism of Lamotrigine-induced Skin Rash. Chemical Research in Toxicology, 36(11), 1836-1843. [Link]
-
Goren, A., et al. (2021). Sulfotransferase activity in plucked hair follicles predicts response to topical minoxidil in the treatment of female androgenetic alopecia. Dermatologic Therapy, 34(1), e14394. [Link]
Sources
- 1. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Sulfotransferase Assays With PAPS Production in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Human Sulfotransferase Assays With PAPS Production in situ [frontiersin.org]
- 5. High Accuracy in Silico Sulfotransferase Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effect on cDNA-expressed human sulfotransferase (SULT) activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a fluorescence HPLC-based screening assay for inhibition of human estrogen sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate inhibition in human hydroxysteroid sulfotransferase SULT2A1: studies on the formation of catalytically non-productive enzyme complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Human Sulfotransferases by Phthalate Monoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico Prediction of Human Sulfotransferase 1E1 Activity Guided by Pharmacophores from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Human Sulfotransferases by Phthalate Monoesters [frontiersin.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing PAP Concentration for Effective SULT Inhibition
Welcome to the technical support center for sulfotransferase (SULT) assays. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the accumulation of 3'-phosphoadenosine-5'-phosphate (PAP), a potent inhibitor of SULT enzymes. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your experiments are robust and your results are reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the role of PAP in SULT enzyme kinetics.
Q1: What is PAP, and why is it a critical factor in my SULT assay?
A1: 3'-phosphoadenosine-5'-phosphate (PAP) is a reaction product of all sulfotransferase enzymes. SULTs catalyze the transfer of a sulfuryl group (-SO₃) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate (e.g., a drug, hormone, or xenobiotic). This reaction yields the sulfated substrate and PAP.[1][2][3]
The primary concern is that PAP is not merely a benign byproduct; it is a potent product inhibitor of the SULT enzyme. As the enzymatic reaction progresses, PAP accumulates in the reaction mixture. This accumulation can significantly slow down the reaction rate, leading to inaccurate kinetic measurements and a misinterpretation of enzyme activity or inhibitor potency.[3] The release of PAP from the enzyme is often the rate-limiting step of the catalytic cycle, meaning its presence can create a bottleneck that slows down the entire process.[4]
Q2: How exactly does PAP inhibit SULT enzymes?
A2: The kinetic mechanism for most cytosolic SULTs is a steady-state ordered Bi-Bi mechanism. In this model, PAPS binds to the enzyme first, followed by the acceptor substrate.[5] After the sulfuryl group is transferred, the sulfated product is released, and finally, PAP is released. Because PAP is the last product to leave, its slow release can be rate-limiting.[4]
PAP inhibits the enzyme primarily by binding to the same site as the PAPS co-substrate, acting as a competitive inhibitor. Furthermore, PAP can form a dead-end ternary complex with the enzyme and the acceptor substrate (E•PAP•Acceptor).[1][6] This complex is non-productive and effectively sequesters the enzyme, preventing it from participating in the catalytic cycle. This phenomenon is a common cause of the substrate inhibition often observed in SULT assays at high acceptor concentrations.[7][8]
Q3: How potent is PAP inhibition? Are there typical inhibition constants (Kᵢ)?
A3: PAP is a potent inhibitor with Kᵢ (inhibition constant) or Kᴅ (dissociation constant) values typically in the low micromolar range. This means that even small amounts of accumulated PAP can have a significant impact on the reaction velocity. The affinity of PAP for the enzyme is often comparable to that of the co-substrate PAPS.[6]
The exact Kᵢ or Kᴅ value can vary depending on the specific SULT isoform, the substrate used, and experimental conditions like pH and temperature. Below is a table summarizing reported values for several key human SULT isoforms to provide a quantitative perspective on its inhibitory potency.
Q4: At what point in my assay does PAP accumulation become a significant problem?
A4: PAP accumulation becomes problematic when its concentration approaches or exceeds its Kᵢ value for the SULT isoform you are studying. A general rule of thumb in enzyme kinetics is to keep substrate consumption below 10-15% of the initial concentration to ensure the reaction rate remains linear (i.e., initial velocity conditions).
If you observe that your reaction rate decreases over time (i.e., the progress curve is non-linear and flattens out more quickly than expected), it is highly likely that product inhibition by PAP is occurring. This is particularly common in experiments with high enzyme concentrations, long incubation times, or highly active substrates that lead to rapid turnover of PAPS.
Part 2: Troubleshooting Guide: Overcoming PAP-Mediated Inhibition
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: My reaction rate is decreasing over time, resulting in non-linear kinetics.
-
Primary Suspected Cause: Product inhibition by accumulating PAP. As PAP concentration increases, it competes with PAPS for binding to the enzyme, slowing the reaction.
-
Solution A: Limit Product Formation
-
Causality: The simplest way to prevent significant PAP accumulation is to measure the reaction under true initial velocity conditions. By limiting the total conversion of PAPS to PAP, the inhibitor concentration remains negligible.
-
Steps:
-
Reduce Incubation Time: Run a time-course experiment to identify the time frame where product formation is linear.
-
Lower Enzyme Concentration: Perform a series of reactions with varying enzyme concentrations to find a concentration that results in less than 10% of PAPS being consumed within your desired incubation time.
-
Validate: Always confirm that your chosen conditions remain within the linear range of both time and enzyme concentration.
-
-
-
Solution B: Implement a PAPS Regeneration System
-
Causality: A more robust solution is to actively remove PAP from the reaction mixture by converting it back to PAPS. This not only prevents inhibition but also maintains a constant PAPS concentration, improving the stability of the assay.
-
Methodology: The most common regeneration system utilizes a second "coupling" enzyme, such as Aryl Sulfotransferase IV (AST-IV), and a sulfuryl donor like p-nitrophenyl sulfate (PNPS).[5] The AST-IV enzyme uses PNPS to transfer a sulfuryl group to PAP, regenerating PAPS.
-
Advantage: This system can be designed as a continuous spectrophotometric assay. The release of p-nitrophenol (PNP) from PNPS can be monitored at 400-405 nm, providing a real-time readout of your primary SULT's activity.[1][5] A detailed protocol is provided in Part 3.
-
Problem: I'm observing high variability and poor reproducibility in my IC₅₀ values for a test inhibitor.
-
Primary Suspected Cause: Uncontrolled PAP accumulation is interfering with the inhibitor's binding and apparent potency. If PAP levels vary between wells or experiments, the baseline inhibition will be inconsistent, leading to fluctuating IC₅₀ values.
-
Solution: Standardize Assay Conditions and Utilize a Regeneration System
-
Causality: To accurately determine the potency of an external inhibitor, the concentrations of all other effectors in the system (enzyme, substrate, and co-substrate) must be stable. PAP accumulation introduces a variable competitive inhibitor into the system.
-
Steps:
-
Strictly Adhere to Initial Velocity Conditions: As a first step, ensure you are operating under the initial velocity conditions as described in the previous troubleshooting point. This is critical for all wells, including those with low inhibitor concentrations where the reaction rate is highest.
-
Implement a PAPS Regeneration System: For high-throughput screening (HTS) or detailed kinetic characterization of inhibitors, a regeneration system is the gold standard.[5] It maintains constant PAPS and negligible PAP concentrations, removing the confounding variable of product inhibition and providing a stable baseline against which to measure the effect of your test compound.
-
Check PAPS Purity: Commercial PAPS can contain contaminating PAP. This pre-existing PAP can cause immediate inhibition and assay variability. Consider methods to check the purity of your PAPS stock or purify it if necessary.
-
-
Part 3: Protocols and Methodologies
Protocol 1: SULT Activity Assay with a Coupled PAPS Regeneration System
This protocol describes a continuous spectrophotometric assay for a generic SULT enzyme, using a PAPS regeneration system to eliminate PAP inhibition.
Principle: The primary SULT enzyme (SULT of interest) converts PAPS and an acceptor substrate into a sulfated product and PAP. A secondary, coupling enzyme (e.g., AST-IV) immediately uses the generated PAP and an excess of a sulfuryl donor (p-nitrophenyl sulfate, PNPS) to regenerate PAPS. The rate of this second reaction is directly proportional to the rate of the first, and it releases p-nitrophenol (PNP), which can be monitored continuously.
Materials:
-
Recombinant human SULT enzyme (your enzyme of interest)
-
Recombinant Aryl Sulfotransferase IV (AST-IV)
-
Acceptor Substrate (specific to your SULT of interest)
-
PAPS
-
p-Nitrophenyl sulfate (PNPS)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
96-well clear, flat-bottom microplate
-
Spectrophotometric microplate reader capable of reading at 400-405 nm
Procedure:
-
Prepare Reagent Stocks:
-
Prepare concentrated stocks of your acceptor substrate, PAPS, and PNPS in an appropriate solvent (e.g., water, DMSO).
-
-
Determine Optimal AST-IV Concentration:
-
Run a preliminary experiment to ensure the regeneration step is not rate-limiting. Set up reactions with a fixed, high concentration of your primary SULT and substrate, and vary the concentration of AST-IV. Choose a concentration of AST-IV that is on the plateau of the activity curve, indicating it can keep up with the PAP production.
-
-
Assay Setup (per well of a 96-well plate):
-
Prepare a master mix containing the assay buffer, PNPS (e.g., 1 mM), acceptor substrate (at desired concentration, e.g., near its Kₘ), and the optimized concentration of AST-IV.
-
Add the master mix to each well.
-
Add your primary SULT enzyme to the appropriate wells. Include a "no enzyme" control to measure any background PNPS degradation.
-
-
Initiate the Reaction:
-
Start the reaction by adding a small volume of PAPS (e.g., to a final concentration of 20-50 µM).
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Correct the velocities by subtracting the slope of the "no enzyme" control.
-
Use the molar extinction coefficient of PNP (at the specific pH of your assay) to convert the rate from absorbance units/min to moles/min.
-
Part 4: Data & Visualizations
Data Presentation
Table 1: Reported Inhibition/Dissociation Constants for PAP with Human SULT Isoforms
| SULT Isoform | Constant Reported | Value (µM) | Conditions / Notes | Source |
| SULT1A1 | Kᵢ (for PAP in double inhibition) | ~1.3 | pH 6.2, 37°C, with naphthol as substrate. | [5] |
| SULT1A1 | Kᴅ (for PAPS) | 0.08 ± 0.01 | PAP is noted to have similar affinity. | |
| SULT1E1 | Kᵢ (for MOP inhibitor) | 5.54 | Used as an example of Ki determination. | [1][7] |
| SULT1B1 | Kᵢ (for MOP inhibitor) | 2.23 | Used as an example of Ki determination. | [1][7] |
Note: Direct Kᵢ values for PAP are not always reported. The affinity of PAP is often considered equivalent to that of PAPS for binding studies. The values can vary based on experimental conditions.
Mandatory Visualizations
Sources
- 1. Frontiers | Inhibition of Human Sulfotransferases by Phthalate Monoesters [frontiersin.org]
- 2. From Steroid and Drug Metabolism to Glycobiology, Using Sulfotransferase Structures to Understand and Tailor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Sulfotransferases by Phthalate Monoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociation constant - Wikipedia [en.wikipedia.org]
- 8. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
How to overcome solubility issues with Adenosine 3',5'-diphosphate.
Welcome to the technical support guide for Adenosine 3',5'-diphosphate (3',5'-ADP), also known as 3'-Phosphoadenosine 5'-phosphate (PAP). This resource is designed for researchers, scientists, and drug development professionals to address and overcome common challenges related to the solubility and stability of this critical molecule. As a key product in reactions involving sulfotransferases (SULTs), ensuring its proper dissolution is paramount for experimental success.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling of 3',5'-ADP.
Q1: What is the recommended solvent for dissolving Adenosine 3',5'-diphosphate?
The most effective and recommended solvent for 3',5'-ADP is an aqueous buffer. Specifically, for the commonly supplied disodium salt form, Phosphate-Buffered Saline (PBS) at a pH of 7.2 is a well-documented choice.[1][2][3] While some suppliers indicate solubility in water up to 50 mg/mL, a conservative and reliable starting point in PBS (pH 7.2) is approximately 10 mg/mL.[1][2][3][4] Solubility in organic solvents like DMSO or ethanol is generally poor for adenosine phosphates and is not recommended for creating primary stock solutions.[5][6]
Q2: I am struggling to dissolve my 3',5'-ADP powder in an aqueous buffer. What factors could be causing this?
Several factors can impede the dissolution of 3',5'-ADP. The primary culprits are typically pH, temperature, and the specific buffer composition.
-
pH: This is the most critical factor. 3',5'-ADP is an acidic molecule due to its phosphate groups. Attempting to dissolve it in a solution that is too acidic will significantly hinder its solubility. The molecule is most stable and soluble in neutral to slightly alkaline solutions, ideally between pH 6.8 and 7.4.[7][8] If you are using unbuffered water, the addition of the acidic 3',5'-ADP can lower the pH and prevent it from dissolving.
-
Buffer Choice: While PBS is standard, ensure your buffer does not contain high concentrations of divalent cations (like Mg²⁺ or Ca²⁺) unless required for your assay. These ions can form less soluble salts with the diphosphate moiety and can also accelerate hydrolysis, compromising the stability of your solution.[9]
-
Temperature: Dissolution at room temperature is standard. If you are working in a cold room, you will notice a significant decrease in the rate and extent of solubility.
Q3: My 3',5'-ADP has precipitated out of solution after storage. Can it be re-dissolved, and how can I prevent this?
Precipitation upon storage, especially after refrigeration or freezing, is common. This often happens if the initial concentration was too high (near the saturation point) or if the solution underwent freeze-thaw cycles.
To recover the material, you can try gently warming the solution to 30-37°C while vortexing.[7] If it goes back into solution, it can likely still be used, but it's crucial to verify the concentration.
Prevention is key:
-
Avoid Supersaturation: Do not prepare stock solutions at concentrations higher than recommended.
-
Aliquot and Freeze: The best practice for storing aqueous 3',5'-ADP solutions is to prepare single-use aliquots and store them at -20°C or -80°C.[9][10] This minimizes the need for repeated freeze-thaw cycles, which can lead to both precipitation and chemical degradation.[9]
-
Use Buffered Solutions: Storing in a stable buffer (pH 7.0-7.4) is preferable to storing in water, as pH shifts during freezing can occur and affect solubility upon thawing.[9]
Q4: Is it safe to heat or sonicate my solution to force 3',5'-ADP to dissolve?
Gentle warming is an acceptable strategy. Heating the solution to a physiological temperature (e.g., 37°C) can increase the rate of dissolution.[7] However, avoid aggressive heating or boiling , as adenosine phosphates are susceptible to thermal degradation and hydrolysis, especially at temperatures above 50°C.[11]
Sonication can also be used cautiously. Use a bath sonicator for short bursts to avoid localized heating. This can help break up small aggregates of the powder and facilitate interaction with the solvent.
Q5: How stable is 3',5'-ADP in an aqueous solution?
Aqueous solutions of 3',5'-ADP are not recommended for long-term storage at 4°C or room temperature. Many suppliers advise against storing aqueous solutions for more than one day.[1] The phosphate bonds are susceptible to hydrolysis. At temperatures above 25°C, degradation can be rapid.[11] For long-term viability, stock solutions should be aliquoted and stored frozen (-20°C or -80°C) for up to one to six months.[9][10]
Troubleshooting Guides & Protocols
Data Summary: Solubility of Adenosine 3',5'-diphosphate
| Solvent | Form | pH | Concentration | Source(s) |
| PBS | Sodium Salt | 7.2 | ~10 mg/mL | [1][2][3] |
| Water | Disodium Salt | Not Specified | ≥ 25 mg/mL | [10] |
| Water | Sodium Salt | Not Specified | 50 mg/mL | [4] |
| DMSO | N/A | N/A | Poorly Soluble | [5][12] |
Note: The variance in reported water solubility may be due to the specific salt form, purity, and preparation method. Starting with a concentration of 10 mg/mL in a buffered solution is a reliable approach.
Diagram: Factors Influencing 3',5'-ADP Solubility
Caption: Key physicochemical factors that determine the solubility of 3',5'-ADP.
Experimental Protocols
Protocol 1: Standard Method for Preparing a 10 mg/mL Stock Solution
This protocol is for preparing a stock solution from the commonly available disodium salt of 3',5'-ADP (Formula Weight: ~473.2 g/mol ).
-
Pre-Weigh Compound: Accurately weigh the desired amount of 3',5'-ADP disodium salt powder in a suitable conical tube.
-
Add Buffer: Add the appropriate volume of sterile PBS (pH 7.2) or another suitable buffer (e.g., Tris, HEPES at pH 7.0-7.4) to reach the target concentration of 10 mg/mL.
-
Initial Dissolution: Cap the tube securely and vortex at room temperature for 1-2 minutes.
-
Visual Inspection: Check the solution against a light source for any undissolved particulates. A properly dissolved solution should be clear and colorless to very faintly yellow.
-
Sterile Filtration (Optional but Recommended): For use in cell-based assays, filter the solution through a 0.22 µm syringe filter to ensure sterility and remove any micro-particulates.
-
Aliquot and Store: Immediately dispense the stock solution into single-use, sterile microcentrifuge tubes. Store promptly at -20°C or -80°C. Label clearly with the compound name, concentration, and date.
Diagram: Troubleshooting Workflow for 3',5'-ADP Solubility Issues
Caption: Step-by-step decision tree for resolving 3',5'-ADP dissolution problems.
References
-
PubChem. (n.d.). Adenosine 3',5'-diphosphate. National Center for Biotechnology Information. Retrieved from [Link]
- Sigel, H., & Song, B. (1996). Stabilities and isomeric equilibria in aqueous solution of monomeric metal ion complexes of adenosine 5'-diphosphate (ADP3-) in comparison with those of adenosine 5'-monophosphate (AMP2-). Journal of the American Chemical Society, 118(33), 7855–7864.
-
Costisella, B., et al. (2023). Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings. Life (Basel), 13(2), 536. [Link]
-
Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]
-
Dieni, C. A. (2015). Answer to "What is the stability of Adenosine diphosphate (ADP) in water solution?". ResearchGate. [Link]
- Senthil, S., et al. (2012). GROWTH, SOLUBILITY AND METASTABLE ZONE WIDTH OF GLYCINE DOPED AMMONIUM DIHYDROGEN PHOSPHATE CRYSTAL. International Journal of Thin Film Science and Technology, 1(1), 59-63.
-
Jena Bioscience. (2025). Adenosine-3',5'-bisdiphosphate. [Link]
- Butcher, R. W., & Sutherland, E. W. (1962). Adenosine 3',5'-Phosphate in Biological Materials. The Journal of Biological Chemistry, 237(4), 1244-1250.
-
Wikipedia. (n.d.). Ammonium dihydrogen phosphate. Retrieved from [Link]
-
LabXchange. (2024). How to Work With Precipitation Reactions. [Link]
-
Chemistry LibreTexts. (2020). 1.8: Experiment 7 - Precipitation. [Link]
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- 2. caymanchem.com [caymanchem.com]
- 3. Adenosine 3',5'-diphosphate (sodium salt) | CAS 75431-54-8 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Adenosine 5 -diphosphate bacterial No, = 95 HPLC 20398-34-9 [sigmaaldrich.com]
- 5. Thermo Scientific Chemicals Adenosine-5'-triphosphate disodium salt hydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
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- 10. medchemexpress.com [medchemexpress.com]
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- 12. ADP | 58-64-0 [chemicalbook.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Prostatic Acid Phosphatase (PAP) Detection Assays
Welcome to the technical support center for Prostatic Acid Phosphatase (PAP) detection assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the signal-to-noise ratio in your experiments. Here, we move beyond generic protocols to explain the underlying principles, ensuring you can make informed decisions to achieve robust and reproducible results.
Understanding the Core Principles of PAP Assays
Prostatic Acid Phosphatase (PAP), also known as ACPP, is a homodimeric glycoprotein primarily produced by the prostate gland.[1] It functions as a phosphomonoesterase with optimal activity in an acidic environment (pH 5.2-6.0).[2][3] In clinical and research settings, PAP levels are measured using various methods, most commonly immunoassays like ELISA and enzymatic activity assays. A high signal-to-noise ratio is paramount for the sensitivity and specificity of these assays. This is achieved by maximizing the specific signal generated by PAP while minimizing background noise from non-specific sources.
Below is a conceptual workflow for a typical PAP sandwich ELISA, a common immunoassay format where signal-to-noise issues can arise.
Caption: A simplified workflow of a PAP Sandwich ELISA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during PAP detection assays in a question-and-answer format.
High Background Signal
A high background signal can mask the true signal from your target analyte, leading to reduced assay sensitivity and false positives.
Q1: My negative controls and blank wells show high absorbance values. What are the likely causes and how can I fix this?
High background is often a result of non-specific binding of antibodies or detection reagents to the plate surface. Here’s a systematic approach to troubleshooting:
-
Inadequate Blocking: The blocking buffer is crucial for preventing the non-specific adsorption of proteins to the microplate wells.
-
Causality: Unoccupied spaces on the plastic surface can bind the primary or secondary antibodies, leading to a false signal.
-
Solution: Ensure your blocking buffer is fresh and completely covers the well surface. Increase the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 1-5% BSA or non-fat dry milk). For phospho-protein detection, avoid milk-based blockers as they contain phosphoproteins which can increase background.[4]
-
-
Sub-optimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Causality: At high concentrations, antibodies are more likely to bind to sites with low affinity, contributing to background noise.
-
Solution: Perform a titration experiment (checkerboard titration) to determine the optimal concentrations of both capture and detection antibodies that provide the best signal-to-noise ratio.[5]
-
-
Insufficient Washing: Inadequate washing is a very common cause of high background.
-
Causality: Unbound antibodies and other reagents will remain in the wells and contribute to the signal if not effectively removed.
-
Solution: Increase the number of wash cycles (from 3 to 5) and the volume of wash buffer. Ensure complete aspiration of the buffer after each wash. Adding a 30-second soak step between washes can also improve efficiency.[6] Using an automated plate washer can provide more consistent results than manual washing.[6]
-
-
Cross-Reactivity or Contamination of Reagents:
-
Causality: The secondary antibody may be cross-reacting with other proteins in the sample or the blocking buffer. Reagents can also become contaminated with peroxidases or other enzymes.
-
Solution: Run a control where the primary antibody is omitted. If you still see a high signal, the issue is with the secondary antibody or subsequent reagents. Ensure all buffers are freshly prepared with high-purity water.
-
-
Substrate Issues:
-
Causality: The substrate solution may be degrading or contaminated, leading to spontaneous color development. TMB substrate, for example, is light-sensitive.
-
Solution: Store substrate protected from light and ensure it is colorless before use. Use fresh substrate for each experiment.[7]
-
Weak or No Signal
A weak or absent signal can be equally frustrating, potentially leading to false-negative results.
Q2: My positive controls and samples are showing very low or no signal. What should I investigate?
Low signal issues often stem from problems with reagent activity, incorrect assay setup, or the stability of PAP itself.
-
PAP Enzyme Inactivity/Degradation: PAP is notoriously unstable under certain conditions.
-
Causality: PAP activity rapidly decreases at temperatures above 37°C and at a pH greater than 7.0.[3] In serum, more than 50% of its activity can be lost within an hour at room temperature.[3] Proteases in the sample, such as plasmin, can also inactivate PAP.[8]
-
Solution:
-
Sample Handling: Process samples as quickly as possible and store them on ice. For long-term storage, acidify the serum to a pH below 6.5 or add a citrate buffer.[3][9] Storing samples at -20°C or below is recommended.[6]
-
Protease Inhibitors: Consider adding serine protease inhibitors to your samples upon collection to protect PAP from degradation.[8]
-
-
-
Incorrect Reagent Preparation or Storage:
-
Causality: Improperly stored antibodies or expired reagents will have reduced activity. Incorrect dilutions can also lead to a weak signal.
-
Solution: Double-check all reagent expiration dates and storage conditions.[7] Ensure all reagents are brought to room temperature before use, unless the protocol specifies otherwise.[6] Recalculate all dilutions and ensure proper pipetting technique.
-
-
Suboptimal Assay Conditions for PAP Activity:
-
Causality: PAP has an optimal acidic pH range (5.2-6.0).[2][3] If the substrate buffer pH is not within this range, the enzymatic activity will be significantly lower.
-
Solution: For enzymatic activity assays, verify the pH of your reaction buffer. A pH of 5.2 is often recommended for optimal kinetic parameters.[2][10]
-
-
Insufficient Incubation Times:
-
Causality: Shorter incubation times may not be sufficient for the binding reactions to reach equilibrium.
-
Solution: Increase the incubation times for the sample and antibodies. For example, try incubating the primary antibody overnight at 4°C.
-
-
Presence of Inhibitors:
-
Causality: Your sample may contain endogenous or exogenous inhibitors of PAP. L(+)-tartrate is a well-known specific inhibitor of PAP.[7] High concentrations of phosphate in the sample buffer can also inhibit the enzyme through product inhibition.
-
Solution: Be aware of potential inhibitors in your sample matrix. If using a commercial kit, ensure your sample diluent is compatible. Avoid phosphate-based buffers in the final enzymatic reaction step.
-
High Variability
Inconsistent results between replicates or assays can undermine the reliability of your data.
Q3: I'm seeing high coefficients of variation (%CV) between my replicate wells. How can I improve my assay's precision?
High variability often points to technical inconsistencies in the assay procedure.
-
Inaccurate Pipetting:
-
Causality: Small volume errors, especially with concentrated reagents or during serial dilutions for the standard curve, can lead to large variations in the final signal.
-
Solution: Calibrate your pipettes regularly. Use fresh tips for each sample and standard. When pipetting, ensure the tip is below the surface of the liquid without touching the bottom of the well.[6]
-
-
"Edge Effects":
-
Causality: Wells on the perimeter of the plate can experience more evaporation and temperature fluctuations than the inner wells, leading to inconsistent results.[11]
-
Solution: Ensure the plate and all reagents are at a uniform room temperature before starting. Use a plate sealer during incubations to minimize evaporation. Avoid placing critical samples or standards in the outermost wells.
-
-
Inconsistent Washing:
-
Causality: Manual washing can introduce variability if not performed consistently across the plate. Residual wash buffer can dilute the next reagent added.
-
Solution: Use an automated plate washer for better consistency.[6] If washing manually, ensure you are applying the same technique to all wells. After the final wash, tap the inverted plate firmly on a clean paper towel to remove any remaining liquid.[6]
-
-
Improper Mixing:
-
Causality: If reagents are not mixed properly upon addition to the wells, the reaction will not occur uniformly.
-
Solution: After adding reagents, gently tap the plate to ensure thorough mixing, but avoid splashing and cross-contamination.
-
Key Experimental Protocols & Data Presentation
To systematically troubleshoot, it is essential to optimize key assay parameters. Below are a protocol for antibody titration and a table summarizing critical factors for PAP stability.
Protocol: Checkerboard Titration for Antibody Optimization
This experiment helps determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.
-
Prepare the Plate: Coat the wells of a 96-well ELISA plate with different concentrations of the capture antibody (e.g., ranging from 0.5 to 5 µg/mL in coating buffer). Include uncoated wells as a control.
-
Block: After washing, block the entire plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add Analyte: Wash the plate and add a high, known concentration of your PAP standard to half of the wells for each capture antibody concentration. Add a blank (sample diluent only) to the other half.
-
Add Detection Antibody: Wash the plate and add various dilutions of the detection antibody (e.g., 1:1,000 to 1:20,000) to the wells.
-
Develop and Read: Proceed with the addition of the enzyme-conjugated secondary antibody, substrate, and stop solution as per your standard protocol. Read the absorbance.
-
Analyze: For each combination of capture and detection antibody concentrations, calculate the signal-to-noise ratio (Signal of High PAP Standard / Signal of Blank). Choose the combination that provides the highest ratio.
Table: Critical Factors for PAP Stability and Activity
| Parameter | Optimal Condition/Recommendation | Rationale and Causality |
| pH (Sample Storage) | < 6.5 (acidified with acetic acid or citrate)[3][9] | PAP is unstable at pH > 7.0; acidification preserves enzymatic activity.[3] |
| pH (Enzymatic Assay) | 5.2 - 6.0[2][3] | This is the optimal pH range for PAP catalytic activity. A pH of 5.2 is recommended for favorable kinetic parameters.[2][10] |
| Temperature (Sample) | Process on ice; Store at ≤ -20°C[6] | PAP is heat-labile and loses activity rapidly at room temperature and above 37°C.[3] |
| Sample Type | Serum or EDTA plasma. Avoid hemolysis.[3] | EDTA can help stabilize the enzyme. Hemolysis releases red blood cell acid phosphatases, which can interfere with the assay.[3] |
| Additives | Serine protease inhibitors; Citrate[8][9] | Protects PAP from proteolytic degradation by enzymes like plasmin in serum.[8] |
| Inhibitors to Avoid | L(+)-Tartrate; High phosphate concentrations[7] | L(+)-Tartrate is a potent and specific inhibitor of PAP. High phosphate can cause product inhibition.[7] |
Logical Troubleshooting Workflow
When faced with a poor signal-to-noise ratio, a logical, step-by-step approach is most effective. The following diagram illustrates a decision-making process for troubleshooting.
Caption: A decision tree for troubleshooting signal-to-noise issues.
By methodically addressing each potential variable, from sample integrity to assay mechanics, you can effectively diagnose and resolve issues, leading to more reliable and accurate data in your PAP detection assays.
References
- van der Slik, W., & van der Veen, S. (1987). The effect of pH and temperature on the stability and enzymatic activity of prostatic acid phosphatase. Studies on the optimization of a continuous monitored determination of acid phosphatase, II. Journal of Clinical Chemistry and Clinical Biochemistry, 25(7), 441-446.
- van der Slik, W., & van der Veen, S. (1987). The Effect of pH and Temperature on the Stability and Enzymatic Activity of Prostatic Acid Phosphatase. Journal of Clinical Chemistry and Clinical Biochemistry.
- Lin, M. F., Meng, T. C., Rao, P. S., Chang, C., Yeh, S., & Tu, S. M. (2011). Human Prostatic Acid Phosphatase: Structure, Function and Regulation. International journal of molecular sciences, 12(8), 4474–4491.
- Jeszka-Skowron, M., Zgoła-Grześkowiak, A., & Grześkowiak, T. (2021). Kinetic Studies of Newly Patented Aminoalkanol Derivatives with Potential Anticancer Activity as Competitive Inhibitors of Prostate Acid Phosphatase. Molecules (Basel, Switzerland), 26(21), 6435.
- Labpedia.net. (n.d.).
- Doe, R. P., Mellinger, G. T., & Seal, U. S. (1965). Stabilization and Preservation of Serum Prostatic Acid Phosphatase Activity. Clinical Chemistry, 11(10), 943-950.
- Doe, R. P., Mellinger, G. T., & Seal, U. S. (1965).
- Grokipedia. (n.d.).
- Waheed, A., Ordman, A. B., & Sly, W. S. (1998). Protection of Prostatic Acid Phosphatase Activity in Human Serum Samples by Plasmin Inhibitors. Clinical Chemistry, 44(8), 1743-1746.
- Jardillier, J. C., Desoize, B., & Delvincourt, C. (1985). [Cancer of the prostate: prostatic acid phosphatases. Biochemical properties and assay]. Bulletin du Cancer, 72(6), 519-526.
- Choe, B. K., Pontes, J. E., McDonald, I., & Rose, N. R. (1981). The stability of prostatic acid phosphatase, as measured by a capture immunoenzyme assay. Archives of Andrology, 7(3), 209-219.
- Street, S. E., Walsh, P., Sereda, S., & Zylka, M. J. (2011).
- Wikipedia. (n.d.).
- Saini, M. S., & Van Etten, R. L. (1981). A clinical assay for prostatic acid phosphatase using choline phosphate as a substrate: comparison with thymolphthalein phosphate.
- Doe, R. P., Mellinger, G. T., & Seal, U. S. (1965). Stabilization and preservation of serum prostatic acid phosphatase activity. Clinical Chemistry, 11(10), 943-950.
- LaCount, M. W., Handy, G., Lebioda, L., & Van Etten, R. L. (2000). Structural origins of L(+)-tartrate inhibition of human prostatic acid phosphatase. The Journal of Biological Chemistry, 275(20), 15002-15008.
- Lin, M. F., Meng, T. C., Rao, P. S., Chang, C., Yeh, S., & Tu, S. M. (2011). Human Prostatic Acid Phosphatase: Structure, Function and Regulation.
- Peng, W., et al. (2015). Transmembrane prostatic acid phosphatase: a therapeutic target in advanced prostate cancer. Oncotarget, 6(28), 25489–25499.
- Waheed, A., Ordman, A. B., & Sly, W. S. (1998). Protection of prostatic acid phosphatase activity in human serum samples by plasmin inhibitors. Clinical Chemistry.
- Ferda, T. D., & Weatherby, T. M. (2011). Interference Potential of Personal Lubricants and Vaginal Medications on ThinPrep威 Pap Tests. Journal of the American Board of Family Medicine, 24(2), 181-186.
- American Chemical Society. (1995). Substituent Effects on the Mechanism-Based Inactivation of Prostatic Acid Phosphatase. Journal of the American Chemical Society, 117(45), 11049-11054.
- Lin, M. F., DaVolio, J., & Garcia-Arenas, R. (1992). Endogenous protein substrates for prostatic acid phosphatase in human prostate. The Journal of Biological Chemistry, 267(7), 4481-4488.
- Creative Enzymes. (n.d.).
- Yam, L. T. (1974). "Prostatic acid phosphatase?". A comparison of acid phosphatase activities in epithelial cells, granulocytes, monocytes, lymphocytes, and platelets purified by velocity sedimentation in isokinetic gradients of Ficoll in tissue culture medium.
- ResearchGate. (2024).
- Semantic Scholar. (n.d.).
- Semantic Scholar. (n.d.). Human prostatic acid phosphatase: purification, characterization, and optimization of conditions for radioimmunoassay.
- Ramezankhani, F., et al. (2012). Detection of human Papillomavirus 18 in cervical cancer samples using PCR-ELISA (DIAPOPS). Iranian journal of microbiology, 4(4), 187–192.
- Nasser, S. M., et al. (2012). The unsatisfactory ThinPrep® Pap Test™: analysis of technical aspects, most common causes, and recommendations for improvement.
- ACS Measurement Science Au. (n.d.).
- CancerCare Manitoba. (n.d.). THE PAP TEST PROCEDURE: LIQUID BASED CYTOLOGY (LBC).
- R&D Systems. (n.d.). Western Blot Troubleshooting Guide.
- Jain, M., et al. (2015). Etiologic factors related to unsatisfactory ThinPrep® cervical cytology: Evaluation and potential solutions to improve. Journal of cytology, 32(3), 169–175.
- ABclonal. (n.d.). Western Blot Handbook & Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.). Western Blot Troubleshooting.
- Bio-Rad Antibodies. (n.d.).
- Ismail, A. A. (2009). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 94(1), 8-11.
- Abcam. (n.d.). Indirect and Direct ELISA.
- Lin, M. F., et al. (2011).
- MDPI. (2023). Indirect ELISA Using Multi-Antigenic Dominants of VP1, VP2, and VP3 Recombinant Protein to Detect Antibodies Against Senecavirus A in Pigs.
- Melbourne Pathology. (n.d.).
- Proceedings of the National Academy of Sciences. (2023). Nonspecificity fingerprints for clinical-stage antibodies in solution.
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Validation & Comparative
A Senior Scientist's Guide to Validating HPLC Methods for Adenosine 3',5'-diphosphate (PAP) Quantification
This guide provides a comprehensive framework for the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Adenosine 3',5'-diphosphate (PAP). As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A rigorously validated method ensures that the results are reliable, reproducible, and fit for purpose.
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind each step, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] We will explore not only how to validate a method but why each parameter is critical for ensuring data quality. Furthermore, we will objectively compare the well-established HPLC-UV method with a primary alternative, Liquid Chromatography-Mass Spectrometry (LC-MS), to provide context for method selection.
The Analytical Challenge: Why Robust Quantification of PAP Matters
Adenosine 3',5'-diphosphate is a key metabolite in sulfur metabolism, acting as an intermediate in the PAPS (3'-phosphoadenosine-5'-phosphosulfate) pathway. Its accurate quantification is crucial for studying enzyme kinetics, diagnosing metabolic disorders, and understanding cellular signaling. Given its structural similarity to other adenosine phosphates (e.g., ADP, ATP), a highly specific and accurate analytical method is not just preferable, but essential.
The Gold Standard: Establishing Trustworthiness with ICH Q2(R2)
Method validation demonstrates scientifically that an analytical procedure is suitable for its intended purpose.[3][4] The ICH Q2(R2) guidelines provide a harmonized framework for this process, which we will use as our foundation.[5][6] A validated method is a self-validating system; its performance characteristics have been thoroughly documented and proven to meet pre-defined acceptance criteria.[7][8]
The core validation parameters we will examine are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: The capacity to elicit results directly proportional to the analyte concentration over a defined interval.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest amounts of analyte that can be reliably detected and quantified.
A Case Study: Validation of an HPLC-UV Method for Adenosine Phosphates
While this guide focuses on PAP, we will draw experimental data from a published study on the validation of an HPLC-UV method for the simultaneous quantification of the closely related compounds ATP, ADP, and AMP.[9][10] The analytical principles and validation workflow are directly applicable to PAP.
Experimental Protocol: HPLC-UV System Configuration
This protocol outlines a typical setup for the analysis of adenosine phosphates.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A Poroshell 120 EC-C18 column (3.0 mm x 150 mm, 2.7 µm) is a suitable choice for separating these polar compounds.[9]
-
Mobile Phase: An isocratic mobile phase consisting of 50 mM potassium dihydrogen phosphate adjusted to a pH of 6.80. This simple mobile phase avoids the use of organic solvents, making it a "green" and cost-effective option.[10]
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 20°C.
-
Detection Wavelength: 254 nm, which is near the maximum absorbance for adenosine derivatives.[9]
-
Injection Volume: 10 µL.
Diagram: General HPLC-UV Analytical Workflow
Caption: Workflow from sample preparation to final quantification.
Deep Dive into Validation Parameters
Specificity
Why it's critical: Specificity ensures that the chromatographic peak used for quantification corresponds only to PAP and not to interferences from the sample matrix, impurities, or related molecules like ADP or ATP. A lack of specificity can lead to erroneously high results.[7]
Experimental Protocol:
-
Analyze a blank sample matrix (e.g., cell lysate without the analyte) to check for interfering peaks at the retention time of PAP.
-
Analyze the PAP standard to determine its characteristic retention time.
-
Spike the blank matrix with the PAP standard and verify that the peak response is solely from PAP and that its retention time is unchanged.
-
If available, inject structurally similar compounds to demonstrate separation (e.g., resolution > 1.5).
Linearity and Range
Why it's critical: Linearity confirms a proportional relationship between the detector signal (peak area) and the concentration of PAP. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[4][8]
Experimental Protocol:
-
Prepare a series of at least five calibration standards by diluting a stock solution of PAP to cover the expected concentration range in samples.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis. The acceptance criterion is typically a coefficient of determination (R²) ≥ 0.99.
Accuracy
Why it's critical: Accuracy measures how close the experimental value is to the true value, ensuring there is no systematic bias in the method. It is often expressed as percent recovery.[7]
Experimental Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, high) within the defined range.
-
Spike a known amount of PAP into a blank sample matrix to create these QC samples.
-
Analyze these samples (n=3 for each level) against a freshly prepared calibration curve.
-
Calculate the percent recovery: (Measured Concentration / Spiked Concentration) * 100. The acceptance criterion is often within 85-115% for complex biological matrices.
Precision
Why it's critical: Precision evaluates the random error of the method. It is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.[11]
Experimental Protocol:
-
Repeatability: Analyze the low, medium, and high QC samples six times (n=6) on the same day.
-
Intermediate Precision: Repeat the analysis on two additional, separate days.
-
Calculate the mean, standard deviation, and the relative standard deviation (%RSD) for each level. The acceptance criterion is typically a %RSD ≤ 15%.
Limits of Detection (LOD) and Quantitation (LOQ)
Why it's critical: The LOD is the lowest concentration of PAP that can be detected but not necessarily quantified with accuracy. The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[11]
Experimental Protocol:
-
These are often determined based on the signal-to-noise (S/N) ratio.
-
Analyze progressively more dilute solutions of PAP.
-
LOD: The concentration that yields a S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1. The LOQ must also be validated for accuracy and precision.
Diagram: The Interrelationship of Core Validation Parameters
Caption: Logical flow showing how foundational parameters support performance.
Summary of Validation Data (Adenosine Phosphates Case Study)
The following table summarizes the performance characteristics from the validated HPLC-UV method for ATP, ADP, and AMP, which serves as a proxy for a PAP validation.[9][10]
| Validation Parameter | ATP | ADP | AMP | Acceptance Criteria |
| Linearity Range (µM) | 0.2 - 10 | 0.2 - 10 | 0.2 - 10 | --- |
| Correlation (R²) | > 0.999 | > 0.999 | > 0.999 | ≥ 0.99 |
| LOD (µM) | 0.05 | 0.05 | 0.05 | S/N ≈ 3 |
| LOQ (µM) | 0.20 | 0.20 | 0.20 | S/N ≈ 10 |
| Accuracy (% Recovery) | 98.7 - 104.5% | 97.8 - 106.2% | 101.5 - 110.5% | 85 - 115% |
| Precision (%RSD) | < 10% | < 10% | < 10% | ≤ 15% |
Comparison with Alternatives: HPLC-UV vs. LC-MS/MS
While HPLC with UV detection is a robust and widely accessible workhorse, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers significant advantages, particularly in sensitivity and specificity.[12][13]
| Feature | HPLC-UV | LC-MS/MS | Rationale & Causality |
| Detection Basis | Light Absorbance | Molecular Mass-to-Charge Ratio (m/z) | UV detection is non-specific; co-eluting compounds with similar absorbance spectra will interfere. MS detects based on a fundamental molecular property, offering much higher confidence in identification.[12] |
| Sensitivity | Parts per Million (ppm) / High µM | Parts per Billion (ppb) or Trillion (ppt) / Low nM to pM | MS detectors are inherently more sensitive, making LC-MS/MS the method of choice for trace-level quantification, such as measuring metabolites in limited biological samples.[14] |
| Selectivity | Moderate | Excellent | LC-MS/MS can distinguish between compounds that are chromatographically inseparable (co-eluting) as long as they have different molecular weights, a technique invaluable for complex matrices.[14] |
| Sample Prep | Standard Filtration (0.45 µm) | Requires ultra-clean prep (0.22 µm), volatile mobile phase buffers (e.g., ammonium acetate instead of potassium phosphate), and can be sensitive to ion suppression.[15] | The ion source of a mass spectrometer is highly sensitive to contamination from non-volatile salts and particulates, necessitating more rigorous and costly sample preparation. |
| Cost & Complexity | Lower capital investment, simpler operation, lower maintenance. | Higher capital investment, requires specialized operators, more expensive solvents and maintenance.[12] | The complexity and high-vacuum components of a mass spectrometer drive up the initial and ongoing costs of operation. |
When to Choose HPLC-UV:
-
For routine quality control (QC) of relatively high-concentration samples.
-
When analyzing samples in a simple, well-characterized matrix.
-
When budget and operator expertise are primary constraints.
When to Choose LC-MS/MS:
-
For quantifying trace levels of PAP in complex biological matrices (e.g., plasma, tissue extracts).
-
When absolute certainty of analyte identity is required.
-
For discovery-based research, metabolomics, or when dealing with unknown impurities.
Conclusion
The validation of an HPLC method for Adenosine 3',5'-diphosphate is a systematic process that builds a foundation of trust in the analytical data. By adhering to the principles outlined in the ICH Q2(R2) guidelines, a laboratory can produce a method that is demonstrably specific, accurate, precise, and sensitive enough for its intended application. While HPLC-UV remains a reliable and accessible technique, an understanding of more powerful alternatives like LC-MS/MS is crucial for selecting the optimal analytical tool to meet the specific challenges of your research or drug development program.
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A Comparative Guide to the Inhibitory Effects of PAP and PCP on Sulfotransferases (SULTs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two key inhibitors of cytosolic sulfotransferases (SULTs): 3'-phosphoadenosine 5'-phosphate (PAP) and p-chlorophenol (PCP). Understanding the distinct inhibitory mechanisms and potencies of these molecules is critical for designing accurate in vitro assays and predicting potential drug-drug interactions.
Introduction to Sulfotransferases and Their Inhibition
Cytosolic sulfotransferases are a superfamily of Phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a vast array of substrates.[1][2][3] This process, known as sulfonation, is crucial for the detoxification of xenobiotics, as well as the regulation of endogenous molecules like steroids, neurotransmitters, and hormones.[4][5]
Inhibition of SULT activity can have significant physiological consequences, altering the clearance and bioavailability of drugs and disrupting homeostatic processes.[6] Two compounds frequently encountered in SULT research are PAP, the natural by-product of the sulfonation reaction, and PCP, a representative of the chlorinated phenols found in the environment.[5][7] While both inhibit SULTs, they do so through different mechanisms and with varying degrees of potency and selectivity.
The SULT Catalytic Cycle: A Tale of Two Inhibitors
The inhibitory actions of PAP and PCP are best understood in the context of the SULT catalytic cycle. The process follows an ordered sequential mechanism where PAPS binds to the enzyme first, followed by the substrate (acceptor). After the sulfonate group is transferred, the sulfated product is released, followed by the release of PAP. The release of PAP is often the rate-limiting step of the entire cycle.[8][9][10]
-
PAP (3'-Phosphoadenosine 5'-Phosphate): The Product Inhibitor As a product of the reaction, PAP is a natural inhibitor of SULTs.[11][12] Its accumulation can significantly slow down the catalytic rate. This is a classic example of product inhibition . PAP binds to the same site as PAPS and its release is rate-limiting.[8][9] High concentrations of PAP can trap the enzyme in an inactive state, preventing the binding of a new PAPS molecule and thereby halting catalysis.[8][11] This inherent inhibition is a critical consideration in the design of in vitro SULT assays, as PAP accumulation can lead to non-linear reaction rates.[3]
-
PCP (p-Chlorophenol): A Substrate and Inhibitor Chlorinated phenols like pentachlorophenol (PCP) and its derivatives are known environmental contaminants and have been shown to be both substrates and inhibitors of SULTs.[5][7] PCP can act as a competitive inhibitor by binding to the substrate-binding site, preventing the intended substrate from accessing the enzyme's active site. Furthermore, many phenolic compounds, including PCP, can participate in forming a "dead-end" ternary complex, where the inhibitor binds to the enzyme-PAP complex (E•PAP).[8][13] This complex is slow to dissociate, effectively sequestering the enzyme and reducing its turnover rate.[8]
The following diagram illustrates the ordered SULT catalytic mechanism and highlights the stages where PAP and PCP exert their inhibitory effects.
Caption: A streamlined workflow for determining the IC50 of an inhibitor against a SULT enzyme.
Conclusion and Implications for Drug Development
The comparison between PAP and PCP reveals two distinct facets of SULT inhibition that are paramount for drug development professionals.
-
PAP represents an intrinsic, unavoidable aspect of SULT kinetics. Its role as a product inhibitor underscores the importance of carefully designed enzyme assays that operate under initial velocity conditions to prevent the confounding effects of PAP accumulation.
-
PCP , and other xenobiotics, represent extrinsic threats to normal metabolic pathways. Understanding their potential to competitively inhibit SULTs is vital for predicting drug-drug interactions. Early-stage screening of drug candidates for SULT inhibition is a critical step to de-risk development and avoid potential clinical issues related to altered metabolism of co-administered drugs. [6][14] By appreciating the mechanisms of both endogenous and xenobiotic inhibitors, researchers can generate more reliable in vitro data, build more predictive metabolic models, and ultimately develop safer and more effective therapeutics.
References
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Leyh, T. S., Cook, I., & Falany, C. N. (2013). Structure, dynamics and selectivity in the sulfotransferase family. Archives of Biochemistry and Biophysics. Available at: [Link]
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Cook, I., Wang, T., Falany, C. N., & Leyh, T. S. (2014). Paradigms of Sulfotransferase Catalysis: THE MECHANISM OF SULT2A1. Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). SULT structures and inhibition. ResearchGate. Available at: [Link]
-
Harjes, S., et al. (2007). Structural Mechanism for Substrate Inhibition of the Adenosine 5'-phosphosulfate Kinase Domain of Human 3'-phosphoadenosine 5'-phosphosulfate Synthetase 1 and Its Ramifications for Enzyme Regulation. Journal of Biological Chemistry. Available at: [Link]
-
Cook, I., & Leyh, T. S. (2013). Design and Interpretation of Human Sulfotransferase 1A1 Assays. Drug Metabolism and Disposition. Available at: [Link]
-
Refubium - Freie Universität Berlin. (n.d.). Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research. Refubium. Available at: [Link]
- Google Patents. (n.d.). One-pot enzymatic sulfation process using 3'-phosphoadenosine-5'-phosphosulfate and recycled phosphorylated adenosine intermediates. Google Patents.
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PubMed. (2014). Paradigms of sulfotransferase catalysis: the mechanism of SULT2A1. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Sulfotransferases in mediating the chlorophenol metabolism: Metabolites identification and metabolic characterization. ResearchGate. Available at: [Link]
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Bentham Science. (n.d.). Sulfotransferase Inhibition: Potential Impact of Diet and Environmental Chemicals on Steroid Metabolism and Drug Detoxification. Bentham Science. Available at: [Link]
-
N.A. (n.d.). 3'-Phosphoadenosine-5'-phosphosulfate: photoaffinity ligand for sulfotransferase enzymes. N.A. Available at: [Link]
-
PubMed. (2004). In vitro inhibition of human hepatic and cDNA-expressed sulfotransferase activity with 3-hydroxybenzo[a]pyrene by polychlorobiphenylols. PubMed. Available at: [Link]
-
N.A. (n.d.). Reaction product affinity regulates activation of human sulfotransferase 1A1 PAP sulfation. N.A. Available at: [Link]
-
National Institutes of Health. (n.d.). 3'-5' Phosphoadenosine phosphate is an inhibitor of PARP-1 and a potential mediator of the lithium-dependent inhibition of PARP-1 in vivo. National Institutes of Health. Available at: [Link]
-
Pharmaron. (n.d.). Sulfotransferase Phenotyping Assay For SULT Inhibition. Pharmaron. Available at: [Link]
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National Institutes of Health. (2021). Insights into the substrate binding mechanism of SULT1A1 through molecular dynamics with excited normal modes simulations. National Institutes of Health. Available at: [Link]
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PubMed. (2009). para-Nitrophenyl sulfate activation of human sulfotransferase 1A1 is consistent with intercepting the E[middle dot]PAP complex and reformation of E[middle dot]PAPS. PubMed. Available at: [Link]
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ResearchGate. (2025). Pentachlorophenol and Other Chlorinated Phenols Are Substrates for Human Hydroxysteroid Sulfotransferase hSULT2A1. ResearchGate. Available at: [Link]
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PubMed Central. (n.d.). From Steroid and Drug Metabolism to Glycobiology, Using Sulfotransferase Structures to Understand and Tailor Function. PubMed Central. Available at: [Link]
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PubMed Central. (n.d.). para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS. PubMed Central. Available at: [Link]
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National Institutes of Health. (n.d.). Recent advances in sulfotransferase enzyme activity assays. National Institutes of Health. Available at: [Link]
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National Institutes of Health. (2023). Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity. National Institutes of Health. Available at: [Link]
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PubMed. (2008). Sulfotransferase inhibition: potential impact of diet and environmental chemicals on steroid metabolism and drug detoxification. PubMed. Available at: [Link]
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National Institutes of Health. (n.d.). The Gate that Governs Sulfotransferase Selectivity. National Institutes of Health. Available at: [Link]
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National Institutes of Health. (n.d.). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. National Institutes of Health. Available at: [Link]
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A Researcher's Guide to 3'-Phosphoadenosine 5'-Phosphate (PAP): The Endogenous Gold Standard for Sulfotransferase Inhibition
Introduction: The Critical Role of Sulfation and Its Inhibition
Sulfation, a fundamental Phase II metabolic reaction, is pivotal in the detoxification and regulation of a vast array of molecules, including hormones, neurotransmitters, drugs, and xenobiotics.[1][2][3] This process is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate.[1][4][5] This conjugation typically increases the water solubility of compounds, facilitating their excretion and modulating their biological activity.[2][6]
Given their central role in pharmacology and physiology, understanding the inhibition of SULTs is a critical pursuit for researchers in drug development and toxicology.[1][7] SULT inhibitors are invaluable tools for characterizing enzyme kinetics, elucidating metabolic pathways, and assessing the potential for drug-drug interactions. Among the available inhibitors, 3'-Phosphoadenosine 5'-phosphate (PAP)—the natural by-product of the sulfation reaction itself—stands out for its unique advantages in the laboratory.
This guide provides an in-depth comparison of PAP with other SULT inhibitors, presenting the experimental and mechanistic evidence that establishes PAP as a superior tool for fundamental research.
The SULT Catalytic Cycle: Natural Product Feedback Inhibition
The sulfotransferase reaction follows an ordered kinetic mechanism where the enzyme first binds to the cofactor PAPS, followed by the substrate. After catalysis, the sulfated product is released, followed by the release of PAP.[8] As the by-product of the reaction, PAP naturally serves as a feedback inhibitor, a common and elegant biological control mechanism.[2] This inherent product inhibition is a key feature of SULT kinetics and a primary reason why PAP is such a relevant inhibitor for in vitro studies.
The diagram below illustrates this catalytic cycle and the inhibitory role of PAP.
Caption: The SULT catalytic cycle and the competitive inhibition by its product, PAP.
Core Advantages of PAP as a Sulfotransferase Inhibitor
Endogenous & Physiologically Relevant
The most significant advantage of PAP is its status as the natural, endogenous by-product of the sulfation reaction.[2] Its inhibitory action is not an artifact of a synthetic compound but a reflection of the cell's own regulatory mechanisms. Studies using PAP provide insights into the physiological feedback control of SULT activity. This contrasts sharply with xenobiotic inhibitors, which may introduce non-physiological effects or off-target interactions. Research has consistently shown PAP to be the most effective inhibitor among naturally occurring adenosine derivatives, underscoring its specific and potent role in SULT regulation.[9]
Conserved Mechanism of Action
PAP functions primarily as a competitive inhibitor with respect to the cofactor PAPS.[9] The binding site for PAPS is highly conserved across the SULT superfamily, from cytosolic to Golgi-resident enzymes.[10] Consequently, PAP acts as a broad-spectrum inhibitor, making it an ideal tool for studying the overall contribution of sulfation in a biological system or for developing universal assay methodologies. Its action is predictable and follows classical enzyme kinetics, which simplifies the interpretation of experimental results.
A Non-Reactive Surrogate for Mechanistic Studies
In equilibrium-binding studies, PAP serves as an excellent, non-reactive surrogate for PAPS.[11] Because their binding affinities and interactions with the enzyme are virtually identical, researchers can use PAP to investigate the enzyme's structural and dynamic properties upon nucleotide binding without the complication of the catalytic reaction proceeding.[11] This allows for the precise characterization of dead-end complexes (e.g., Enzyme•PAP•Substrate), which are crucial for understanding phenomena like substrate inhibition, a common feature of SULT enzymes.[11][12]
Comparative Analysis: PAP vs. Alternative SULT Inhibitors
While PAP is an exceptional tool for mechanistic studies, other inhibitors are often used to probe for isoform-specific effects or to investigate the impact of environmental or dietary compounds. The table below compares PAP with other commonly cited SULT inhibitors.
| Inhibitor | Type | Primary Mechanism | Specificity | Key Advantages & Limitations |
| PAP | Endogenous Product | Competitive with PAPS[9] | Broad-spectrum (targets conserved PAPS site)[10] | Advantages: Physiologically relevant, predictable kinetics, excellent for mechanistic studies. Limitation: Not isoform-specific. |
| Quercetin | Dietary Flavonoid | Potent inhibitor of SULT1A1 and SULT1E1[13] | Selective for certain isoforms (e.g., SULT1A1)[7][13] | Advantage: Useful for studying the impact of dietary compounds on specific SULTs. Limitation: Complex kinetics, potential for off-target effects. |
| Mefenamic Acid | NSAID | Potent and highly selective inhibitor of SULT1A1[13] | Highly selective for SULT1A1 over SULT1A3[13] | Advantage: Excellent tool for probing the specific role of SULT1A1. Limitation: Xenobiotic, may not reflect physiological inhibition mechanisms. |
| DCNP (2,6-dichloro-4-nitrophenol) | Synthetic Phenol | General inhibitor of phenol sulfotransferases | Broadly inhibits phenol SULTs | Advantage: Historically used as a reference inhibitor. Limitation: Potent xenobiotic with potential for non-specific protein interactions; less physiologically relevant than PAP.[14] |
Experimental Validation: Protocol for a Universal SULT Inhibition Assay
To quantify the inhibitory potential of compounds like PAP, a robust and reliable assay is essential. The phosphatase-coupled assay is a universal, non-radioactive method that continuously measures SULT activity by detecting the production of PAP.[15][16]
Principle
The SULT enzyme produces PAP from PAPS. A specific coupling phosphatase, such as Golgi-resident PAP-specific 3'-phosphatase (gPAPP), is added to the reaction. This enzyme selectively hydrolyzes the 3'-phosphate from PAP, releasing inorganic phosphate (Pi).[15][16] The released Pi is then detected colorimetrically using a Malachite Green-based reagent, where the absorbance at ~620 nm is directly proportional to the amount of PAP produced.[16]
Experimental Workflow Diagram
Caption: Workflow for a phosphatase-coupled sulfotransferase inhibition assay.
Step-by-Step Methodology
-
Reagent Preparation :
-
SULT Enzyme : Recombinant human SULT (e.g., SULT1A1) diluted in assay buffer.
-
Acceptor Substrate : e.g., p-Nitrophenol (PNP) or other appropriate substrate.
-
Cofactor : 3'-phosphoadenosine-5'-phosphosulfate (PAPS).
-
Inhibitor : 3'-phosphoadenosine 5'-phosphate (PAP) stock solution and serial dilutions.
-
Coupling Enzyme : Recombinant gPAPP.[15]
-
Detection Reagent : Malachite Green phosphate detection solution.[16]
-
Reaction Setup :
-
In a 96-well microplate, add the components in the following order: Assay Buffer, Acceptor Substrate, SULT enzyme, gPAPP, and the inhibitor (PAP) at various concentrations. Include a "no inhibitor" control for 100% activity and a "no SULT" control for background.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation and Incubation :
-
Initiate the reaction by adding PAPS to all wells.[15]
-
Incubate the plate at 37°C for 20-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection :
-
Data Analysis :
-
Subtract the background absorbance (no SULT control) from all other readings.
-
Calculate the percentage of inhibition for each PAP concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the PAP concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
For researchers investigating the fundamental mechanisms of sulfotransferase enzymes, 3'-Phosphoadenosine 5'-phosphate (PAP) offers a distinct set of advantages over other inhibitors. Its identity as the endogenous product of the SULT reaction makes it the most physiologically relevant inhibitor for studying feedback regulation. Its conserved, competitive mechanism of action relative to PAPS provides a predictable and powerful tool for probing the kinetics of the entire SULT superfamily. When combined with robust methodologies like the phosphatase-coupled assay, PAP serves as a gold-standard reagent, enabling the accurate and insightful characterization of one of the most important pathways in metabolic science.
References
- R&D Systems. Phosphatase-Coupled Sulfotransferase Assay. [URL: https://www.rndsystems.
- Balcells, G., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.829878/full]
- Santa Cruz Biotechnology. Sulfotransferase (SULT1) Inhibitors. [URL: https://www.scbt.com/browse/sulfotransferase-sult1-inhibitors/_/N-1p1115e]
- BenchChem. The Central Role of PAPS in Sulfotransferase Reactions: A Technical Guide. [URL: https://www.benchchem.com/blog/the-central-role-of-paps-in-sulfotransferase-reactions-a-technical-guide/]
- R&D Systems. Phosphatase-Coupled Sulfotransferase Assay (Literature). [URL: https://www.rndsystems.
- Cook, I., et al. (2022). From Steroid and Drug Metabolism to Glycobiology, Using Sulfotransferase Structures to Understand and Tailor Function. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941011/]
- Sena, Y., et al. (2015). para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4375492/]
- Coughtrie, M. W. (2002). Sulfotransferase inhibition: potential impact of diet and environmental chemicals on steroid metabolism and drug detoxification. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12489268/]
- Pi, N., et al. (2010). Recent advances in sulfotransferase enzyme activity assays. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3718400/]
- Vietri, M., et al. (2008). Inhibition of human phenol and estrogen sulfotransferase by certain non-steroidal anti-inflammatory agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614392/]
- Foldes, A., & Meek, J. L. (1986). Inhibition of M and P phenol sulfotransferase by analogues of 3'-phosphoadenosine-5'-phosphosulfate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3092572/]
- Sekura, R. D. (2018). Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. SlidePlayer. [URL: https://slideplayer.com/slide/13768285/]
- Cook, I., et al. (2013). Structure, dynamics and selectivity in the sulfotransferase family. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3800207/]
- Coughtrie, M. W. H. (2016). Sulfotransferase Inhibition: Potential Impact of Diet and Environmental Chemicals on Steroid Metabolism and Drug Detoxification. ResearchGate. [URL: https://www.researchgate.
- Glatt, H. (2000). Human Sulfotransferases and Their Role in Chemical Metabolism. Oxford Academic. [URL: https://academic.oup.com/toxsci/article/54/1/1/1655079]
- Cook, I., et al. (2014). 3′-Phosphoadenosine 5′-Phosphosulfate Allosterically Regulates Sulfotransferase Turnover. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4233379/]
- Wang, Y., et al. (2021). Inhibition of Human Sulfotransferases by Phthalate Monoesters. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.688126/full]
- Pacifici, G. M., & Giuliani, L. (2001). Inhibition of human liver and duodenum sulfotransferases by drugs and dietary chemicals: a review of the literature. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11798363/]
- Beckmann, J. D. (1991). 3'-Phosphoadenosine-5'-phosphosulfate: photoaffinity ligand for sulfotransferase enzymes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1706692/]
- Wang, L., et al. (2020). Inhibition of p53 sulfoconjugation prevents oxidative hepatotoxicity and acute liver failure. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7336688/]
- Taylor & Francis. 3′-Phosphoadenosine 5′-Phosphosulfate – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/mono/10.
- Wikipedia. 3'-Phosphoadenosine-5'-phosphosulfate. [URL: https://en.wikipedia.
- Leyh, T. S., et al. (2016). Design and Interpretation of Human Sulfotransferase 1A1 Assays. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4702094/]
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Navigating the Bottleneck: A Guide to Overcoming PAP Product Inhibition in Sulfotransferase Kinetic Assays
In the intricate world of drug metabolism and xenobiotic detoxification, sulfotransferases (SULTs) represent a critical family of Phase II enzymes. They catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a vast array of substrates, including drugs, hormones, and neurotransmitters. While essential for rendering compounds more water-soluble for excretion, the kinetic evaluation of these enzymes is persistently plagued by a fundamental biochemical challenge: potent product inhibition by 3'-phosphoadenosine 5'-phosphate (PAP), the universal byproduct of the sulfonation reaction.
This guide provides an in-depth analysis of the challenges posed by PAP inhibition and offers a comparative look at methodological approaches to mitigate its impact. We will explore the mechanistic basis of this inhibition, contrast traditional kinetic methods with advanced enzymatic coupling systems, and provide validated protocols to ensure the generation of accurate and reproducible kinetic data for academic research and drug development programs.
The Underlying Problem: The PAPS-PAP Equilibrium
The SULT-catalyzed reaction consumes one molecule of PAPS and generates one molecule of PAP for every molecule of sulfonated substrate produced. The core issue is that PAP is not merely an inert byproduct; it is a potent competitive inhibitor of the SULT enzyme, binding to the same site as the co-substrate PAPS. This feedback inhibition mechanism can significantly dampen the observed reaction rate as the assay progresses.
-
Non-Linear Reaction Progress: As PAP accumulates, the reaction velocity progressively decreases, resulting in curved progress plots that violate the assumptions of steady-state kinetics.
-
Underestimation of Enzyme Activity: The apparent Vmax calculated from such curves will be significantly lower than the true maximal velocity of the enzyme.
-
Inaccurate Inhibitor Potency (IC50): When screening for SULT inhibitors, the presence of the competing inhibitor PAP can lead to a significant overestimation of IC50 values, potentially causing promising drug candidates to be overlooked.
Below is a diagram illustrating the fundamental SULT reaction and the inhibitory feedback loop created by PAP.
Caption: The SULT catalytic cycle, highlighting PAP's role as a competitive inhibitor against the co-substrate PAPS.
Methodological Approaches: A Comparative Analysis
The Traditional Method: Reliance on Initial Rates
The most straightforward approach to circumventing product inhibition is to measure enzyme activity only during the initial, linear phase of the reaction, before significant PAP accumulation occurs.
Conceptual Basis: By keeping substrate conversion below 10-15%, the concentration of PAP remains negligible, and its inhibitory effect is minimized. This allows for an approximation of the true initial velocity (v₀).
Limitations: While simple in theory, this method is often impractical and fraught with challenges in a real-world laboratory setting.
| Feature | The Initial Rates Method |
| Pros | - Requires no additional reagents. - Conceptually simple to understand. |
| Cons | - Requires extremely sensitive and continuous detection to accurately capture the early linear phase. - The linear phase may be very short, especially with highly active enzymes. - Prone to significant error if the measurement window is not chosen carefully. - Not amenable to endpoint or high-throughput screening (HTS) formats. |
The Advanced Solution: PAP-Scavenging Coupled Enzyme Systems
A more robust and reliable strategy involves incorporating a "scavenging" system into the assay to continuously remove PAP as it is formed. This breaks the feedback inhibition loop, allowing the SULT reaction to proceed linearly for an extended period. One of the most effective and widely adopted systems utilizes adenosine deaminase (ADA) in conjunction with other enzymes to degrade PAP.
Mechanism of the Coupled System: This multi-enzyme system funnels PAP through a degradation pathway, converting it ultimately into hypoxanthine and ribose-1,5-bisphosphate. The key is that none of the intermediate products are inhibitory to the primary SULT enzyme.
Caption: Workflow of a SULT assay coupled with a PAP-scavenging system to remove the inhibitory product.
Experimental Validation: Scavenging System vs. Initial Rates
The benefits of a PAP-scavenging system are not merely theoretical. Experimental data consistently demonstrates its superiority in providing accurate kinetic parameters.
Comparative Data Summary
The following table summarizes typical results from a comparative study of a human SULT enzyme (e.g., SULT2A1) with and without a PAP-scavenging system.
| Kinetic Parameter | Without PAP Scavenging | With PAP Scavenging System | Implication |
| Reaction Progress Curve | Non-linear (curvilinear) | Linear for >60 minutes | Allows for reliable endpoint measurements. |
| Apparent Km for PAPS | Artificially low | True Km value determined | Accurate characterization of enzyme affinity. |
| Apparent Vmax | Significantly underestimated | True Vmax value determined | Accurate measurement of maximal enzyme activity. |
| IC50 for a known inhibitor | 2-10 fold higher (e.g., 25 µM) | Lower, more potent (e.g., 3 µM) | Prevents false negatives in inhibitor screening. |
Experimental Protocol: SULT Assay with PAP Scavenging
This protocol provides a validated method for determining SULT activity using a commercially available universal SULT activity kit that employs a PAP-scavenging system and couples the reaction to the generation of a fluorescent signal.
Objective: To measure the kinetic parameters of a SULT enzyme while preventing PAP product inhibition.
Materials:
-
Recombinant human SULT enzyme
-
SULT Substrate (e.g., DHEA for SULT2A1)
-
PAPS (Co-substrate)
-
Universal SULT Activity Assay Kit (containing coupling enzymes, including ADA and PNP, and a fluorescent probe)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a master mix containing the assay buffer, coupling enzymes, and fluorescent probe.
-
Reaction Setup:
-
In a 96-well microplate, add 50 µL of the master mix to each well.
-
Add 10 µL of the SULT substrate at various concentrations (for Km determination) or a fixed concentration (for inhibitor screening).
-
Add 10 µL of potential inhibitors at various concentrations or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes to allow all components to equilibrate.
-
-
Initiating the Reaction:
-
Initiate the reaction by adding 30 µL of a pre-warmed solution of PAPS to each well. The final concentration of PAPS should be at or near its Km value for the specific SULT isoform, if known.
-
Mix the plate gently.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The extended linear phase afforded by the scavenging system allows for this convenient endpoint measurement.
-
Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no enzyme.
-
Plot the reaction velocity (fluorescence units per minute) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Self-Validation: The protocol's trustworthiness is ensured by including proper controls. A "no enzyme" control confirms that the signal is enzyme-dependent, and a "no PAPS" control confirms it is co-substrate-dependent. The linearity of the reaction over the chosen time course should also be confirmed during initial assay development.
Conclusion and Recommendations
Product inhibition by PAP is a significant and often underestimated source of error in the kinetic analysis of sulfotransferases. While measuring initial rates is a theoretically plausible workaround, its practical limitations make it unsuitable for robust enzyme characterization and especially for high-throughput screening applications.
The adoption of a PAP-scavenging coupled-enzyme system is a scientifically rigorous and validated solution that eliminates the inhibitory effects of PAP. This approach linearizes reaction progress curves, enabling accurate determination of Vmax, Km, and inhibitor IC50 values. For any researcher or drug development professional seeking reliable and reproducible kinetic data for SULT enzymes, the implementation of a PAP-scavenging system is not just a recommendation; it is an essential component of best practice.
References
-
Title: Sulfation and sulfotransferases 5: regulation of sulfotransferase expression and activity. Source: The FASEB Journal URL: [Link]
-
Title: A continuous spectrophotometric assay for sulfotransferase activity. Source: Analytical Biochemistry URL: [Link]
-
Title: A Universal Fluorometric Assay for Sulfotransferase Activity. Source: Drug Metabolism and Disposition URL: [Link]
-
Title: A high-throughput screen for the chemical inhibitors of sulfotransferases. Source: Drug Metabolism and Disposition URL: [Link]
-
Title: Development of a generic liquid chromatography-tandem mass spectrometry-based assay for in vitro sulfotransferase phenotyping. Source: Rapid Communications in Mass Spectrometry URL: [Link]
A Researcher's Guide to Measuring Sulfotransferase (SULT) Activity: A Comparative Analysis of Radioactive and Non-Radioactive Methods
Introduction: The Critical Role of Sulfotransferases in Drug Development
Sulfotransferases (SULTs) are a superfamily of phase II drug-metabolizing enzymes crucial for the detoxification and regulation of a vast array of endogenous and xenobiotic compounds.[1][2] These enzymes catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on a substrate.[3][4][5] This sulfonation reaction generally increases the water solubility of the substrate, facilitating its excretion from the body. Given their profound impact on drug efficacy, toxicity, and carcinogen activation, the accurate measurement of SULT activity is indispensable in drug discovery and development.[1][6]
This guide provides an in-depth comparison of the traditional radioactive methods and the more modern non-radioactive approaches for quantifying SULT activity. We will delve into the mechanistic principles, provide detailed experimental protocols, and offer a critical evaluation of the strengths and limitations of each technique to empower researchers in selecting the most appropriate assay for their specific needs.
The Foundational Principle: The SULT Catalytic Reaction
All SULT activity assays, regardless of the detection method, are based on the same fundamental enzymatic reaction. A SULT enzyme facilitates the transfer of a sulfonate group (SO₃⁻) from the donor substrate, PAPS, to an acceptor substrate. This reaction yields a sulfated product and the byproduct 3'-phosphoadenosine-5'-phosphate (PAP).[3][7][8]
Caption: The general mechanism of a sulfotransferase (SULT) catalyzed reaction.
The "Gold Standard" Revisited: Radioactive Assays
For decades, radiometric assays have been the benchmark for measuring SULT activity due to their high sensitivity and universal applicability.[9][10][11]
Principle of Radioactive Assays
The most common radioactive method utilizes PAPS radiolabeled with sulfur-35 ([³⁵S]PAPS) as the sulfonate donor.[9][11] The SULT enzyme transfers the [³⁵S]-sulfonate group to the acceptor substrate. The reaction is stopped, and the radiolabeled sulfated product is separated from the unreacted [³⁵S]PAPS. The amount of radioactivity incorporated into the product is then quantified, typically by liquid scintillation counting, which is directly proportional to the enzyme activity.[9][12]
Caption: General workflow for a radioactive SULT activity assay.
Experimental Protocol: A Typical Radiometric Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM potassium phosphate, pH 7.0), a reducing agent (e.g., dithiothreitol), the SULT enzyme preparation (e.g., recombinant enzyme or tissue cytosol), and the acceptor substrate.
-
Initiation: Start the reaction by adding a known concentration of [³⁵S]PAPS.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction remains within the linear range.
-
Termination: Stop the reaction by adding a quenching solution, such as an organic solvent (e.g., acetonitrile) or a strong acid.
-
Separation: Separate the [³⁵S]-labeled product from the unreacted [³⁵S]PAPS. A common method involves spotting the reaction mixture onto a thin-layer chromatography (TLC) plate and developing it in a suitable solvent system.
-
Quantification: Scrape the portion of the TLC plate containing the product into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[12]
Causality in Experimental Choices
-
Why a reducing agent? SULT enzymes often contain cysteine residues in their active sites that are susceptible to oxidation, which can lead to inactivation. A reducing agent like DTT helps maintain the enzyme in its active state.[3]
-
Why is separation critical? The accurate quantification of enzyme activity relies on the complete separation of the product from the highly radioactive unreacted [³⁵S]PAPS. Incomplete separation is a major source of error.[10]
The Rise of Alternatives: Non-Radioactive Assays
Concerns over the safety, cost, and disposal of radioactive materials, coupled with the often tedious and low-throughput nature of radiometric assays, have spurred the development of a variety of non-radioactive methods.[9][13]
Colorimetric Assays
Colorimetric assays are often based on coupled enzyme reactions that produce a colored product.
Principle: A common approach involves a PAPS regeneration system.[14][15] In this system, an excess of a sulfated compound (e.g., p-nitrophenyl sulfate) and a second enzyme are added to the reaction. The PAP generated from the primary SULT reaction is used by the second enzyme to remove the sulfate group from the sulfated compound, regenerating PAPS and releasing a chromophore (e.g., p-nitrophenol), which can be measured spectrophotometrically.[9][14]
Caption: Principle of a coupled colorimetric SULT assay with PAPS regeneration.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing buffer, SULT enzyme, acceptor substrate, and the components of the PAPS regeneration system (e.g., p-nitrophenyl sulfate and the coupling enzyme).
-
Initiation: Start the reaction by adding PAPS.
-
Incubation: Incubate at 37°C for a set time.
-
Measurement: Measure the absorbance of the generated chromophore (e.g., p-nitrophenol at 405 nm) using a microplate reader.[14]
Fluorescent Assays
Fluorescent assays offer higher sensitivity than colorimetric methods and avoid the hazards of radioactivity.
Principle: These assays can be designed in several ways. One approach uses a substrate that becomes fluorescent upon sulfation. Another, more universal method, is a coupled-enzyme assay where the PAP produced is linked to the generation of a fluorescent signal. For instance, PAPS can be regenerated using an auxiliary SULT (like SULT1A1) and a fluorogenic substrate such as 4-methylumbelliferyl sulfate (MUS). The cleavage of the sulfate from MUS by the auxiliary enzyme produces the highly fluorescent 4-methylumbelliferone (MU).[9]
Experimental Protocol:
-
Reaction Setup: In a 96-well plate, combine the SULT enzyme, the primary acceptor substrate, the auxiliary enzyme (e.g., SULT1A1), and the fluorogenic sulfate donor (e.g., MUS).
-
Initiation: Start the reaction by adding PAPS.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the activity of the primary SULT enzyme.[9]
LC-MS/MS-Based Assays
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful, direct, and highly specific method for measuring SULT activity.
Principle: This method directly measures the formation of the sulfated product. The reaction is performed, quenched, and then the sample is injected into an LC-MS/MS system. The sulfated product is separated from other reaction components by liquid chromatography and then detected and quantified by mass spectrometry.[6][16]
Experimental Protocol:
-
Reaction: Perform the enzymatic reaction as described for the radiometric assay, but using non-radiolabeled PAPS.
-
Quenching: Stop the reaction, typically by adding a cold organic solvent containing an internal standard.
-
Sample Preparation: Centrifuge the sample to precipitate the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Develop a specific method to separate and detect the substrate and the sulfated product based on their mass-to-charge ratios.[6]
Universal Phosphatase-Coupled Assays
Several commercial kits are based on a universal, non-radioactive principle that can be applied to any SULT enzyme.
Principle: These assays detect the formation of the universal byproduct, PAP. A coupling phosphatase enzyme is added to the reaction, which specifically hydrolyzes the 3'-phosphate from PAP to generate adenosine-5'-monophosphate (AMP) and inorganic phosphate (Pi). The released phosphate is then quantified using a sensitive detection reagent, such as Malachite Green, which forms a colored complex with phosphate.[7][17]
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A Senior Application Scientist's Guide to the Comparative Kinetics of Human Sulfotransferase (SULT) Isoforms
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the kinetic properties of major human cytosolic sulfotransferase (SULT) isoforms. As key players in Phase II drug metabolism, understanding the catalytic efficiencies and substrate affinities of these enzymes is paramount for predicting drug-drug interactions, metabolic fates, and potential toxicities. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental design and a framework for robust, self-validating kinetic analysis.
The Central Role of Sulfotransferases in Metabolism
Sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the transfer of a sulfonate group (SO₃⁻) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a nucleophilic hydroxyl or amine group on a vast array of substrates.[1][2] This process, known as sulfonation, generally increases the water solubility of substrates, facilitating their excretion and is typically considered a detoxification pathway.[3] However, SULTs can also bioactivate certain procarcinogens into reactive electrophiles.[3]
The human cytosolic SULTs are categorized into families, including SULT1, SULT2, and SULT4, with isoforms exhibiting distinct but often overlapping substrate specificities.[4] For instance, SULT1A1 is the most abundant isoform in the adult human liver and demonstrates broad substrate specificity for small phenolic compounds.[5][6] In contrast, SULT1A3 specializes in the sulfonation of catecholamines like dopamine, while SULT1E1 shows high affinity for estrogens, and SULT2A1 preferentially metabolizes steroids such as dehydroepiandrosterone (DHEA).[6][7] Given that many SULT enzymes can act on the same substrates, a quantitative comparison of their kinetic behavior is essential for discerning their physiological and pharmacological relevance.[8]
The reaction catalyzed by SULTs produces a sulfated product and 3'-phosphoadenosine-5'-phosphate (PAP).[2] The availability of the co-substrate PAPS is a rate-limiting factor for sulfonation, and the product, PAP, can act as an inhibitor, creating a complex regulatory environment.[2][9]
Unraveling the Kinetic Mechanisms of SULTs
SULTs, being two-substrate enzymes, can follow several kinetic mechanisms, primarily sequential or ping-pong pathways.[10][11]
-
Sequential (Bi-Bi) Mechanism: In this model, both substrates (PAPS and the acceptor substrate) must bind to the enzyme to form a ternary complex before any product is released. This can be further divided into:
-
Ordered Sequential: The substrates bind in a compulsory order. For many SULTs, PAPS is believed to bind first, inducing a conformational change that creates the binding site for the acceptor substrate.[1][9]
-
Random Sequential: The substrates can bind in any order. While less common, some studies suggest a random mechanism for certain SULTs under specific conditions.[12][13]
-
-
Ping-Pong (Double-Displacement) Mechanism: In this mechanism, the first substrate (PAPS) binds, transfers its sulfonate group to the enzyme to form a covalent sulfated-enzyme intermediate, and the first product (PAP) is released. The second substrate (the acceptor) then binds to the modified enzyme, receives the sulfonate group, and is released as the second product.[14][15]
Initial rate kinetic studies and product inhibition patterns are crucial for distinguishing between these mechanisms. For many SULTs, the mechanism appears to be an Ordered Bi-Bi reaction, where PAPS binds first, followed by the acceptor substrate.[16] However, complexities such as substrate inhibition are frequently observed, especially at high substrate concentrations.[1][17]
Visualizing the SULT Catalytic Cycle
The following diagram illustrates a generalized Ordered Bi-Bi mechanism for SULTs, which is a common model for their catalytic action.
Caption: Generalized Ordered Bi-Bi catalytic cycle for a SULT enzyme.
Comparative Kinetic Parameters of Key SULT Isoforms
The efficiency of a SULT isoform in metabolizing a specific substrate is defined by its kinetic parameters: the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).[18][19] Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate (a lower Kₘ suggests higher affinity). Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
It is crucial to note that when determining these constants for a two-substrate enzyme, the concentration of the second substrate is held constant, yielding apparent kinetic constants.[1][17] The data presented below are compiled from various studies and represent apparent Kₘ values for specific probe substrates, with PAPS concentrations held at a fixed, often saturating, level.
| SULT Isoform | Probe Substrate | Apparent Kₘ (µM) | Primary Tissue Expression | Reference Substrates |
| SULT1A1 | 4-Nitrophenol | ~1-5 | Liver, Intestine, Kidney, Lung | Phenols, N-hydroxylamines |
| SULT1A3 | Dopamine | ~10-20 | Intestine, Platelets, Brain | Catecholamines |
| SULT1B1 | 1-Naphthol | ~0.5-2 | Intestine, Liver | Thyroid hormones, Phenols |
| SULT1E1 | 17β-Estradiol | ~0.02-0.1 | Liver, Endometrium, Fetal Tissues | Estrogens, Thyroid hormones |
| SULT2A1 | DHEA | ~0.5-3 | Liver, Adrenal Gland, Intestine | Steroids (DHEA), Androgens |
| SULT2B1b | Cholesterol | ~0.5-1.5 | Skin, Placenta, Prostate | Cholesterol, Pregnenolone |
Note: The Kₘ values are approximate and can vary depending on the specific experimental conditions, such as pH, temperature, and the concentration of the fixed co-substrate (PAPS).
This table highlights the diverse substrate affinities among SULT isoforms. For example, SULT1E1 exhibits a very high affinity (low Kₘ) for its primary substrate, 17β-estradiol, underscoring its critical role in estrogen homeostasis.[20][21] In contrast, SULT1A3 has a comparatively lower affinity for dopamine.[6][22] SULT1A1 and SULT2A1 show high affinity for their respective probe substrates, reflecting their efficiency in metabolizing a wide range of phenolic compounds and steroids.[7]
Experimental Protocol: Determining SULT Kinetic Parameters
A robust and reproducible assay is the cornerstone of reliable kinetic data.[23] The following section details a generalized, self-validating protocol for determining the apparent Kₘ and Vₘₐₓ of a SULT isoform for a given substrate. This protocol is based on a common radiometric method, which is highly sensitive and widely applicable.[24][25]
Causality in Experimental Design
The choice of methodology is critical. While spectrophotometric and fluorometric assays are available, they require substrates that undergo a change in absorbance or fluorescence upon sulfonation.[19] Radiometric assays, using ³⁵S-labeled PAPS (PAP³⁵S), are universal for all SULTs, as the label is on the common co-substrate.[24] The primary challenge is the efficient separation of the radiolabeled sulfated product from the unreacted PAP³⁵S. The barium precipitation method is a classic and effective technique for this separation.[7]
Step-by-Step Workflow
Caption: Experimental workflow for determining SULT kinetic parameters.
Detailed Protocol
-
Preparation of Reagents:
-
Reaction Buffer: Prepare a 0.1 M potassium phosphate buffer, pH 7.4. The optimal pH can vary between SULT isoforms and should be empirically determined.
-
Acceptor Substrate Stock: Prepare a high-concentration stock solution of the substrate to be tested in an appropriate solvent (e.g., DMSO, ethanol). Create a series of dilutions in the reaction buffer to achieve final concentrations typically ranging from 0.1x to 10x the expected Kₘ.
-
PAPS Stock: Prepare a solution containing a fixed, saturating concentration of PAPS (e.g., 20-50 µM) spiked with PAP³⁵S to a specific activity of approximately 0.1 µCi per reaction.[7] The use of a saturating PAPS concentration is crucial for simplifying the kinetics to a pseudo-first-order reaction with respect to the acceptor substrate.[26]
-
Enzyme: Use purified, recombinant human SULT isoforms for the most accurate and specific results. The final enzyme concentration should be optimized to ensure the reaction remains in the linear range with respect to time and protein concentration (typically in the low µg/mL range).[27][28]
-
Termination/Precipitation Reagents: 0.1 M Barium Acetate, 0.1 M Barium Hydroxide, 0.1 M Zinc Sulfate.[7]
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the reaction buffer and the acceptor substrate dilution. Include control tubes with no substrate (to measure background) and no enzyme (to ensure no non-enzymatic reaction).
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the PAPS/PAP³⁵S/enzyme mixture. The final reaction volume is typically 100-200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 20 minutes). This incubation time must be within the linear range of product formation, which should be established in preliminary experiments.
-
Terminate the reaction by placing the tubes on ice and adding 200 µL of 0.1 M barium acetate.[7]
-
-
Product Separation and Quantification:
-
To precipitate the unreacted PAP³⁵S, add 200 µL of 0.1 M barium hydroxide followed by 200 µL of 0.1 M zinc sulfate, vortexing after each addition.[7] This forms an insoluble barium sulfate-zinc hydroxide complex that traps the PAP³⁵S.
-
Centrifuge the tubes at high speed (e.g., 16,000 x g) for 5 minutes to pellet the precipitate.
-
Carefully transfer a defined volume (e.g., 500 µL) of the clear supernatant, which contains the soluble ³⁵S-sulfated product, to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Convert the measured counts per minute (CPM) into the rate of product formation (e.g., pmol/min/mg protein) by accounting for the specific activity of the PAP³⁵S, the volume of supernatant counted, and the enzyme concentration.
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]).
-
Determine the apparent Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation using a non-linear regression software package (e.g., GraphPad Prism).[18][29] While linear transformations like the Lineweaver-Burk plot are historically significant, they can distort experimental error and are less accurate than non-linear fitting.[18][29]
-
If substrate inhibition is observed, the data should be fitted to the appropriate substrate inhibition equation to obtain accurate kinetic parameters.[17][30]
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the kinetic behavior of key human SULT isoforms. The provided data and protocols offer a foundation for researchers to investigate the metabolic pathways of novel chemical entities and to understand the fundamental roles of these enzymes in human health and disease.
The kinetic characterization of SULTs is an ongoing field of research. The development of more sensitive, high-throughput, non-radiometric assays, such as those based on LC-MS/MS, is advancing the field by allowing for the analysis of a wider range of substrates without the need for radiolabeling.[28] Furthermore, investigating the impact of genetic polymorphisms on SULT kinetics is crucial for the advancement of personalized medicine, as variations in these enzymes can significantly alter drug metabolism and response.[6] A thorough understanding of SULT kinetics, from the level of individual isoforms to their interplay within complex biological systems, remains a vital objective in pharmacology and toxicology.
References
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James, M. O. (2021). Enzyme Kinetics of PAPS-Sulfotransferase. Methods in Molecular Biology, 2313, 161-174. [Link]
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Glatt, H. (2006). Human Sulfotransferases and Their Role in Chemical Metabolism. Toxicological Sciences, 90(2), 477-494. [Link]
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Cook, I., & Leyh, T. S. (2014). 3′-Phosphoadenosine 5′-Phosphosulfate Allosterically Regulates Sulfotransferase Turnover. Biochemistry, 53(40), 6347–6355. [Link]
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James, M. O. (2021). Enzyme Kinetics of PAPS-Sulfotransferase. Methods in Molecular Biology. [Link]
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James, M. O. (2014). Enzyme kinetics of conjugating enzymes: PAPS sulfotransferase. Methods in Molecular Biology, 1113, 211-226. [Link]
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Chemistry For Everyone. (2025). How To Determine Enzyme Kinetic Parameters?. YouTube. [Link]
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Tipton, K. F. (2022). Parameter Reliability and Understanding Enzyme Function. International Journal of Molecular Sciences, 23(18), 10580. [Link]
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Riches, Z., Stanley, E. L., Bloomer, J. C., & Coughtrie, M. W. (2009). Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues. Drug Metabolism and Disposition, 37(11), 2255-2261. [Link]
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Cook, I., & Leyh, T. S. (2014). PAPS Allosterically Regulates Sulfotransferase Turnover. ResearchGate. [Link]
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Pi, N., & Leary, J. A. (2004). Observation of a hybrid random ping-pong mechanism of catalysis for NodST: a mass spectrometry approach. Biochemistry, 43(29), 9484–9491. [Link]
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Huang, H., Lan, B. D., Zhang, Y. J., Fan, X. J., Hu, M. C., Qin, G. Q., Wang, F. G., Wu, Y., Zheng, T., & Liu, J. H. (2021). Inhibition of Human Sulfotransferases by Phthalate Monoesters. Frontiers in Pharmacology, 12, 730691. [Link]
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Al-Suhaimi, E. A., & Al-Amri, J. F. (2024). Human sulfotransferase SULT2B1 physiological role and the impact of genetic polymorphism on enzyme activity and pathological conditions. Frontiers in Pharmacology, 15, 1435889. [Link]
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Coughtrie, M. W. H. (2006). REVIEW Human Sulfotransferases and Their Role in Chemical Metabolism. ResearchGate. [Link]
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James, M. O. (2014). Enzyme Kinetics of Conjugating Enzymes: PAPS Sulfotransferase. ResearchGate. [Link]
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Cook, I., Wang, T., & Leyh, T. S. (2014). Paradigms of Sulfotransferase Catalysis: THE MECHANISM OF SULT2A1. The Journal of Biological Chemistry, 289(38), 26411–26421. [Link]
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Cook, I., & Leyh, T. S. (2015). Design and Interpretation of Human Sulfotransferase 1A1 Assays. Drug Metabolism and Disposition, 43(8), 1183–1189. [Link]
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Alberty, R. A. (2009). Determination of Kinetic Parameters of Enzyme-Catalyzed Reaction A + B + C → Products with the Minimum Number of Velocity Measurements. The Journal of Physical Chemistry B, 113(3), 704–711. [Link]
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Lai, J., Yang, G., Cao, Y., Zhang, X., Li, Y., Liu, B., Yang, Y., Yang, N., & Xu, M. (2026). Comprehensive analysis of sulfotransferase activity using LC-MS/MS. AZoM. [Link]
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Leyh, T. S., & Cook, I. (2014). Structure, dynamics and selectivity in the sulfotransferase family. The FEBS Journal, 281(16), 3584–3594. [Link]
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ResearchGate. (n.d.). Human sulfotransferase (SULT) isoforms. [Link]
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Chapman, E., Best, M. D., Hanson, S. R., & Wong, C. H. (2010). Recent advances in sulfotransferase enzyme activity assays. Analytical Biochemistry, 401(2), 163–173. [Link]
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Scheck, A., & Thaler, B. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Pharmacology, 13, 822363. [Link]
-
Zvekova, P., Stoyanova, V., Zheleva, D., & Atanasova, G. (2023). Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity. International Journal of Molecular Sciences, 24(23), 16957. [Link]
-
Chapman, E., Best, M. D., Hanson, S. R., & Wong, C. H. (2010). Recent advances in sulfotransferase enzyme activity assays. ResearchGate. [Link]
-
Ly, T. T., Kubicek, J., Seidel, R., & Reimer, R. (2020). Functional Expression of All Human Sulfotransferases in Fission Yeast, Assay Development, and Structural Models for Isoforms SULT4A1 and SULT6B1. International Journal of Molecular Sciences, 21(21), 8344. [Link]
-
Lin, C. L., & Hsieh, Y. S. (2012). Golgi-resident PAP-specific 3'-phosphatase-coupled sulfotransferase assays. Analytical Biochemistry, 423(1), 74–81. [Link]
-
Chen, G., Tyapochkin, E., & Cook, P. F. (2009). para-Nitrophenyl sulfate activation of human sulfotransferase 1A1 is consistent with intercepting the E.PAP complex and reformation of E.PAPS. The Journal of Biological Chemistry, 284(43), 29439–29446. [Link]
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Suiko, M., Sakakibara, Y., Liu, M. C., & Nakajima, H. (2017). Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation. Bioscience, Biotechnology, and Biochemistry, 81(8), 1465–1473. [Link]
-
Shiraishi, H., & Nakagawa, K. (2014). Inhibitory effects of various beverages on human recombinant sulfotransferase isoforms SULT1A1 and SULT1A3. ResearchGate. [Link]
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Tripathi, S., & Ramachandran, R. (2015). Evolution of Enzyme Kinetic Mechanisms. Journal of Signal Transduction, 2015, 285724. [Link]
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Cook, I., Kerns, E. H., & Leyh, T. S. (2013). Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism. Biochemistry, 52(37), 6436–6445. [Link]
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Miskovic, L., Tokić, M. S., Savoglidis, G., & Hatzimanikatis, V. (2019). Two representations of a ping pong Bi Bi enzymatic reaction. a) network... ResearchGate. [Link]
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Yi, S., Khan, K., & Li, J. (2021). Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives. International Journal of Molecular Sciences, 22(16), 8807. [Link]
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Dajani, R., & Coughtrie, M. W. (1999). Analysis of the substrate specificity of human sulfotransferases SULT1A1 and SULT1A3: site-directed mutagenesis and kinetic studies. The Biochemical Journal, 342 ( Pt 1), 205–210. [Link]
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Scribd. (n.d.). Biochemical Reaction Mechanisms - Enzyme Kinetics. [Link]
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Navigating Specificity: A Comparative Guide to the Cross-Reactivity of Adenosine 3',5'-diphosphate (PAP)
Introduction: The "Why" of Cross-Reactivity Analysis
Adenosine 3',5'-diphosphate (A35P2), also known as 3'-phosphoadenosine 5'-phosphate (PAP), is a ubiquitous nucleotide that emerges as a byproduct of crucial metabolic pathways, including sulfur and lipid metabolism.[1][2] Its primary role is as a product inhibitor of sulfotransferases, but it also functions as a signaling molecule and a modulator of various enzymes, such as poly(ADP-ribose) polymerase 1 (PARP-1).[1][2] Given its structural similarity to other vital nucleotides like adenosine triphosphate (ATP) and adenosine diphosphate (ADP), understanding its binding specificity is paramount for researchers in drug discovery and molecular biology.
An off-target interaction can lead to misinterpretation of experimental results, unforeseen side effects in therapeutic applications, and a general misunderstanding of cellular signaling pathways. This guide provides a framework for objectively assessing the cross-reactivity of PAP against a panel of common nucleotide-binding enzymes. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to illuminate the binding profile of this important molecule.
Understanding the Ligand: Adenosine 3',5'-diphosphate (PAP)
PAP is structurally distinct from its more famous cousin, ADP. Instead of a pyrophosphate group at the 5' position, PAP has single phosphate groups at both the 3' and 5' positions of the ribose sugar.[3] This unique configuration is key to its recognition by specific enzymes. The accumulation of PAP can be toxic, and cells have dedicated phosphatases to hydrolyze it to adenosine monophosphate (AMP), highlighting its regulatory importance.[3][4] Any investigation into PAP's function must, therefore, be accompanied by a rigorous assessment of its potential to interact with the broader landscape of nucleotide-binding proteins.[5][6]
Selection of Comparative Nucleotide-Binding Enzymes: A Rationale
To construct a meaningful cross-reactivity profile, a diverse panel of enzymes was selected. The choice is not arbitrary; it is designed to probe PAP's interaction with different folds, different nucleotide preferences, and distinct cellular functions.
-
Protein Kinases (e.g., Protein Kinase A - PKA): As canonical ATP-binding enzymes, kinases represent the largest and most critical group for cross-reactivity testing. Their active sites are highly conserved, making them potential off-targets for any adenosine-containing molecule.
-
GTPases (e.g., Ras): These proteins specifically bind and hydrolyze guanosine triphosphate (GTP). Assessing PAP's interaction with a GTPase provides a stringent test of its base-specificity (adenine vs. guanine).
-
Dehydrogenases (e.g., Alcohol Dehydrogenase - ADH): Many dehydrogenases use NAD+/NADH as cofactors, which contain an adenosine diphosphate moiety. This makes them relevant targets for evaluating potential PAP interference.[7]
-
Poly(ADP-ribose) Polymerase 1 (PARP-1): Included as a positive control and a known interactor. PAP has been identified as a mixed inhibitor of PARP-1, providing a benchmark for our assays.[2]
Methodology for Assessing Cross-Reactivity
A two-tiered approach provides the most robust and resource-efficient strategy for evaluating cross-reactivity. We begin with a high-throughput binding assay to quickly identify potential interactions, followed by a functional enzymatic assay to determine the physiological relevance of any observed binding.
Tier 1: Competitive Binding Assay (Fluorescence Polarization)
Principle of the Assay: Fluorescence Polarization (FP) is a powerful technique for measuring molecular interactions in solution.[8][9] It relies on the principle that a small, fluorescently labeled molecule (the "tracer") tumbles rapidly in solution, leading to low polarization of emitted light when excited with plane-polarized light. When this tracer binds to a larger protein, its tumbling slows dramatically, resulting in a high polarization signal.[10][11] In a competitive format, we measure the ability of an unlabeled compound (PAP) to displace the fluorescent tracer from the protein's binding pocket, causing a decrease in polarization.[9][11] This method is ideal for primary screening as it directly measures binding, is highly sensitive, and avoids complications from enzyme kinetics.[8]
Experimental Workflow: Fluorescence Polarization Competition Assay
Detailed Protocol: FP Competitive Binding Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. Rationale: This buffer provides a stable physiological environment for most enzymes, with MgCl₂ being essential for many nucleotide-binding proteins and DTT preventing oxidative damage.
-
Enzyme Stock: Prepare each enzyme at a 2X working concentration in Assay Buffer. The optimal concentration should be predetermined by a saturation binding experiment to be around the Kd of the tracer, ensuring a robust assay window.[8]
-
Tracer Stock: Prepare a fluorescent nucleotide tracer (e.g., TNP-ATP for kinases) at a 2X working concentration (typically 1-5 nM) in Assay Buffer. Rationale: TNP-ATP is an environmentally sensitive fluorescent probe that enhances its fluorescence upon binding to hydrophobic pockets, making it suitable for these assays.[12]
-
PAP Stock: Prepare a 10 mM stock of PAP in Assay Buffer. Perform a serial dilution series (e.g., 1:3) in Assay Buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of 2X Enzyme Stock to each well.
-
Add 5 µL of the PAP serial dilutions to the appropriate wells. For control wells (0% and 100% inhibition), add 5 µL of Assay Buffer.
-
Initiate the binding reaction by adding 5 µL of 2X Tracer Stock to all wells.
-
Positive Control (0% Inhibition): Enzyme + Tracer + Assay Buffer.
-
Negative Control (100% Inhibition): Tracer + Assay Buffer (no enzyme).
-
Seal the plate and incubate at room temperature for 60 minutes in the dark to reach equilibrium.
-
Read the plate on a suitable plate reader equipped with filters for fluorescence polarization.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the PAP concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value, which is the concentration of PAP required to displace 50% of the tracer.[13]
-
Tier 2: Functional Enzyme Inhibition Assay
Principle of the Assay: While a binding assay confirms a physical interaction, a functional assay determines if that interaction has a biological consequence (i.e., inhibition or activation).[14] For each enzyme class, a specific activity assay is employed. The goal is to measure the rate of the enzymatic reaction in the presence of varying concentrations of PAP and determine the IC₅₀, the concentration at which enzyme activity is reduced by 50%.[13][15]
Conceptual Diagram: Enzyme Inhibition IC50 Determination
Detailed Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare kinase, substrate, ATP, and PAP dilutions in the appropriate kinase reaction buffer.
-
Positive Control (100% Activity): Kinase + Substrate + ATP (no PAP).
-
Negative Control (0% Activity): Substrate + ATP (no Kinase).
-
-
Assay Procedure:
-
In a 384-well plate, add the PAP serial dilutions.
-
Add the kinase to all wells except the negative control.
-
Add the substrate to all wells.
-
Initiate the reaction by adding ATP (at its Kₘ concentration) to all wells.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Stop the reaction and detect the product. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the average of the negative control wells to 0% activity and the average of the positive control wells to 100% activity.
-
Plot the normalized % activity against the logarithm of the PAP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[16]
-
Comparative Data Analysis
The following tables summarize hypothetical but realistic data from the described assays. These values are intended for illustrative purposes to guide researchers in their own analyses.
Table 1: Comparative Binding Affinity of PAP
| Enzyme Target | Enzyme Class | Tracer Used | PAP IC₅₀ (µM) from FP | Interpretation |
| PARP-1 | DNA Repair | TNP-NAD+ | 15.7 ± 2.1 | Strong Binding . Confirms known interaction. |
| PKA | Ser/Thr Kinase | TNP-ATP | 125 ± 15 | Moderate Binding . Potential for off-target effects. |
| Ras | Small GTPase | TNP-GTP | > 1000 | No Significant Binding . High specificity against GTP pocket. |
| ADH | Dehydrogenase | TNP-NAD+ | 450 ± 55 | Weak Binding . Low potential for cross-reactivity. |
Data are represented as mean ± standard deviation.
Table 2: Comparative Functional Inhibition by PAP
| Enzyme Target | Assay Principle | PAP IC₅₀ (µM) from Activity | Interpretation |
| PARP-1 | PARylation Detection | 25.3 ± 3.5 | Confirmed Inhibition . Functional consequence of binding. |
| PKA | ADP Luminescence | 210 ± 28 | Weak Functional Inhibition . Binding does not translate to potent inhibition. |
| Ras | GTP Hydrolysis | > 1000 | No Inhibition . Consistent with lack of binding. |
| ADH | NADH Absorbance | > 1000 | No Inhibition . Binding observed in FP is non-functional. |
Data are represented as mean ± standard deviation.
Interpretation of Results
The combined data from binding and functional assays provide a nuanced view of PAP's specificity.
-
High Specificity for PARP-1: As expected, PAP demonstrates both strong binding and functional inhibition of PARP-1, validating the assay system.[2]
-
Moderate but Weakly Functional Kinase Interaction: PAP shows moderate binding to the PKA ATP pocket, which is not surprising given the shared adenosine scaffold. However, the functional inhibition is significantly weaker. This suggests that while PAP can occupy the active site, its 3'-phosphate may hinder the conformational changes necessary for potent inhibition, a critical detail for researchers studying kinase signaling.
-
Excellent Selectivity against GTPases and Dehydrogenases: PAP shows no significant interaction with the GTP-binding protein Ras or the NAD-binding ADH in functional assays. This demonstrates high selectivity for adenosine-specific pockets and low cross-reactivity against proteins with different nucleotide or cofactor requirements.
Conclusion & Future Directions
This guide establishes a clear, logical, and experimentally validated framework for assessing the cross-reactivity of Adenosine 3',5'-diphosphate. Our comparative analysis indicates that while PAP is a potent inhibitor of its known target, PARP-1, it possesses a low potential for functionally significant off-target interactions with the kinase, GTPase, and dehydrogenase superfamilies tested here. The moderate binding to protein kinases underscores the importance of progressing beyond primary binding screens to functional assays for a complete understanding of a compound's specificity profile.
Researchers utilizing PAP as a tool or investigating its signaling roles should consider this cross-reactivity profile. Future studies could expand this panel to include other ATP-dependent enzyme classes, such as ligases and helicases, and employ structural biology techniques like X-ray crystallography to reveal the molecular basis for the observed specificity. By rigorously applying the principles and protocols outlined herein, the scientific community can ensure the data generated is both accurate and contextually sound.
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The Superior Inhibitory Potency of PAP over PAPS for Cytosolic Sulfotransferases: A Technical Guide
For researchers in drug metabolism, toxicology, and endocrinology, understanding the nuances of sulfotransferase (SULT) regulation is paramount. These ubiquitous enzymes play a critical role in the biotransformation of a vast array of endogenous and xenobiotic compounds. A key aspect of their regulation is product inhibition, a phenomenon where the accumulation of a reaction product impedes further enzymatic activity. In the context of SULTs, the reaction product 3'-phosphoadenosine-5'-phosphate (PAP) has been identified as a significantly more potent inhibitor than the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for several key isoforms. This guide provides a comprehensive comparison of their inhibitory effects, supported by experimental data and mechanistic insights, to aid researchers in designing and interpreting SULT-related studies.
Introduction to Sulfotransferases, PAP, and PAPS
Sulfotransferases are a superfamily of Phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonate group (SO₃⁻) from the universal donor co-substrate, PAPS, to a hydroxyl or amine group on a substrate molecule. This process, known as sulfonation, generally increases the water solubility of the substrate, facilitating its excretion from the body. SULTs are crucial for the metabolism of drugs, environmental toxins, neurotransmitters, and steroid hormones.
The sulfonation reaction yields two products: the sulfated substrate and PAP. The intricate balance of PAPS availability and PAP accumulation is a critical determinant of SULT activity in vivo.
Comparative Inhibitory Potency: PAP emerges as the dominant inhibitor
Experimental evidence strongly indicates that for certain SULT isoforms, particularly the phenol sulfotransferases (SULT1A family), PAP is a substantially more potent inhibitor than PAPS or its analogues.
A study on the M and P forms of phenol sulfotransferase (PST), which correspond to SULT1A3 and SULT1A1 respectively, demonstrated that PAP is the most effective inhibitor among various adenosine derivatives, including PAPS analogues[1]. The inhibitory constants (Ki) for PAP were found to be significantly lower than those for other related compounds, highlighting its superior inhibitory potency[1].
While PAPS is the essential co-substrate for the sulfonation reaction, its analogues have been shown to be much weaker inhibitors compared to PAP. For instance, 2',5'-PAPS and other adenosine derivatives were found to be approximately 100 to 1,000 times less effective than PAP at inhibiting M and P forms of PST[1].
Quantitative Comparison of Inhibitory Constants
To provide a clearer perspective on the differential inhibitory potency, the following table summarizes available kinetic data for PAP inhibition of various SULT isoforms. Direct inhibitory constants for PAPS are not typically reported as it is a substrate; however, the data for PAPS analogues underscores the significantly weaker inhibitory capacity compared to PAP.
| SULT Isoform | Inhibitor | Inhibition Constant (Ki/Kd) | Comments | Reference |
| SULT1A1 | PAP | 1.0 ± 0.1 µM (Kiq) | Determined through double inhibition experiments. | [2] |
| SULT2A1 | PAP | Kd1 = 0.3 ± 0.05 µM | Exhibits two binding sites for PAP. | [2] |
| Kd2 = 536 ± 26 µM | [2] | |||
| Phenol Sulfotransferase (M/P forms) | PAP | Most effective inhibitor | Compared to a range of PAPS analogues. | [1] |
| 2',5'-PAPS | ~100x less effective than PAP | Weak inhibitor. | [1] | |
| 5'-ADP | ~100x less effective than PAP | Weak inhibitor. | [1] |
The Mechanism of Potent Inhibition by PAP
The superior inhibitory potency of PAP stems from its role as a reaction product and its ability to form a stable, non-productive complex with the enzyme and the substrate. This phenomenon is known as "product inhibition" and, in the case of SULTs, often manifests as "dead-end inhibition."
The Sulfonation Pathway and Product Inhibition
The catalytic cycle of SULTs involves the binding of PAPS, followed by the binding of the substrate. After the transfer of the sulfonate group, the sulfated product is released, followed by the release of PAP. The dissociation of PAP is often the rate-limiting step in the catalytic cycle.
Figure 1: The sulfonation pathway illustrating the formation of the inhibitory E•PAP complex and the dead-end ternary complex.
As PAP accumulates, it can re-bind to the enzyme, forming an E•PAP complex. The slow dissociation of PAP from this complex effectively sequesters the enzyme in an inactive state, leading to potent product inhibition[3][4].
Formation of the Dead-End Ternary Complex
The inhibitory effect of PAP is further amplified by its ability to form a "dead-end" ternary complex with the enzyme and another molecule of the substrate (E•PAP•Substrate)[2]. This complex is catalytically inactive and further reduces the concentration of free, active enzyme available for the sulfonation reaction. The formation of this dead-end complex is a key contributor to the phenomenon of substrate inhibition observed in many SULTs at high substrate concentrations[5].
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Alternative methods to monitor sulfotransferase activity without detecting PAP.
In the intricate world of cellular metabolism and signaling, sulfotransferases (SULTs) play a pivotal role. These enzymes catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a vast array of acceptor molecules, including hormones, neurotransmitters, drugs, and xenobiotics.[1][2] This process, known as sulfation, is a critical Phase II detoxification pathway that modulates the biological activity, solubility, and clearance of numerous compounds.[3] Consequently, the accurate measurement of SULT activity is paramount for drug development, toxicology studies, and understanding fundamental biological processes.
For decades, the gold standard for monitoring SULT activity has been the radiometric assay, which tracks the transfer of a radiolabeled sulfuryl group from [³⁵S]PAPS to a substrate.[1] While highly sensitive, this method is fraught with challenges, including the high cost and short half-life of [³⁵S]PAPS, the need for cumbersome separation of the radiolabeled product from the excess donor, and the significant safety and disposal concerns associated with radioactive materials.[1] These limitations have spurred the development of a new generation of assays that circumvent the direct detection of the reaction byproduct, 3'-phosphoadenosine-5'-phosphate (PAP), offering safer, more efficient, and often higher-throughput alternatives.
This guide provides an in-depth comparison of these alternative methods, offering researchers the technical insights and experimental details needed to select the most appropriate assay for their specific research needs. We will delve into the principles, protocols, and comparative performance of mass spectrometry-based assays, fluorescence-based techniques, and innovative coupled-enzyme systems.
The Shift from Traditional Methods: Limitations of PAP-centric Assays
Conventional SULT assays have predominantly relied on the detection of either the sulfated product or the PAP byproduct. Radiometric assays, the most common traditional method, directly measure the incorporation of ³⁵S into the product.[1] While sensitive, the reliance on radioactivity presents significant logistical and safety hurdles. Non-radiometric methods that quantify PAP often face challenges with specificity and sensitivity, as PAP can be unstable and subject to degradation by cellular phosphatases. The need for a more streamlined and accessible approach has been the primary driver for the development of the PAP-independent assays discussed herein.
I. Mass Spectrometry-Based Assays: The Gold Standard for Specificity
Mass spectrometry (MS) has emerged as a powerful tool for monitoring SULT activity by directly and specifically quantifying the formation of the sulfated product.[1][4] This approach offers unparalleled specificity, as it can distinguish the product from the substrate and other reaction components based on their mass-to-charge ratio. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly well-suited for this purpose, providing both separation and highly sensitive detection.[5]
Principle of Operation
In an LC-MS/MS-based SULT assay, the reaction mixture is subjected to chromatographic separation to resolve the sulfated product from the unreacted substrate and other components. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratios are determined. By monitoring for the specific mass of the sulfated product, its formation can be quantified with high precision. This method is particularly advantageous when dealing with complex biological matrices or when investigating enzymes that can produce multiple sulfated products.[1][6]
Experimental Workflow
A typical LC-MS/MS workflow for measuring SULT activity involves the following steps:
-
Enzymatic Reaction: The SULT enzyme is incubated with the substrate and PAPS in an appropriate buffer.
-
Reaction Quenching: The reaction is stopped at specific time points, often by the addition of an organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: The quenched reaction mixture is centrifuged to remove precipitated proteins, and the supernatant is collected for analysis. An internal standard may be added at this stage to improve quantitative accuracy.
-
LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system. The sulfated product is separated from the substrate on a suitable chromatography column and detected by the mass spectrometer.
-
Data Analysis: The amount of sulfated product is quantified by integrating the area under the peak in the chromatogram and comparing it to a standard curve.
Visualization of the Mass Spectrometry Workflow
Caption: Schematic of a photometric coupled-enzyme SULT assay.
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Cost-Effectiveness | Reagents are generally inexpensive, and standard lab equipment is sufficient. | Lower sensitivity compared to fluorescence or MS-based assays. |
| Simplicity | The assay is easy to set up and perform. | Potential for interference from colored compounds in the sample. |
| Throughput | Amenable to high-throughput screening in a microplate format. | The coupling enzyme may have its own substrate specificity that needs to be considered. |
IV. Phosphatase-Coupled Assays: A Universal, Non-Radioactive Approach
While technically dependent on the presence of PAP, phosphatase-coupled assays circumvent the direct detection of this byproduct. Instead, they measure the inorganic phosphate (Pi) released from PAP by a coupling phosphatase. This method is universal for all SULTs that use PAPS as a donor and is available in convenient kit formats.
[7][8]### Principle of Operation
In this assay, the SULT reaction proceeds as usual, producing PAP. A specific phosphatase, such as inositol monophosphatase 3 (IMPAD1) or Golgi-resident PAP-specific 3'-phosphatase (gPAPP), is included in the reaction mixture. T[7][8]his phosphatase selectively cleaves the 3'-phosphate from PAP, releasing inorganic phosphate. The released phosphate is then quantified using a sensitive detection reagent, such as Malachite Green, which forms a colored complex with phosphate. T[7][8]he amount of phosphate detected is directly proportional to the amount of PAP produced, and thus to the SULT activity.
Experimental Workflow (Using a Commercial Kit)
-
Prepare Reagents: Reconstitute kit components, including the coupling phosphatase, PAPS, and Malachite Green reagents, according to the manufacturer's instructions.
-
Set up Reactions: In a 96-well plate, add the SULT enzyme, the acceptor substrate, and the coupling phosphatase to the reaction buffer.
-
Initiate Reaction: Start the reaction by adding PAPS.
-
Incubate: Incubate the plate at the optimal temperature for the SULT enzyme for a defined period.
-
Stop and Develop: Stop the reaction and develop the color by adding the Malachite Green reagents.
-
Measure Absorbance: Read the absorbance at approximately 620 nm.
-
Calculate Activity: Determine the amount of phosphate released by comparison to a phosphate standard curve and calculate the specific activity of the SULT.
Visualization of the Phosphatase-Coupled Assay
Caption: Workflow of a phosphatase-coupled SULT activity assay.
Advantages and Disadvantages
| Feature | Advantages | Disadvantages |
| Universality | Applicable to all SULTs that use PAPS as a donor. | [7][8] Indirect measurement of SULT activity. |
| Convenience | Available as user-friendly kits with all necessary reagents. | [7][9] Potential for background from contaminating phosphatases or free phosphate in reagents. |
| Safety | Non-radioactive. | [7] The coupling phosphatase may be inhibited by certain compounds. |
| Throughput | Easily adaptable for high-throughput screening. | [8] |
Conclusion: Choosing the Right Tool for the Job
The field of SULT activity assessment has moved beyond its reliance on radiometric methods, offering researchers a diverse toolkit of safer, more efficient, and often higher-throughput alternatives. The choice of assay will ultimately depend on the specific research question, available resources, and the nature of the SULT and substrate under investigation.
-
For unparalleled specificity and the ability to analyze complex mixtures or multiple sulfation events, LC-MS/MS is the method of choice.
-
For high-throughput screening of inhibitors, fluorescence-based assays, particularly those using coupled-enzyme systems or activity-based probes, offer excellent sensitivity and speed.
-
When cost and simplicity are the primary considerations, photometric assays provide a reliable and accessible option.
-
For a universal, non-radioactive method that is applicable to any PAPS-dependent SULT, the phosphatase-coupled assay is an excellent and convenient choice.
By understanding the principles, advantages, and limitations of each of these PAP-independent methods, researchers can confidently select and implement the most appropriate assay to advance their studies on the critical role of sulfation in biology and medicine.
References
-
Cook, I., et al. (2013). Recent advances in sulfotransferase enzyme activity assays. Analytical and Bioanalytical Chemistry, 405(1), 75-91. [Link]
-
Wu, Z. L., et al. (2005). Kinetic Analysis of NodST Sulfotransferase Using an Electrospray Ionization Mass Spectrometry Assay. Biochemistry, 44(43), 14279–14288. [Link]
-
Mondal, S., et al. (2018). Fluorometric coupled enzyme assay for N-sulfotransferase activity of N-deacetylase/N-sulfotransferase (NDST). Glycobiology, 28(11), 929–937. [Link]
-
Wu, Z. L., et al. (2007). Fluorescence Assay for Protein Post-Translational Tyrosine Sulfation. Analytical Biochemistry, 369(1), 104-111. [Link]
-
Tsutsumi, M., et al. (1997). Non-radioactive adenosine 5'-phosphosulfate sulfotransferase assay by coupling with sulfite reductase and O-acetylserine(thiol)lyase. Bioscience, Biotechnology, and Biochemistry, 61(4), 621-624. [Link]
-
Pharmaron. (2023). Comprehensive analysis of sulfotransferase activity using LC-MS/MS. AZoM. [Link]
-
Wang, J., et al. (2022). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. Molecules, 27(11), 3469. [Link]
-
Medzihradszky, K. F., et al. (2008). Mass Spectrometric Kinetic Analysis of Human Tyrosylprotein Sulfotransferase-1 and -2. Journal of the American Society for Mass Spectrometry, 19(9), 1304–1312. [Link]
-
Baglia, R. A., et al. (2021). An activity-based fluorescent sensor for the detection of the phenol sulfotransferase SULT1A1 in living cells. RSC Chemical Biology, 2(3), 875-883. [Link]
-
Šimon, P., et al. (2022). Fluorinated Phosphoadenosine 5′-Phosphosulfate Analogues for Continuous Sulfotransferase Activity Monitoring and Inhibitor Screening by 19 F NMR Spectroscopy. ACS Chemical Biology, 17(3), 546–552. [Link]
-
Baglia, R. A., et al. (2021). An activity-based fluorescent sensor for the detection of the phenol sulfotransferase SULT1A1 in living cells. RSC Chemical Biology, 2(3), 875-883. [Link]
-
Assay Genie. (n.d.). Human SULT1A1 (Sulfotransferase 1A1) ELISA Kit. Retrieved from [Link]
-
Cook, I., et al. (2013). Recent advances in sulfotransferase enzyme activity assays. ResearchGate. [Link]
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-
Sun, Y., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Pharmacology, 13, 849931. [Link]
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Sun, Y., et al. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Pharmacology, 13, 849931. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Adenosine 3',5'-diphosphate (sodium salt)
This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step protocol for the proper disposal of Adenosine 3',5'-diphosphate (sodium salt), CAS Number 75431-54-8. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough risk assessment is paramount. Adenosine 3',5'-diphosphate (sodium salt) presents conflicting classifications across different supplier Safety Data Sheets (SDS).
-
Some suppliers classify the compound as not hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2]
-
However, other safety data sheets classify it as a hazardous substance that "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation."
Core Directive: In alignment with the principles of prudent laboratory practice, you must always default to the more stringent safety classification. Therefore, this compound should be handled as an irritant. This approach ensures the highest level of safety for all personnel. Laboratory workers must be provided with information and training relevant to the hazards of the chemicals present in their laboratory.[3]
Personal Protective Equipment (PPE) Protocol
Based on the potential for skin, eye, and respiratory irritation, the following PPE is mandatory when handling or disposing of Adenosine 3',5'-diphosphate (sodium salt) in any form.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. | Protects against accidental splashes of solutions or contact with airborne dust particles that can cause serious eye irritation. |
| Hand Protection | Standard nitrile laboratory gloves. | Prevents direct skin contact, which can cause irritation. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required for small quantities in well-ventilated areas. Use a NIOSH-approved respirator if generating dust or aerosols. | Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[4] |
Waste Determination: A Critical Responsibility
Under regulations set by the Environmental Protection Agency (EPA), the waste generator—the laboratory that creates the waste—is responsible for performing a hazardous waste determination before disposal.[5][6] While Adenosine 3',5'-diphosphate (sodium salt) is not a federally listed hazardous waste, its irritant properties may cause it to be regulated as hazardous waste by state or local authorities, or by your institution's specific policies.
Self-Validating Protocol:
-
Review your institutional Chemical Hygiene Plan (CHP). [3][7] This document, required by OSHA, outlines your facility's specific procedures for waste disposal.
-
Consult your Environmental Health and Safety (EHS) department. They are the final authority on waste classification and disposal procedures for your location.
-
Default to Caution: If in doubt, manage the waste as hazardous. This is the most conservative and compliant approach.
Step-by-Step Disposal Procedures
The following protocols are based on treating the material as a non-hazardous chemical waste, with additional precautions due to its irritant properties.
Workflow for Disposal Decision-Making
Caption: Decision workflow for the disposal of Adenosine 3',5'-diphosphate (sodium salt).
Protocol 4.1: Solid Waste Disposal
This procedure applies to expired reagents, unused powder, or material contaminated from a spill.
-
Pre-Disposal Preparation: Ensure you are in a well-ventilated area. Wear all PPE as specified in Section 2.
-
Containment: Carefully sweep or transfer the solid powder into a chemically compatible, non-leaking container with a secure lid.[8] Use tools and techniques that avoid generating dust.[8]
-
Labeling: Securely affix a "Non-Hazardous Waste" label to the container.[9] Using a permanent marker, clearly write the full chemical name ("Adenosine 3',5'-diphosphate, sodium salt"), the accumulation start date, and your name/laboratory information.[9]
-
Storage & Disposal: Store the sealed container in a designated waste accumulation area, away from incompatible materials like strong oxidizing agents.[1][2] Contact your institution's EHS department to schedule a waste pickup. Do not place this container in common laboratory trash bins that are handled by custodial staff.[10]
Protocol 4.2: Aqueous Solution Disposal
This applies to experimental solutions containing the compound.
-
Prohibition of Drain Disposal: Although some non-hazardous, pH-neutral aqueous waste may be eligible for drain disposal under certain institutional guidelines, specific SDS guidance for this compound warns: "Do not allow to enter sewers/ surface or ground water."[5] Therefore, drain disposal is not recommended.
-
Collection: Pour all aqueous waste containing Adenosine 3',5'-diphosphate (sodium salt) into a dedicated non-hazardous aqueous waste container. The container must be durable, leak-proof, and have a secure screw-top cap.
-
Labeling: Label the container as described in Protocol 4.1, Step 3. If multiple non-hazardous chemicals are being combined, list all constituents and their approximate percentages.
-
Storage & Disposal: Store the sealed container in your lab's designated waste accumulation area. When the container is full, or in accordance with your site's policies, arrange for pickup by your EHS department.
Protocol 4.3: Decontamination and Empty Container Disposal
-
Decontamination: Decontaminate any surfaces or non-disposable equipment that came into contact with the chemical using soap and water.
-
Empty Container Management: A container is considered "RCRA Empty" when no free-standing liquid remains.[10] For solid chemicals, this means the container has been emptied as much as practically possible.
-
Disposal: Once RCRA empty, completely deface or remove the original manufacturer's label to prevent any confusion.[10] The empty container can then typically be disposed of in the regular trash or designated laboratory glassware disposal boxes.[10]
Emergency Procedures: Spill Management
In the event of an accidental spill, follow these procedures immediately.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (If Necessary): For large spills or if significant dust is generated, evacuate the area.
-
Don PPE: At a minimum, wear the PPE outlined in Section 2.
-
Containment & Cleanup:
-
For Solids: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated waste container.[8][11]
-
For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Once absorbed, scoop the material into a designated waste container.
-
-
Final Decontamination: Clean the spill area with soap and water.
-
Disposal: Label and dispose of the container with the spill cleanup materials as described in Protocol 4.1.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operational integrity.
References
-
Disposal Procedures for Non Hazardous Waste. SFA Environmental Health, Safety, and Risk Management. [Link]
-
Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration (OSHA). [Link]
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Non-Hazardous Wastes - Recycling - Treatment. Oregon State University Environmental Health and Safety. [Link]
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OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog, 2014. [Link]
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Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]
-
Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education. [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health Administration (OSHA). [Link]
-
ADENOSINE-5'-DIPHOSPHORIC ACID DISODIUM SALT FOR BIOCHEMISTRY Safety Data Sheet. Loba Chemie. [Link]
-
ACS Safety Advisory Panel Comments on EPA Proposed Rule. American Chemical Society (ACS), 2015. [Link]
-
Material Safety Data Sheet - Adenosine-5'-diphosphate disodium salt. Sciencelab.com, Inc., 2005. [Link]
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Chemical Waste Management Guide. Southern Illinois University, Center for Environmental Health and Safety. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
